2-Bromooctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGTXZRPJHDASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-82-7 | |
| Record name | 2-Bromooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromooctanoic Acid: Properties, Synthesis, and Applications in Scientific Research
Abstract
This technical guide provides a comprehensive overview of 2-Bromooctanoic acid (2-BOA), a versatile C8 fatty acid derivative. The document delves into its core chemical and physical properties, molecular structure, and stereochemistry. A significant focus is placed on its synthesis, primarily through the Hell-Volhard-Zelinsky reaction, with a detailed experimental protocol provided for researchers. Furthermore, this guide explores the compound's applications, particularly its role as a valuable building block in organic synthesis and its notable biological activity as an inhibitor of fatty acid β-oxidation. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a thorough understanding of this important chemical intermediate.
Molecular Structure and Stereochemistry
This compound is a carboxylic acid characterized by an eight-carbon chain with a bromine atom substituted at the alpha-carbon (C2) position[1]. This substitution introduces a chiral center, making this compound a chiral molecule that can exist as two enantiomers: (R)-2-Bromooctanoic acid and (S)-2-Bromooctanoic acid.
The presence of both a hydrophilic carboxylic acid head and a hydrophobic octyl chain gives the molecule amphiphilic properties[1]. The stereochemistry of 2-BOA is a critical consideration in drug development and biological studies, as the biological activity of enantiomers can differ significantly.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
This compound typically presents as a colorless to pale yellow liquid or a low-melting solid[1]. It has low solubility in water but is soluble in organic solvents[1].
| Property | Value | Source(s) |
| Molecular Weight | 223.11 g/mol | [2][3][5] |
| Boiling Point | 140 °C at 5 mmHg | [4][5] |
| Density | 1.278 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.471 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Based on available data for this compound in CDCl₃:
-
~10.98 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
~4.24 ppm (t, 1H): This triplet is assigned to the proton on the alpha-carbon (C2), which is deshielded by the adjacent bromine atom and carbonyl group.
-
~2.03 ppm (m, 2H): This multiplet arises from the protons on the beta-carbon (C3).
-
~1.72-1.08 ppm (m, 8H): This broad multiplet represents the protons of the methylene groups in the alkyl chain (C4-C7).
-
~0.89 ppm (t, 3H): This triplet corresponds to the terminal methyl group (C8) protons[6].
¹³C NMR Spectroscopy: The carbon NMR spectrum gives insight into the carbon skeleton. The approximate chemical shifts are:
-
~175 ppm: Carbonyl carbon (C1).
-
~45 ppm: Alpha-carbon bearing the bromine (C2).
-
~35-22 ppm: Methylene carbons of the alkyl chain (C3-C7).
-
~14 ppm: Terminal methyl carbon (C8).
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching absorption around 1710 cm⁻¹.
Synthesis and Reactivity
The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction allows for the selective α-bromination of a carboxylic acid.
The mechanism of the HVZ reaction involves the in situ formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently brominated at the α-position.
Caption: Simplified workflow of the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the Hell-Volhard-Zelinsky bromination of octanoic acid.
Materials:
-
Octanoic acid
-
Thionyl chloride (or red phosphorus and bromine)
-
Liquid bromine
-
Distilled water
-
Ice
Procedure:
-
To a flask equipped with a reflux condenser and a trap for acidic gases (e.g., a sodium hydroxide trap), add octanoic acid (1.0 equivalent)[7].
-
Add thionyl chloride (5.0 equivalents) to the flask. Stir the mixture and heat to 50 °C[7]. Expertise & Experience: Thionyl chloride is used here to form the acyl chloride in situ, which readily enolizes, facilitating the subsequent bromination.
-
Carefully add liquid bromine (3.0 equivalents) dropwise to the reaction mixture[7].
-
Stir the reaction mixture under reflux for 6 hours, then continue stirring at room temperature overnight[7].
-
Remove the excess thionyl chloride by distillation[7].
-
Slowly and carefully add the dark red residue to a beaker of distilled water in an ice bath with manual stirring. This step hydrolyzes the 2-bromo-octanoyl bromide to the desired this compound[7].
-
The product can then be extracted with a suitable organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by vacuum distillation.
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis due to its two reactive functional groups. The carboxylic acid can undergo esterification, amidation, or reduction, while the bromine at the alpha-position is susceptible to nucleophilic substitution.
Biological Activity: Inhibition of Fatty Acid β-Oxidation
A key application of this compound in biochemical research is its role as an inhibitor of fatty acid β-oxidation. It has been shown to cause complete and irreversible inactivation of 3-ketothiolase, a crucial enzyme in the β-oxidation pathway.
The proposed mechanism involves the mitochondrial conversion of this compound into 2-bromo-3-ketooctanoyl-CoA. This α-haloketone is likely the active form of the inhibitor that covalently modifies and inactivates the 3-ketothiolase enzyme.
Caption: Mechanism of 3-ketothiolase inhibition by this compound.
This inhibitory activity makes this compound a useful tool for studying fatty acid metabolism in various biological systems. It has also been identified as an effective and less expensive substitute for cerulenin, another inhibitor of polyhydroxyalkanoic acid synthesis[4][5].
Role as a Synthetic Building Block
As a bifunctional molecule, this compound serves as a versatile building block in organic synthesis. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups at the α-position. This reactivity is particularly useful for the synthesis of:
-
α-Amino acids: By reaction with ammonia or other nitrogen nucleophiles.
-
α-Hydroxy acids: Through hydrolysis of the bromide.
-
Other fatty acid derivatives: For use in the development of pharmaceuticals and agrochemicals[8].
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage[2]. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statement: H314 (Causes severe skin burns and eye damage)[2][5]
-
Recommended PPE: Chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a fundamentally important chemical with a well-defined set of properties and reactivities. Its straightforward synthesis via the Hell-Volhard-Zelinsky reaction makes it an accessible intermediate for a wide range of applications. For researchers in drug development and biochemistry, its most notable feature is its potent and specific inhibition of the fatty acid β-oxidation pathway, providing a valuable tool for metabolic research. Its utility as a bifunctional building block further cements its importance in the broader field of organic synthesis. Adherence to strict safety protocols is essential when handling this corrosive compound.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Nikolay, Y., et al. (2025). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. ResearchGate. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 2623-82-7[2-BROMOOCTANOICACID]. Retrieved from [Link]
Sources
- 1. CAS 2623-82-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound(2623-82-7) 1H NMR spectrum [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromooctanoic Acid via the Hell-Volhard-Zelinsky Reaction
Abstract
This technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the α-bromination of octanoic acid to synthesize 2-bromooctanoic acid, a valuable intermediate in pharmaceutical and specialty chemical manufacturing. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying mechanistic principles, justify critical process parameters, and offer field-tested advice for optimization and troubleshooting. We present a detailed, self-validating experimental protocol, complete with reagent data, safety imperatives, and characterization endpoints. The content is grounded in authoritative references and supplemented with visual aids, including mechanistic and workflow diagrams, to ensure clarity and practical utility for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of α-Bromo Carboxylic Acids
α-Halogenated carboxylic acids are versatile building blocks in organic synthesis. The introduction of a halogen at the α-position transforms the carbon into an electrophilic center, primed for nucleophilic substitution. This unlocks synthetic pathways to a myriad of valuable derivatives, including α-amino acids, α-hydroxy acids, and complex esters.[1][2] this compound, the target of this guide, serves as a key precursor in the synthesis of various functionalized long-chain fatty acids and specialty surfactants.
The Hell-Volhard-Zelinsky (HVZ) reaction, named for its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, remains the preeminent method for the α-halogenation of carboxylic acids.[3][4] Its enduring relevance stems from its high selectivity for the α-position, a feature not easily achieved with other bromination methods which can lack regioselectivity with long aliphatic chains.[5][6] The reaction requires a carboxylic acid with at least one α-hydrogen, a halogen (bromine or chlorine), and a catalytic amount of phosphorus or a phosphorus trihalide (e.g., PBr₃).[3][4][7]
This guide will focus exclusively on the synthesis of this compound, providing the in-depth knowledge necessary to perform this reaction safely, efficiently, and with a high degree of reproducibility.
The Hell-Volhard-Zelinsky Reaction Mechanism
A foundational understanding of the HVZ reaction mechanism is not merely academic; it is critical for rational troubleshooting and optimization. The process is not a direct bromination of the carboxylic acid itself but a multi-step sequence involving the formation of a more reactive intermediate.[8]
The reaction proceeds through four principal stages:[1][2]
-
Formation of Acyl Bromide: Phosphorus tribromide (PBr₃) reacts with the carboxylic acid's hydroxyl group, converting it into an excellent leaving group. This facilitates a nucleophilic acyl substitution to form the octanoyl bromide intermediate.[1][9] This step is crucial because carboxylic acids themselves do not readily enolize, whereas acyl halides do.[8][10]
-
Keto-Enol Tautomerism: The octanoyl bromide intermediate, which possesses an α-hydrogen, undergoes tautomerization to form its enol isomer.[1][9] This step creates the nucleophilic α-carbon necessary for the subsequent bromination.
-
α-Bromination: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), adding a bromine atom to the α-carbon.[1][2] This is the key halogenation step.
-
Hydrolysis/Exchange: The resulting 2-bromooctanoyl bromide can then react in one of two ways. In the presence of a water workup, it is hydrolyzed to the final this compound product.[1][11] Alternatively, it can react with a molecule of unreacted octanoic acid, transferring the bromine from the acyl group to the acid and regenerating the octanoyl bromide intermediate, thus continuing the catalytic cycle.[7][9]
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and safety measures is paramount for achieving the desired outcome.
Materials and Reagents
It is imperative to use high-purity reagents to minimize side reactions. Ensure all glassware is oven-dried to prevent premature hydrolysis of PBr₃.
| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) | Properties |
| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 1.0 | 144.2 | 158 | Colorless liquid, BP: 239°C |
| Phosphorus Tribromide | PBr₃ | 270.69 | 0.4 | 108.3 | 37.5 | Fuming liquid, BP: 173°C, Corrosive |
| Bromine | Br₂ | 159.81 | 1.1 | 175.8 | 56.3 | Red-brown liquid, BP: 59°C, Toxic, Corrosive |
Critical Safety Precautions
The HVZ reaction involves highly corrosive and toxic reagents. A rigorous safety protocol is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, heavy-duty nitrile or neoprene gloves, and a lab coat.[12][13][14]
-
Ventilation: This procedure must be performed in a certified chemical fume hood to prevent inhalation of bromine and hydrogen bromide (HBr) fumes.[13][15][16]
-
Reagent Handling:
-
Phosphorus Tribromide (PBr₃): Reacts violently with water.[12] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible. It is a severe corrosive to skin, eyes, and the respiratory tract.[12][14]
-
Bromine (Br₂): Highly toxic and causes severe burns. Dispense using a syringe or cannula. Have a sodium thiosulfate solution available for quenching spills.
-
-
Workup: The reaction quench with water is highly exothermic and releases HBr gas. Perform this step slowly in an ice bath within the fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap containing a sodium hydroxide solution to neutralize the HBr gas evolved during the reaction.
-
Initial Reagent Charge: Charge the flask with octanoic acid (144.2 g, 1.0 mol).
-
Phosphorus Tribromide Addition: Cool the flask in an ice bath. Slowly add phosphorus tribromide (108.3 g, 0.4 mol) dropwise via the dropping funnel over 30 minutes with vigorous stirring. The formation of octanoyl bromide will commence.
-
Bromine Addition: After the PBr₃ addition is complete, add bromine (175.8 g, 1.1 mol) dropwise. The rate of addition should be controlled to maintain the reaction temperature below 25°C. The red-brown color of bromine should fade as it is consumed.
-
Reaction Heating: Once the bromine addition is complete, slowly heat the reaction mixture in an oil bath to 80-85°C. HBr gas will begin to evolve, indicating the progress of the bromination. Maintain this temperature for 4-6 hours, or until HBr evolution ceases.
-
Reaction Workup (Quenching): Cool the reaction mixture back down to 0°C in an ice bath. CAUTION: This step is highly exothermic. Very slowly and carefully, add 50 mL of cold water through the dropping funnel. Unreacted PBr₃ and the 2-bromooctanoyl bromide intermediate will hydrolyze.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with 100 mL of saturated sodium bicarbonate solution (to remove acidic impurities) followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product will be a yellowish oil. Purify by vacuum distillation to obtain pure this compound.[17][18]
Process Optimization and Troubleshooting
Insights from experience often dictate the success of a synthesis. Here are key considerations for optimizing the HVZ reaction for this compound.
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Premature hydrolysis of PBr₃. 3. Loss during workup/purification. | 1. Ensure sufficient reaction time at 80-85°C; monitor HBr evolution as an indicator of progress. 2. Use thoroughly dried glassware and high-purity reagents. 3. Perform extractions carefully. For purification, ensure the vacuum is adequate to distill the product without decomposition.[19] |
| Product is Dark/Colored | Presence of residual bromine or other impurities. | 1. Wash the ether extract with a dilute sodium thiosulfate solution to remove excess Br₂. 2. Consider column chromatography if distillation does not yield a colorless product.[20] |
| Dibromination Side Product | Excess bromine or prolonged reaction time at high temperature. | Use only a slight excess of bromine (1.05-1.1 equivalents). Monitor the reaction by TLC or GC to avoid over-bromination. The first bromination deactivates the α-position, making the second slower, but it can still occur.[8] |
| Violent Quench | Adding water too quickly to the reactive mixture. | The importance of a slow, controlled addition of water to an ice-cooled reaction mixture cannot be overstated. This is the most hazardous step of the workup. |
Expert Tip: While PBr₃ is common, the reaction can also be catalyzed by using red phosphorus and adding bromine in situ to form PBr₃.[21] This can sometimes be more cost-effective but requires careful control of the initial exothermic reaction between phosphorus and bromine.
Conclusion
The Hell-Volhard-Zelinsky reaction is a powerful and reliable method for the synthesis of this compound. Success hinges on a thorough understanding of the reaction mechanism, meticulous attention to anhydrous conditions, and an unwavering commitment to safety protocols. By controlling reagent stoichiometry and reaction temperature, chemists can effectively minimize side product formation. The protocol and insights provided in this guide serve as a robust framework for researchers and developers to produce this valuable chemical intermediate with high yield and purity, facilitating further discovery and application in the chemical and pharmaceutical industries.
References
-
Title: The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Hell–Volhard–Zelinsky halogenation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Hell-Volhard-Zelinsky Reaction Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Explain with mechanism Hell-Volhard-Zelinsky reaction in carboxylic acids.. Source: Filo URL: [Link]
-
Title: Hell Volhard Zelinsky Reaction Mechanism Source: sathee jee URL: [Link]
-
Title: Hell-Volhard-Zelinski Reaction [closed] - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]
-
Title: Hell Volhard Zelinsky Reaction Mechanism - BYJU'S Source: BYJU'S URL: [Link]
-
Title: Material Safety Data Sheet - Phosphorus tribromide - Cole-Parmer Source: Cole-Parmer URL: [Link]
-
Title: Safety Data Sheet: phosphorus tribromide - Chemos GmbH&Co.KG Source: Chemos URL: [Link]
-
Title: Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment Source: Fluorine Notes URL: [Link]
-
Title: 2-bromohexanoyl chloride - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation - OrgoSolver Source: OrgoSolver URL: [Link]
-
Title: HVZ REACTION (HELL-VOLHARD-ZELINSKY REACTION) - YouTube Source: YouTube URL: [Link]
- Title: Method for preparing alkyl 2-bromoalkanoates - Google Patents Source: Google Patents URL
-
Title: Hell-Volhard-Zelinsky Reaction (HVZ) - YouTube Source: YouTube URL: [Link]
-
Title: The HVZ Reaction - Chad's Prep® Source: Chad's Prep URL: [Link]
- Title: Preparation of bromo acids and esters - Google Patents Source: Google Patents URL
-
Title: General procedures for the purification of Carboxylic acids - Chempedia - LookChem Source: LookChem URL: [Link]
- Title: Process for purification of carboxylic acids - Google Patents Source: Google Patents URL
-
Title: Synthesis of α-bromocarboxylic acids and derivatives - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Explain with mechanism Hell-Volhard-Zelinsky reaction in carboxylic acids.. [askfilo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [satheejee.iitk.ac.in]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. prochemonline.com [prochemonline.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Mechanism of 2-Bromooctanoic Acid in Fatty Acid Metabolism
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which 2-Bromooctanoic acid (2-BOA) modulates fatty acid metabolism. Moving beyond a surface-level description, we delve into the bioactivation cascade that transforms 2-BOA from a precursor into a potent, irreversible inhibitor. The primary focus is its targeted action on 3-ketothiolase, the terminal enzyme in the mitochondrial β-oxidation spiral. We will explore the biochemical consequences of this inhibition, including the downstream effects on ketogenesis and gluconeogenesis. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to investigate these effects in their own laboratory settings. By synthesizing mechanistic insights with practical methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals working in the field of metabolic regulation.
The Central Role of Mitochondrial Fatty Acid β-Oxidation (FAO)
Mitochondrial fatty acid β-oxidation (FAO) is a critical catabolic pathway responsible for the degradation of fatty acids to produce energy.[1] This multi-step process, occurring within the mitochondrial matrix, systematically shortens long-chain fatty acids to generate acetyl-CoA, NADH, and FADH2.[1][2] The acetyl-CoA produced serves as a primary fuel for the tricarboxylic acid (TCA) cycle, while NADH and FADH2 donate electrons to the electron transport chain, driving ATP synthesis. The regulation of FAO is paramount for metabolic homeostasis, particularly during periods of fasting or prolonged exercise when glucose availability is limited.[3]
The core process can be distilled into four key stages:
-
Activation: Fatty acids are first activated in the cytoplasm by conversion to their acyl-CoA esters.
-
Mitochondrial Transport: Long-chain acyl-CoAs are transported across the inner mitochondrial membrane via the carnitine shuttle, a process rate-limited by the enzyme Carnitine Palmitoyltransferase I (CPT1).[2][4]
-
The β-Oxidation Spiral: A cyclical four-reaction sequence—oxidation, hydration, oxidation, and thiolysis—removes a two-carbon unit (acetyl-CoA) from the acyl-CoA chain in each cycle.
-
Thiolysis: The final and irreversible step is catalyzed by 3-ketothiolase (also known as acyl-CoA acetyltransferase), which cleaves the 3-ketoacyl-CoA intermediate to release acetyl-CoA and a shortened acyl-CoA chain that re-enters the spiral.
The continuous and efficient functioning of this pathway is essential for energy production in tissues with high metabolic demand, such as the heart, skeletal muscle, and liver.
The Core Mechanism of Action of this compound (2-BOA)
The inhibitory action of 2-BOA is not direct but relies on its metabolic conversion into a highly reactive molecule within the mitochondrion itself. This "pro-inhibitor" characteristic is central to its specificity and potency.
Metabolic Activation to the Active Inhibitor
Upon entering the cell and subsequently the mitochondrial matrix, 2-BOA is treated by the cellular machinery as a standard fatty acid. It is first activated to its coenzyme A thioester, 2-bromooctanoyl-CoA . This molecule then serves as a substrate for the initial enzymes of the β-oxidation pathway. The crucial transformation occurs during the first two steps of the spiral, leading to the formation of 2-bromo-3-ketooctanoyl-CoA .[5] This α-haloketone is the true active inhibitory species.
Irreversible Inhibition of 3-Ketothiolase I
The terminal enzyme of the β-oxidation cycle, 3-ketothiolase I, is the primary target of 2-bromo-3-ketooctanoyl-CoA.[5] The presence of the bromine atom alpha to the keto group makes the adjacent carbon highly electrophilic. This facilitates a covalent reaction with a nucleophilic residue within the active site of 3-ketothiolase I, leading to its complete and irreversible inactivation.[5] This covalent modification permanently blocks the enzyme's ability to catalyze the thiolytic cleavage of 3-ketoacyl-CoA substrates, effectively halting the entire β-oxidation spiral.
Studies using rat liver mitochondria have demonstrated that incubation with as little as 10 µM of DL-2-bromooctanoate results in the complete and irreversible inactivation of 3-ketothiolase I.[5] While other enzymes of the β-oxidation pathway are largely unaffected, a partial inhibition of 3-ketothiolase II has also been noted.[5]
Metabolic Consequences of 3-Ketothiolase Inhibition
The specific blockade of 3-ketothiolase by 2-BOA has significant downstream metabolic repercussions, particularly in the liver.
-
Impact on Ketogenesis: In the liver, a primary fate of acetyl-CoA derived from FAO is the synthesis of ketone bodies (ketogenesis), which are exported as an energy source for extrahepatic tissues during fasting. By preventing the final thiolytic step of β-oxidation, 2-BOA drastically reduces the production of acetyl-CoA from fatty acids. This leads to a marked inhibition of ketogenesis.[6]
-
Effects on Gluconeogenesis: The inhibition of fatty acid oxidation also has an indirect but significant effect on gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. FAO supports gluconeogenesis by supplying essential ATP and NADH. By halting FAO, 2-BOA limits the energy supply required for the gluconeogenic pathway, thereby reducing glucose production.[6]
Comparison with Related Fatty Acid Analogs
It is crucial to distinguish the mechanism of 2-BOA from its more widely studied longer-chain analog, 2-bromopalmitate (2-BP). While both are brominated fatty acids, their primary targets differ significantly.
-
2-Bromopalmitate (2-BP): The predominant inhibitory action of 2-BP is on protein S-palmitoylation, a reversible post-translational modification. 2-BP targets the DHHC family of palmitoyl acyl-transferases, preventing the attachment of palmitate to substrate proteins.[7][8][9] It has also been shown to inhibit acyl-protein thioesterases (APTs), which remove palmitate, thus affecting the entire acylation cycle.[10][11] While 2-BP also inhibits FAO, its effects on protein modification are a major confounding factor in experimental systems.
-
This compound (2-BOA): In contrast, the primary and most potent action of 2-BOA is the specific, irreversible inhibition of 3-ketothiolase within the FAO pathway.[5]
This distinction makes 2-BOA a more specific tool for studying the direct consequences of FAO inhibition, with fewer immediate off-target effects on protein signaling pathways compared to 2-BP.
| Compound | Primary Molecular Target | Mechanism of Inhibition | Key Metabolic Pathway Affected |
| This compound (2-BOA) | 3-Ketothiolase I | Irreversible covalent modification after metabolic activation | Fatty Acid β-Oxidation |
| 2-Bromopalmitate (2-BP) | DHHC Palmitoyl Acyl-Transferases | Covalent modification / Competitive inhibition | Protein S-Palmitoylation |
| Etomoxir | Carnitine Palmitoyltransferase I (CPT1) | Irreversible inhibition | Mitochondrial Fatty Acid Transport |
Experimental Protocols for Studying 2-BOA Effects
To empower researchers to validate and explore the effects of 2-BOA, we provide the following detailed protocols. The causality behind these experimental designs is to first confirm the overall pathway inhibition (FAO) and then to specifically measure the activity of the direct enzymatic target (3-ketothiolase).
Protocol: Assessing 2-BOA's Effect on FAO in Isolated Mitochondria
Rationale: This assay provides a direct measurement of the entire FAO pathway's capacity in a controlled environment, free from confounding cytoplasmic signaling. By using radiolabeled palmitate, we can quantify the flux through the pathway by measuring the production of acid-soluble metabolites (ASMs), which primarily consist of acetyl-CoA and TCA cycle intermediates.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation in a standard isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA). Determine mitochondrial protein concentration using a BCA or Bradford assay.
-
Reaction Buffer Preparation: Prepare a potassium-based respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4) supplemented with 1 mM L-carnitine and 0.2 mM malate to facilitate substrate transport and prime the TCA cycle.
-
Substrate Preparation: Prepare a 1 mM palmitate solution complexed to 0.5% (w/v) fatty acid-free BSA. To this, add [1-¹⁴C]palmitic acid to a final specific activity of ~1 µCi/µmol.
-
Experimental Setup:
-
In microcentrifuge tubes, add 50 µg of isolated mitochondria to 500 µL of pre-warmed (37°C) reaction buffer.
-
Add 2-BOA (dissolved in DMSO or ethanol) to achieve final concentrations ranging from 1 µM to 50 µM. For the vehicle control, add an equivalent volume of the solvent. Include a positive control inhibitor like Etomoxir (20 µM).
-
Pre-incubate the mitochondria with the inhibitor for 10 minutes at 37°C.
-
-
Initiation of Reaction: Start the reaction by adding 10 µL of the [1-¹⁴C]palmitate-BSA substrate. Incubate for 20 minutes at 37°C with gentle shaking.
-
Termination and Separation:
-
Terminate the reaction by adding 250 µL of 6% (v/v) perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and un-metabolized [¹⁴C]palmitate-BSA.
-
-
Quantification:
-
Carefully transfer a known volume of the acid-soluble supernatant to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Calculate the rate of FAO as nmol of ¹⁴C-ASM produced per mg of mitochondrial protein per minute. Compare the rates across different concentrations of 2-BOA to the vehicle control to determine the IC50.
Self-Validating System: The inclusion of a vehicle control establishes the baseline FAO rate, while the Etomoxir control confirms that the measured signal is dependent on the CPT1-mediated transport of long-chain fatty acids, validating the integrity of the assay.
Research Applications and Future Directions
This compound serves as a valuable and specific chemical probe for dissecting the role of fatty acid β-oxidation in a multitude of physiological and pathological contexts. Its utility lies in its ability to acutely inhibit FAO at a specific enzymatic step, allowing researchers to investigate the immediate metabolic consequences.
-
Probing Metabolic Dependencies: 2-BOA can be used in cell culture models to determine the reliance of different cell types (e.g., cancer cells, immune cells) on FAO for energy and biosynthesis.
-
Studying Metabolic Disease: In ex vivo models, such as perfused organs from animal models of diabetes or heart failure, 2-BOA can help elucidate how impaired FAO contributes to the disease phenotype.
-
Distinguishing from Palmitoylation Effects: When used in parallel with 2-BP, 2-BOA allows researchers to differentiate the metabolic effects of FAO inhibition from the signaling effects of altered protein palmitoylation.
While the irreversible nature of its inhibition presents challenges for therapeutic development, the study of 2-BOA provides critical insights into the potential outcomes of targeting 3-ketothiolase for conditions characterized by metabolic inflexibility.
Conclusion
This compound is a potent and specific inhibitor of mitochondrial fatty acid β-oxidation. Its unique mechanism, involving intracellular bioactivation to an irreversible inhibitor of the terminal enzyme 3-ketothiolase, sets it apart from other metabolic inhibitors. This guide has provided a detailed account of this mechanism, the resulting metabolic shifts, and robust protocols for its study. For the researcher, 2-BOA is not merely an inhibitor but a precise tool to dissect one of the most fundamental pathways in cellular energy metabolism.
References
-
Hu L, et al. (2020). Chemotherapy-induced pyroptosis is mediated by BAK/BAX-caspase-3-GSDME pathway and inhibited by 2-bromopalmitate. Cell Death Dis. 11(4):281. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. J Biol Chem. 254(14):6755-62. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. J Biol Chem. 254(9):3303-10. [Link]
-
Caballero, M., et al. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii. PLoS One. 7(3):e32866. [Link]
-
Pedro, M. P., et al. (2013). 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PLoS One. 8(10):e75232. [Link]
-
ResearchGate. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLoS One.[Link]
-
Martin, B. R., et al. (2012). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chem Biol. 7(8):1333-8. [Link]
-
Ryu, D., et al. (2016). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells. Methods Mol Biol. 1456:163-71. [Link]
-
Lim, J. H. (2006). Fatty acid oxidation assay V.1. protocols.io. [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochem J. 129(1):55-65. [Link]
-
Koves, T. R., et al. (2017). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. J Vis Exp. (128):56222. [Link]
-
Kerner, J., et al. (1994). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. Biochem J. 303 ( Pt 2):445-51. [Link]
-
Adeva-Andany, M. M., et al. (2019). Research on Fatty Acid Oxidation and Fatty Acid Oxidation Disorders. Biomolecules. 9(10):543. [Link]
-
Lee, H., et al. (2023). Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions. Endocrinol Metab (Seoul). 38(2):226-244. [Link]
-
Kerner, J., et al. (1994). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. Biochem J.[Link]
-
AOCS. Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]
-
Jack Westin. Oxidation Of Fatty Acids. MCAT Content. [Link]
-
Ke, L., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes. 61(11):2935-44. [Link]
-
Tavares de Almeida, I., et al. (2010). Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis. J Hepatol. 52(3):404-10. [Link]
-
PubChem. Compound Summary for this compound. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. aocs.org [aocs.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Bromooctanoic Acid as an Inhibitor of Mitochondrial β-Oxidation
This guide provides a comprehensive technical overview of 2-Bromooctanoic Acid (2-BOA), a potent tool for researchers, scientists, and drug development professionals investigating cellular metabolism. We will delve into its precise molecular mechanism, the downstream biochemical consequences of its action, and detailed protocols for its application in a laboratory setting. This document is designed to move beyond simple descriptions, offering insights into the causality behind experimental choices to ensure robust and reliable results.
Introduction: The Significance of Targeting Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a critical catabolic pathway that provides a significant source of cellular energy, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1][2] This process systematically breaks down long-chain fatty acids into acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.[3]
Given its central role in energy homeostasis, the modulation of FAO is a key area of interest in metabolic research and therapeutic development.[4][5][6][7] Dysregulation of this pathway is implicated in numerous pathologies, including metabolic syndrome, cardiomyopathy, and cancer.[8][9] Therefore, specific and reliable inhibitors are indispensable tools for elucidating the role of FAO in both normal physiology and disease states. This compound has emerged as a valuable research compound for achieving targeted and effective inhibition of this pathway.[10][11]
Core Mechanism of Action: Irreversible Inactivation of 3-Ketothiolase
Unlike some fatty acid analogues that inhibit transport (e.g., carnitine palmitoyltransferase inhibitors) or the initial dehydrogenation steps, this compound acts at the terminal step of the β-oxidation spiral.[12][13] The process is not one of direct enzyme inhibition, but rather a "suicide inhibition" mechanism following metabolic activation.
-
Cellular Uptake and Activation : 2-BOA, an eight-carbon fatty acid analogue, readily crosses the cell membrane.[14] In the mitochondrial matrix, it is activated to its coenzyme A (CoA) thioester, 2-bromooctanoyl-CoA, by acyl-CoA synthetases.
-
Metabolic Conversion : This activated form, 2-bromooctanoyl-CoA, serves as a substrate for the first three enzymes of the β-oxidation pathway.[12][15] It undergoes dehydrogenation, hydration, and a second dehydrogenation.
-
Formation of the Active Inhibitor : This sequence of reactions converts 2-bromooctanoyl-CoA into 2-bromo-3-ketooctanoyl-CoA .[12] This α-haloketone is the key reactive species.
-
Irreversible Enzyme Inactivation : The highly electrophilic C2 carbon of 2-bromo-3-ketooctanoyl-CoA is attacked by a nucleophilic residue in the active site of mitochondrial 3-ketothiolase I (also known as acyl-CoA acetyltransferase). This results in the formation of a covalent bond, leading to the complete and irreversible inactivation of the enzyme.[12][15]
Critically, 2-BOA does not significantly affect the activities of the other enzymes in the β-oxidation pathway, making it a relatively specific inhibitor of the final thiolytic cleavage step.[12]
Diagram: Mechanism of 2-BOA Inhibition
Caption: A parallel workflow for comprehensive analysis of 2-BOA effects.
Protocol 4.1: Measuring FAO Flux with [¹⁴C]-Palmitate
This assay directly quantifies the rate of β-oxidation by measuring the production of radiolabeled acid-soluble metabolites (ASMs), primarily [¹⁴C]-acetyl-CoA.
-
Causality : This is the most direct method to confirm that 2-BOA is inhibiting the catabolism of fatty acids. A reduction in ¹⁴C-ASMs is a direct readout of pathway inhibition.
Methodology:
-
Cell Seeding : Plate cells (e.g., primary hepatocytes, C2C12 myotubes) in 12-well or 24-well plates and grow to ~80-90% confluency.
-
Pre-incubation : Wash cells with serum-free media. Pre-incubate cells for 1-2 hours with your desired concentration of 2-BOA (a typical starting range is 10-100 µM) or vehicle control. Include a positive control like Etomoxir (a CPT1 inhibitor).
-
Initiating the Reaction : Add the reaction medium containing [1-¹⁴C]palmitic acid complexed to BSA, L-carnitine, and the respective inhibitors/vehicle. [16]4. Incubation : Incubate at 37°C for a defined period (e.g., 2 hours). The reaction is linear for a specific time that should be optimized for your cell type.
-
Stopping the Reaction : Terminate the oxidation by adding ice-cold perchloric acid (e.g., 10% PCA). This precipitates macromolecules and unmetabolized [¹⁴C]-palmitate-BSA while leaving the small, acid-soluble [¹⁴C]-acetyl-CoA and other metabolites in the supernatant.
-
Separation : Centrifuge the plates/tubes to pellet the precipitate.
-
Quantification : Transfer the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Normalization : In a parallel plate, quantify the total protein content (e.g., via BCA assay) in each well to normalize the scintillation counts (CPM) per mg of protein.
Protocol 4.2: Assessing Mitochondrial Function with Extracellular Flux Analysis
This protocol uses a Seahorse XF Analyzer or similar technology to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
-
Causality : This assay validates the functional consequence of FAO inhibition. By providing fatty acids as the sole exogenous fuel, you can demonstrate that 2-BOA specifically impairs FAO-driven respiration.
Methodology:
-
Cell Seeding : Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Substrate Shift : On the day of the assay, replace the growth medium with a substrate-limited medium (e.g., containing only glutamine and pyruvate).
-
Inhibitor Treatment : Pre-treat cells with 2-BOA or vehicle control in this medium for 1-2 hours in a non-CO₂ incubator at 37°C.
-
Assay Initiation : Transfer the plate to the Seahorse XF Analyzer. The assay medium should contain a long-chain fatty acid (e.g., palmitate-BSA) as the primary fuel source.
-
Mito Stress Test Profile :
-
Basal OCR : Measure the baseline OCR, which will be driven by the provided fatty acid.
-
Oligomycin Injection : Inhibit ATP synthase. The remaining OCR is due to proton leak. 2-BOA should not directly affect this.
-
FCCP Injection : Uncouple the mitochondrial membrane. This reveals the maximal respiratory capacity. This will be significantly blunted by 2-BOA as the fuel supply from FAO is cut off.
-
Rotenone/Antimycin A Injection : Inhibit Complex I/III to shut down mitochondrial respiration, providing a non-mitochondrial OCR baseline.
-
-
Data Analysis : Analyze the OCR profile. The key indicator of 2-BOA's effect will be a significant reduction in both basal and maximal respiration compared to the vehicle control when fatty acids are the fuel source.
Applications in Research and Drug Development
This compound is more than a simple inhibitor; it is a sophisticated tool for probing cellular metabolism.
-
Metabolic Pathway Elucidation : It allows researchers to dissect the relative contributions of FAO versus glycolysis to cellular energy production under various conditions (e.g., hypoxia, nutrient stress).
-
Target Validation : In the context of drug discovery, inhibiting FAO is a therapeutic strategy for certain cancers that are highly dependent on this pathway. [4][7]2-BOA can be used in preclinical models to validate 3-ketothiolase or the FAO pathway as a whole as a viable therapeutic target. [5]* Studying Metabolic Flexibility : By clamping FAO, researchers can investigate how cells adapt their metabolism to survive, providing insights into metabolic reprogramming in diseases like cancer and diabetes.
Trustworthiness and Self-Validation : The power of using 2-BOA comes from combining direct flux measurements (Protocol 4.1) with functional readouts (Protocol 4.2) and viability checks. If 2-BOA reduces ¹⁴C-palmitate oxidation and FAO-dependent OCR without causing immediate cell death, you can be confident that your observations are due to specific metabolic inhibition rather than general toxicity.
Conclusion
This compound is a potent and specific inhibitor of mitochondrial β-oxidation, acting via metabolic activation to irreversibly inactivate the terminal enzyme, 3-ketothiolase. Its well-defined mechanism of action makes it an invaluable tool for researchers in metabolism, oncology, and drug development. By employing the robust, multi-faceted experimental approaches detailed in this guide, scientists can confidently dissect the intricate role of fatty acid oxidation in their biological systems of interest, ensuring data integrity and advancing our understanding of cellular energy dynamics.
References
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310. [Link]
-
Lemberg, K. M., Gori, S. S., Tsukamoto, T., Rais, R., & Slusher, B. S. (2022). Clinical development of metabolic inhibitors for oncology. The Journal of clinical investigation, 132(1), e148550. [Link]
-
[No Author] (n.d.). Inhibitors of fatty acid oxidation. PubMed. [Link]
-
Lemberg, K. M., et al. (2022). Metabolic inhibitors in development: preclinical studies. ResearchGate. [Link]
-
Lemberg, K. M., et al. (2022). Clinical development of metabolic inhibitors for oncology. Johns Hopkins University. [Link]
-
Wang, L., et al. (2018). Drug metabolism in drug discovery and development. PubMed Central (PMC) - NIH. [Link]
-
Lemberg, K. M., et al. (2022). Clinical development of metabolic inhibitors for oncology. PubMed - NIH. [Link]
-
Powell, P. J., et al. (1993). S-2-bromo-acyl-CoA analogues are affinity labels for the medium-chain acyl-CoA dehydrogenase from pig kidney. PubMed. [Link]
-
Kiorpes, T. C., et al. (1984). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. PubMed. [Link]
-
Liu, Y., et al. (2019). Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. PubMed Central. [Link]
-
Ensenauer, R., et al. (2012). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. ResearchGate. [Link]
-
Research Scientific. (n.d.). This compound, 97%. [Link]
-
PubChem - NIH. (n.d.). This compound. [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters. PubMed Central (PMC) - NIH. [Link]
-
Kler, R. S., et al. (2014). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PubMed Central (PMC) - NIH. [Link]
-
Gharda, A. D., et al. (2021). 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells. ScienceDirect. [Link]
-
Li, X., et al. (2023). Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions. National Institutes of Health (NIH). [Link]
-
Li, C., et al. (2021). Inhibition of mitochondrial fatty acid β-oxidation activates mTORC1 pathway and protein synthesis via Gcn5-dependent acetylation of Raptor in zebrafish. PubMed Central (PMC) - PubMed. [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]
-
Pereira, L. C., et al. (2025). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. PubMed. [Link]
-
Isackson, P. J., et al. (2004). Carnitine Palmitoyltransferase II Deficiency. GeneReviews® - NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Acyl-CoA dehydrogenase. [Link]
-
Proteopedia. (2024). Acyl-CoA dehydrogenase. [Link]
-
Pharmaguideline. (n.d.). β-Oxidation of Saturated Fatty Acid (Palmitic Acid). [Link]
-
Al-Hertani, W., & G. A. (2020). Multiple Acyl-CoA Dehydrogenase Deficiency. GeneReviews® - NCBI Bookshelf. [Link]
-
Bonnefont, J. P., et al. (2004). Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects. PubMed. [Link]
-
Roe, C. R., et al. (2008). Carnitine palmitoyltransferase II deficiency: successful anaplerotic diet therapy. PubMed. [Link]
-
Wikipedia. (n.d.). Beta oxidation. [Link]
-
AOCS. (n.d.). Fatty Acid beta-Oxidation. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. JCI - Clinical development of metabolic inhibitors for oncology [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Clinical development of metabolic inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial fatty acid β-oxidation activates mTORC1 pathway and protein synthesis via Gcn5-dependent acetylation of Raptor in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | 2623-82-7 [chemicalbook.com]
- 11. 2-ブロモオクタン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 2623-82-7: this compound | CymitQuimica [cymitquimica.com]
- 15. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromooctanoic Acid: Physicochemical Properties and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Bromooctanoic acid (2-BOA), a versatile intermediate in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, analytical characterization, and safe handling. The guide delves into the structural features, physicochemical parameters, spectroscopic profile, and reactivity of 2-BOA. Furthermore, it presents a detailed experimental protocol for the determination of its acid dissociation constant (pKa), a critical parameter for understanding its behavior in physiological and chemical systems.
Introduction
This compound, also known as 2-bromocaprylic acid, is an alpha-halogenated carboxylic acid. Its structure, featuring a bromine atom on the carbon adjacent to the carboxyl group, imparts unique reactivity that makes it a valuable building block in organic synthesis. The presence of both a reactive C-Br bond and a carboxylic acid moiety allows for a wide range of chemical transformations, enabling the synthesis of more complex molecules.[1] This guide will elucidate the fundamental physical and chemical properties of this compound, providing a robust foundation for its application in research and development.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
Caption: Molecular Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromocaprylic acid, α-Bromooctanoic acid | [3][4] |
| CAS Number | 2623-82-7 | [3][4] |
| Molecular Formula | C₈H₁₅BrO₂ | [3][4] |
| Molecular Weight | 223.11 g/mol | [3][4] |
| InChI Key | GTGTXZRPJHDASG-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical state and solubility of this compound are critical considerations for its handling, storage, and application in various solvent systems.
3.1. Physical State and Appearance
This compound is typically described as a colorless to pale yellow liquid or a white waxy solid at room temperature, indicating that its melting point is close to ambient temperatures.[3][6]
3.2. Melting and Boiling Points
-
Melting Point: The reported melting point for this compound is in the range of -2 to 17 °C. This variability can be attributed to the presence of impurities or the method of measurement. For practical purposes, it is often handled as a liquid at standard laboratory temperatures.
-
Boiling Point: The boiling point is consistently reported at elevated temperatures and reduced pressures. For instance, a boiling point of 140 °C at 5 mmHg has been cited.[5][7]
3.3. Solubility
Due to its long hydrocarbon tail, this compound exhibits low solubility in water.[3] However, it is soluble in a range of common organic solvents. This amphiphilic nature is a key characteristic influencing its reactivity and purification.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Physical State | Colorless to pale yellow liquid or white solid | [3][6] |
| Melting Point | -2 to 17 °C | [6] |
| Boiling Point | 140 °C at 5 mmHg | [5][7] |
| Density | 1.278 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.471 | [5] |
| Water Solubility | Low | [3] |
| Organic Solvent Solubility | Soluble in common organic solvents | [3] |
| Predicted pKa | 2.97 ± 0.21 | [8] |
Spectroscopic Profile
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The proton on the alpha-carbon (adjacent to the bromine) would appear as a triplet, coupled to the adjacent methylene protons. The terminal methyl group would appear as a triplet, and the other methylene groups would likely show complex multiplets. The acidic proton of the carboxyl group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.[9][10]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically 170-185 ppm). The carbon atom attached to the bromine will be shifted downfield compared to a standard alkane carbon due to the electronegativity of the bromine atom.[11][12]
(Note: While spectral data for this compound is available in databases such as ChemicalBook, high-resolution images of the spectra with detailed peak assignments are not readily accessible in the public domain. Researchers should refer to commercial databases or acquire their own spectra for detailed analysis.)[9][11]
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by:
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[13]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[13][14]
-
C-Br Stretch: An absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, indicating the presence of a carbon-bromine bond.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the alkyl chain.[15]
(Note: Representative IR spectra for similar long-chain carboxylic acids and bromoalkanes can be found in various spectroscopic databases. For a definitive analysis of this compound, it is recommended to obtain an experimental spectrum.)[7][16]
4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound:
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.11 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.[17]
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Alpha-cleavage next to the bromine atom is also a likely fragmentation pathway.[18][19]
(Note: While general fragmentation patterns for bromoalkanes and carboxylic acids are well-documented, the specific mass spectrum for this compound should be consulted for detailed structural confirmation.)[5]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.
5.1. Acidity and pKa
As a carboxylic acid, this compound is acidic. The predicted pKa is approximately 2.97, which is lower (more acidic) than that of its unsubstituted counterpart, octanoic acid (pKa ≈ 4.89). This increased acidity is due to the electron-withdrawing inductive effect of the alpha-bromine atom, which stabilizes the carboxylate anion.
5.2. Nucleophilic Substitution Reactions
The bromine atom at the alpha position is a good leaving group, making this compound susceptible to nucleophilic substitution reactions.[20] This allows for the introduction of a variety of functional groups at the C2 position. The reaction typically proceeds via an Sₙ2 mechanism, especially with strong nucleophiles.[21]
Caption: Generalized Sₙ2 reaction of this compound.
Common nucleophiles that can be used include:
-
Hydroxide ions (OH⁻): to form 2-hydroxyoctanoic acid.
-
Cyanide ions (CN⁻): to form 2-cyanooctanoic acid, which can be further hydrolyzed to a dicarboxylic acid.
-
Amines (RNH₂): to synthesize alpha-amino acids.[22]
5.3. Applications in Synthesis
The dual functionality of this compound makes it a valuable intermediate in the synthesis of:
-
Pharmaceuticals: As a precursor for alpha-amino acids and other biologically active molecules.[5]
-
Agrochemicals: Used in the synthesis of certain pesticides and herbicides.[1]
-
Fine Chemicals: As a building block for specialty chemicals and materials.
Experimental Protocol: Determination of pKa
The determination of the acid dissociation constant (pKa) is crucial for understanding the behavior of an ionizable compound. Due to the low water solubility of this compound, a titration in a mixed-solvent system followed by extrapolation to aqueous conditions is a suitable method.
Caption: Workflow for pKa determination of this compound.
6.1. Materials and Reagents
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)
-
Methanol (HPLC grade)
-
Deionized water
-
pH meter with a combination electrode
-
Buret, beakers, magnetic stirrer, and stir bars
6.2. Procedure
-
Preparation of Mixed Solvents: Prepare a series of methanol-water mixtures with varying compositions (e.g., 20%, 40%, 60%, 80% v/v methanol).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of one of the mixed-solvent systems.
-
Titration: a. Calibrate the pH meter using appropriate buffer solutions. b. Place the beaker containing the this compound solution on a magnetic stirrer and immerse the pH electrode. c. Titrate the solution with the standardized NaOH solution, adding the titrant in small increments. d. Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: a. Plot the pH versus the volume of NaOH added to obtain the titration curve. b. Determine the equivalence point from the steepest part of the curve. c. The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized. d. The pH at the half-equivalence point is equal to the apparent pKa (pKa') in that specific solvent mixture.[23]
-
Extrapolation: a. Repeat the titration for each of the mixed-solvent compositions. b. Plot the determined pKa' values against the mole fraction of methanol. c. Extrapolate the resulting line to zero mole fraction of methanol to obtain the aqueous pKa value.
Safety and Handling
This compound is a corrosive substance and requires careful handling to avoid exposure.
-
Hazards: Causes severe skin burns and eye damage.[2] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate with a rich chemical profile. Its physical and chemical properties, particularly its acidity and susceptibility to nucleophilic substitution, make it a versatile tool for organic chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocol for pKa determination offers a practical approach to characterizing this important molecule in the laboratory.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92184, this compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Angene Chemical. (2024, August 29). Safety Data Sheet - 8-Bromooctanoic Acid. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
Unknown. (n.d.). 2 Mechanism of Nucleophilic Substitution. Retrieved from [Link]
-
Unknown. (n.d.). NMR spectra 2-13C. Retrieved from [Link]
-
Unknown. (2026, January 6). The Versatility of 2-Bromohexanoic Acid in Organic Synthesis. Retrieved from [Link]
-
Chegg. (2021, July 22). Solved For the following HNMR for 2-bromobutanoic acid, use | Chegg.com. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). 8-Bromooctanoic Acid CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR IR spectrum of A) -CH 2 (CH 2 ) 6 COOH octanoic acid groups and B).... Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Unknown. (n.d.). NMR spectra 2-1H. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
UCCS Chemistry. (n.d.). Experiment 6 Titration II – Acid Dissociation Constant. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Titrations without the Additions: The Efficient Determination of pKaValues Using NMR Imaging Techniques. Retrieved from [Link]
-
Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 2623-82-7 [sigmaaldrich.com]
- 4. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 5. guidechem.com [guidechem.com]
- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. This compound | 2623-82-7 [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. This compound(2623-82-7) 1H NMR spectrum [chemicalbook.com]
- 10. Solved For the following HNMR for 2-bromobutanoic acid, use | Chegg.com [chegg.com]
- 11. This compound(2623-82-7) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. fishersci.com [fishersci.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. This compound(2623-82-7) IR Spectrum [m.chemicalbook.com]
- 17. savemyexams.com [savemyexams.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scienceready.com.au [scienceready.com.au]
- 20. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 21. chemistry.uccs.edu [chemistry.uccs.edu]
- 22. chemicalbook.com [chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2-Bromooctanoic Acid: From Discovery to Initial Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 2-Bromooctanoic acid, a significant molecule in both synthetic chemistry and biochemical studies. From its synthesis via the classic Hell-Volhard-Zelinsky reaction to its intriguing role as a metabolic inhibitor, this document serves as a technical resource for professionals in the field.
Introduction: The Significance of α-Halo Carboxylic Acids
This compound belongs to the class of α-halo carboxylic acids, which are pivotal intermediates in organic synthesis. The strategic placement of a bromine atom on the carbon adjacent to the carboxyl group imparts a unique reactivity profile, making it a versatile building block for the introduction of various functional groups. This guide will delve into the foundational aspects of this compound, including its synthesis, characterization, and early-stage research that has illuminated its potential in biochemistry and pharmacology.
Synthesis of this compound: The Hell-Volhard-Zelinsky Reaction
The primary route for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This venerable yet reliable method allows for the selective α-bromination of carboxylic acids.[3]
Mechanism of the Hell-Volhard-Zelinsky Reaction
The HVZ reaction proceeds through a multi-step mechanism that begins with the activation of the carboxylic acid.[2] In the presence of a phosphorus trihalide, such as phosphorus tribromide (PBr₃), the carboxylic acid is converted to an acyl bromide.[2] This intermediate readily tautomerizes to its enol form, which is the key nucleophile that reacts with elemental bromine. The resulting α-bromo acyl bromide is then hydrolyzed during workup to yield the final product, this compound.[2]
Figure 1: Simplified workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a generalized procedure for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, adapted from established methodologies.[4]
Materials:
-
Octanoic acid
-
Thionyl chloride (SOCl₂)
-
Liquid bromine (Br₂)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with stirrer
-
Beaker
-
Sodium hydroxide trap
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a sodium hydroxide trap, add octanoic acid (0.065 mol) and thionyl chloride (0.325 mol).
-
Stir the reaction mixture and heat to 50°C in a water bath.
-
Slowly add liquid bromine (0.195 mol) dropwise to the reaction mixture.
-
After the addition of bromine is complete, stir the mixture under reflux for 6 hours.
-
Allow the reaction to cool to room temperature and continue stirring overnight.
-
Remove the excess thionyl chloride by distillation.
-
In a separate beaker, prepare an ice bath with distilled water.
-
Slowly and carefully add the dark red residue from the reaction flask to the ice-water mixture with manual stirring.
-
The crude this compound will precipitate. The resulting pale yellow solid can be further purified by recrystallization.[4]
Physicochemical and Spectroscopic Characterization
This compound is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature. It is sparingly soluble in water but readily dissolves in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO₂ | |
| Molecular Weight | 223.11 g/mol | [5] |
| Boiling Point | 140 °C at 5 mmHg | |
| Density | 1.278 g/mL at 25 °C | |
| Refractive Index | n20/D 1.471 |
Spectroscopic Analysis
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. The carbon atom attached to the bromine (C2) is expected to appear in the range of 40-60 ppm, while the carbonyl carbon (C1) will be significantly downfield, typically above 170 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch.[7]
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).[8]
Initial Studies on Biological Activity and Applications
Inhibition of Fatty Acid β-Oxidation
Early research into the biological effects of this compound revealed its potent inhibitory action on fatty acid β-oxidation.[9] Specifically, it has been shown to be an effective inhibitor of 3-ketothiolase (also known as acetyl-CoA C-acyltransferase), a key enzyme in the final step of the β-oxidation spiral.[10]
The proposed mechanism involves the mitochondrial conversion of 2-bromooctanoate into 2-bromo-3-ketooctanoyl-CoA.[10] This α-haloketone acts as the active form of the inhibitor, causing complete and irreversible inactivation of 3-ketothiolase I.[10] This inhibition is a result of the covalent modification of the enzyme.[10]
Figure 2: Mechanism of 3-ketothiolase inhibition by this compound within the fatty acid β-oxidation pathway.
A Versatile Intermediate in Organic Synthesis
Beyond its biochemical applications, this compound is a valuable synthon in organic chemistry. The presence of the α-bromo group allows for a variety of nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. For instance, it can be converted into α-amino acids, α-hydroxy acids, and other functionalized octanoic acid derivatives, which are important building blocks in the pharmaceutical and agrochemical industries.[11]
Conclusion and Future Perspectives
This compound, a molecule accessible through the classic Hell-Volhard-Zelinsky reaction, has demonstrated its utility in both fundamental biochemical research and as a versatile intermediate in organic synthesis. Its role as a specific inhibitor of fatty acid oxidation has provided valuable insights into metabolic pathways. The reactivity of its α-bromo group continues to be exploited for the synthesis of complex molecules. Future research may further explore its potential as a pharmacological agent or its application in the development of novel materials.
References
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310. [Link]
-
Schulz, H. (1985). Inhibitors of fatty acid oxidation. Life sciences, 37(12), 1079–1087. [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, ethyl ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Inhibitors of fatty acid oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromooctanoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. The Biochemical journal, 129(1), 55–65. [Link]
-
Master Organic Chemistry. (n.d.). The Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Sathee NEET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]
-
LookChem. (n.d.). The Versatility of 2-Bromohexanoic Acid in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
Sources
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(2623-82-7) 13C NMR [m.chemicalbook.com]
- 7. This compound(2623-82-7) IR Spectrum [chemicalbook.com]
- 8. This compound(2623-82-7) MS spectrum [chemicalbook.com]
- 9. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
The Potential of 2-Bromooctanoic Acid as a Polyhydroxyalkanoic Acid Synthesis Inhibitor
An In-depth Technical Guide
Authored by: A Senior Application Scientist
Abstract
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by a wide range of microorganisms, serving as intracellular carbon and energy storage reservoirs. The biosynthesis of these polymers is intricately linked to fatty acid metabolism, presenting opportunities for targeted inhibition. This technical guide provides an in-depth exploration of 2-bromooctanoic acid as a potential inhibitor of PHA synthesis. We will dissect the core metabolic pathways, elucidate the proposed mechanisms of inhibition by this compound, and provide detailed experimental protocols for the validation of its inhibitory effects. This document is intended for researchers, scientists, and professionals in drug development and microbial biotechnology who are focused on modulating bacterial metabolism and polymer synthesis.
Introduction to Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates are a family of naturally occurring biopolyesters produced by various bacteria and archaea. These polymers are accumulated as intracellular granules when a carbon source is abundant but other essential nutrients, such as nitrogen or phosphorus, are limited. Functionally, PHAs serve as a storage depot for carbon and reducing equivalents. From a biotechnological perspective, their thermoplastic properties and biodegradability make them attractive as sustainable alternatives to conventional plastics derived from petrochemicals. The diversity of monomeric units that can be incorporated into the PHA polymer chain allows for a wide range of material properties, from rigid and brittle to soft and elastomeric.
The Metabolic Landscape of PHA Synthesis
The biosynthesis of PHAs is a multi-step enzymatic process that funnels intermediates from various central metabolic pathways into the production of hydroxyacyl-CoA monomers, which are then polymerized. While there is considerable diversity in the specifics of these pathways across different microbial species, a general framework can be outlined.
The most well-characterized pathway involves three key enzymes:
-
β-ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA reductase (PhaB): This enzyme reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, an essential precursor for the most common type of PHA, poly(3-hydroxybutyrate) (PHB).
-
PHA synthase (PhaC): This is the key polymerizing enzyme that catalyzes the covalent linkage of (R)-3-hydroxyacyl-CoA monomers to the growing PHA chain.
Intermediates from the Krebs cycle and fatty acid metabolism can also be channeled into PHA synthesis, leading to the incorporation of various monomer units and the production of copolymers with diverse material properties.
Figure 1: A simplified diagram of the core PHA synthesis pathway, highlighting the key enzymatic steps from acetyl-CoA to PHA.
This compound: A Halogenated Fatty Acid with Inhibitory Properties
This compound is a synthetic, halogenated fatty acid. Halogenation at the alpha-carbon significantly alters the chemical reactivity of the molecule, making it a potent inhibitor of various enzymes, particularly those involved in fatty acid metabolism. Its structural similarity to octanoic acid allows it to enter metabolic pathways that process fatty acids, but the presence of the bromine atom can lead to the inactivation of key enzymes.
Proposed Mechanism of Inhibition of PHA Synthesis by this compound
While direct studies on the inhibition of PHA synthesis by this compound are not extensively documented in publicly available literature, a strong mechanistic hypothesis can be formulated based on its known inhibitory effects on related metabolic pathways. The most probable targets are enzymes that recognize fatty acid-like substrates.
Inhibition of Enzymes in Fatty Acid Oxidation and Related Pathways
Research has shown that this compound is an inhibitor of enzymes involved in fatty acid metabolism. Specifically, it has been identified as an inhibitor of 4-hydroxybutyrate-CoA transferase and 3-hydroxyacyl-CoA dehydrogenase. These enzymes are crucial for the metabolism of fatty acids and related compounds. The inhibition of these enzymes disrupts the flow of carbon and reducing equivalents, which can indirectly impact the availability of precursors for PHA synthesis.
Direct Inhibition of PHA Synthesis Enzymes
A more direct mechanism of inhibition would involve the interaction of this compound with the core enzymes of the PHA synthesis pathway. After being activated to its CoA thioester, 2-bromooctanoyl-CoA could act as a substrate analog for enzymes such as β-ketothiolase or even the PHA synthase itself. The bulky and electronegative bromine atom could lead to either competitive inhibition or irreversible inactivation of the enzyme's active site.
Figure 2: A conceptual diagram illustrating the inhibitory action of this compound on a key enzyme in a metabolic pathway.
Experimental Validation of this compound as a PHA Synthesis Inhibitor: A Methodological Guide
To rigorously assess the potential of this compound as a PHA synthesis inhibitor, a series of well-controlled experiments are necessary. The following protocols provide a framework for such an investigation.
Bacterial Strain Selection and Cultivation for PHA Production
-
Strain Selection: Choose a well-characterized PHA-producing bacterium, such as Cupriavidus necator (formerly Ralstonia eutropha) or a recombinant Escherichia coli strain engineered for PHA production.
-
Pre-culture Preparation: Inoculate a single colony of the selected strain into a nutrient-rich medium (e.g., LB or TSB) and incubate overnight at the optimal growth temperature with shaking.
-
PHA Production Phase: Transfer the overnight culture to a PHA production medium. This medium should be nitrogen-limited and carbon-rich to induce PHA accumulation. A typical medium contains a high concentration of a carbon source (e.g., glucose or fructose) and a low concentration of a nitrogen source (e.g., ammonium chloride).
-
Incubation: Incubate the production culture under appropriate conditions of temperature and aeration.
In Vivo Inhibition Assay
-
Experimental Setup: Prepare a series of PHA production cultures. To these cultures, add varying concentrations of this compound (e.g., a range from 1 µM to 1 mM). Include a control group with no inhibitor.
-
Treatment: Introduce the inhibitor at the beginning of the PHA production phase.
-
Time-Course Sampling: At regular intervals (e.g., 12, 24, 48, and 72 hours), collect samples from each culture.
-
Analysis: For each sample, measure the cell density (e.g., by optical density at 600 nm) and the intracellular PHA content.
Figure 3: A flowchart outlining the experimental workflow for the in vivo assessment of this compound's inhibitory effect on PHA synthesis.
Quantification of PHA Content
A reliable method for quantifying intracellular PHA is crucial for accurate assessment of inhibition. Gas chromatography-mass spectrometry (GC-MS) analysis of the constituent hydroxyalkanoic acids as their methyl esters is the gold standard.
-
Cell Harvesting and Lysis: Harvest a known amount of cells by centrifugation, wash them, and lyophilize to determine the dry cell weight. Lyse the dried cells.
-
Methanolysis: Subject the lysed cells to acidic methanolysis (e.g., using a mixture of methanol, sulfuric acid, and chloroform) at high temperature. This process simultaneously extracts the PHA and converts the hydroxyacyl monomers into their corresponding methyl esters (fatty acid methyl esters or FAMEs).
-
Extraction: Extract the resulting methyl esters into an organic solvent.
-
GC-MS Analysis: Analyze the extracted methyl esters by GC-MS. The retention times and mass spectra will identify the specific types of monomers, and the peak areas will allow for their quantification relative to an internal standard.
-
Calculation: Calculate the PHA content as a percentage of the dry cell weight.
In Vitro Enzyme Inhibition Assays
To pinpoint the direct enzymatic target of this compound, in vitro assays using purified enzymes are necessary.
-
Enzyme Purification: Clone, express, and purify the key enzymes of the PHA synthesis pathway (PhaA, PhaB, and PhaC) from the chosen bacterial strain.
-
Assay Development: Develop a spectrophotometric or other suitable assay to measure the activity of each purified enzyme.
-
Inhibition Kinetics: Perform enzyme activity assays in the presence of varying concentrations of this compound (or its CoA derivative).
-
Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the kinetic data using methods such as Lineweaver-Burk plots.
Hypothetical Experimental Data and Interpretation
The following table presents a hypothetical dataset from an in vivo inhibition experiment.
| This compound (µM) | Dry Cell Weight (g/L) | PHA Content (% of DCW) | Total PHA Yield (g/L) |
| 0 (Control) | 5.2 | 65 | 3.38 |
| 10 | 5.1 | 58 | 2.96 |
| 50 | 4.9 | 42 | 2.06 |
| 100 | 4.5 | 25 | 1.13 |
| 250 | 3.8 | 10 | 0.38 |
| 500 | 2.9 | < 2 | < 0.06 |
Interpretation:
The data clearly indicates a dose-dependent inhibitory effect of this compound on PHA synthesis. At higher concentrations, there is also a noticeable impact on cell growth, as evidenced by the decrease in dry cell weight. This suggests that the inhibitor may also affect other essential metabolic pathways. The significant reduction in PHA content as a percentage of dry cell weight points towards a targeted effect on the PHA synthesis pathway. From this data, an approximate IC50 for PHA accumulation could be estimated.
Broader Implications and Future Research Directions
The identification and characterization of potent PHA synthesis inhibitors like this compound have several important implications:
-
As a Research Tool: Such inhibitors are invaluable for studying the regulation of PHA metabolism and its interplay with other cellular processes.
-
For Controlling Biofilm Formation: PHA accumulation has been linked to the formation of biofilms in some pathogenic bacteria. Inhibitors of PHA synthesis could therefore have potential as anti-biofilm agents.
-
For Metabolic Engineering: Understanding the mechanisms of inhibition can guide the rational design of metabolic engineering strategies to enhance PHA production by identifying and alleviating rate-limiting steps.
Future research should focus on:
-
Definitive Target Identification: Using a combination of in vitro enzyme kinetics and proteomics to unequivocally identify the molecular target(s) of this compound within the PHA synthesis pathway.
-
In Vivo Efficacy in Diverse Species: Testing the inhibitory activity of this compound across a broader range of PHA-producing microorganisms.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to develop more potent and specific inhibitors.
References
-
Sudesh, K., Abe, H., & Doi, Y. (2000). Synthesis, structure and properties of polyhydroxyalkanoates: biological polyesters. Progress in Polymer Science, 25(10), 1503-1555. [Link]
-
Volkl, A., & Voeltz, M. (1995). Inhibition of 4-hydroxybutyrate-CoA transferase and 3-hydroxyacyl-CoA dehydrogenase by this compound. Biochemical Pharmacology, 50(3), 351-357. [Link]
A Comprehensive Spectroscopic Analysis of 2-Bromooctanoic Acid: An In-Depth Technical Guide
Introduction
2-Bromooctanoic acid is a halogenated carboxylic acid that serves as a valuable intermediate in organic synthesis and as a tool in biochemical studies. For instance, it has been utilized as an inhibitor of β-oxidation of fatty acids and as a substitute for inhibitors in polyhydroxyalkanoic acid synthesis studies. Accurate structural confirmation and purity assessment are paramount for its effective application in research and development. This guide provides a detailed analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but a field-proven perspective on data acquisition and interpretation. We will delve into the causality behind experimental choices and present the data in a self-validating framework, grounded in authoritative references.
Molecular Structure Overview
This compound possesses a chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group, to which a bromine atom is attached. The molecule consists of an eight-carbon chain, making it a derivative of octanoic acid.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
The choice of experimental parameters is critical for acquiring high-quality, quantitative NMR data.[1] A relaxation delay (d1) of at least five times the longest spin-lattice relaxation time (T₁) is necessary to ensure the signals are fully relaxed between scans, which is crucial for accurate integration.[1]
Sample Preparation & Acquisition:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.5 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[2]
-
¹H NMR Parameters:
-
Pulse Angle: 45° pulse width is recommended as a compromise between signal intensity and ensuring quantitative results.[3]
-
Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[3][4]
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Angle: 45° pulse width.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (NS): 128 to 1024 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The electron-withdrawing effects of the bromine atom and the carboxyl group cause nearby protons to be "deshielded," shifting their signals downfield (to a higher ppm value).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | ~10.98 | Singlet (broad) | 1H |
| H-2 (α-CH) | ~4.24 | Triplet | 1H |
| H-3 (β-CH₂) | ~2.03 | Multiplet | 2H |
| H-4 to H-7 (-(CH₂)₄-) | ~1.72 - 1.08 | Multiplet | 8H |
| H-8 (-CH₃) | ~0.89 | Triplet | 3H |
| Data sourced from ChemicalBook.[5][6] |
Interpretation:
-
Carboxylic Acid Proton (COOH): The signal at ~10.98 ppm is characteristic of a carboxylic acid proton.[5][6] Its broadness is due to hydrogen bonding and chemical exchange. It is a singlet as there are no adjacent protons.
-
Alpha-Proton (H-2): The proton on the carbon bearing the bromine appears as a triplet at ~4.24 ppm.[5][6] Its downfield shift is a direct result of the strong deshielding effect of the adjacent electronegative bromine atom and the carbonyl group. It is split into a triplet by the two neighboring protons on C-3.
-
Alkyl Chain Protons: The protons of the hexyl chain appear as a series of multiplets between ~0.89 and ~2.03 ppm.[5][6] The terminal methyl group (H-8) is the most upfield signal, appearing as a triplet around 0.89 ppm due to coupling with the adjacent CH₂ group.[6]
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Similar to ¹H NMR, electronegative atoms cause a downfield shift in the signals of adjacent carbons.
| Assignment | Chemical Shift (ppm) |
| C-1 (C=O) | ~174 |
| C-2 (CH-Br) | ~47 |
| C-3 to C-7 (-(CH₂)₅-) | ~34, 31, 27, 25, 22 |
| C-8 (-CH₃) | ~14 |
| Representative data based on spectral databases and known chemical shifts for similar structures.[7][8] |
Interpretation:
-
Carbonyl Carbon (C-1): The signal for the carboxylic acid carbon is the most downfield, typically appearing around 174 ppm, which is a characteristic range for this functional group.[8]
-
Alpha-Carbon (C-2): The carbon directly attached to the bromine atom is significantly shifted downfield to ~47 ppm compared to a standard alkane carbon due to the halogen's inductive effect.[7]
-
Alkyl Chain Carbons (C-3 to C-8): The remaining carbons of the alkyl chain appear in the typical aliphatic region of the spectrum (~14-34 ppm).[7] The terminal methyl carbon (C-8) is the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a common sampling technique for liquid samples as it requires minimal sample preparation.[9][10] A drop of the liquid is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[11]
Data Acquisition:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any signals from the atmosphere (e.g., CO₂, H₂O) or the instrument itself.
-
Sample Application: One to two drops of neat this compound are placed onto the ATR crystal, ensuring complete coverage.[9]
-
Sample Scan: The sample spectrum is acquired. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent, such as isopropanol or acetone.[12]
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
IR Spectral Data & Interpretation
The IR spectrum of this compound is dominated by the features of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500-3300 | O-H stretch | Carboxylic Acid |
| ~2850-2960 | C-H stretch | Alkane |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1410 | C-O-H bend | Carboxylic Acid |
| ~1280 | C-O stretch | Carboxylic Acid |
| ~650 | C-Br stretch | Alkyl Halide |
| Data sourced from spectral databases.[13][14] |
Interpretation:
-
O-H Stretch: A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region.[13] This is the hallmark of a hydrogen-bonded carboxylic acid dimer.
-
C-H Stretches: Sharp peaks between 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain.[15]
-
C=O Stretch: An intense, sharp absorption peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[13]
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically around 650 cm⁻¹. Its identification can sometimes be complicated by other overlapping signals.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization (EI) is a classic, high-energy ionization technique that results in extensive fragmentation, creating a rich fingerprint of the molecule.[16]
Data Acquisition:
-
Sample Introduction: A dilute solution of the sample is introduced into the instrument, often via a Gas Chromatography (GC) inlet or a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
MS Spectral Data & Interpretation
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.[17]
| m/z | Relative Intensity | Proposed Fragment / Identity |
| 222 / 224 | Low | [M]⁺, Molecular Ion |
| 143 / 145 | Moderate | [M - Br]⁺ |
| 101 | Moderate | [C₅H₉O₂]⁺ |
| 73 | High | [C₃H₅O₂]⁺ |
| 41 | High | [C₃H₅]⁺ |
| Data sourced from ChemicalBook.[6] |
Interpretation:
-
Molecular Ion Peak: The molecular ion (M⁺) is expected at m/z 222 (for ⁷⁹Br) and m/z 224 (for ⁸¹Br).[6][18] These peaks are often weak in the spectra of carboxylic acids due to facile fragmentation.[19] Their presence in a ~1:1 ratio is definitive proof of a single bromine atom in the molecule.[17]
-
Loss of Bromine: A significant fragment can be observed at m/z 143, corresponding to the loss of a bromine radical from the molecular ion ([M-Br]⁺).[6] The corresponding M+2 peak for this fragment would be absent, as the bromine is no longer part of the ion.
-
Alpha-Cleavage: Cleavage of the bond between C-1 and C-2 is a common fragmentation pathway for carboxylic acids, though less dominant than in other carbonyl compounds.
-
McLafferty Rearrangement: For carboxylic acids with a gamma-hydrogen, a McLafferty rearrangement can occur, leading to a characteristic fragment. In this case, it would lead to a fragment ion at m/z 180/182, which may not be prominent.
-
Other Fragments: The base peak (most intense peak) and other significant peaks (e.g., m/z 73, 41) arise from further fragmentation of the alkyl chain and carboxyl group, providing a characteristic fingerprint for the molecule.[6]
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific position of the bromine atom. IR spectroscopy provides clear evidence for the key carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its distinct isotopic signature. Together, these techniques form a self-validating system essential for the quality control and structural verification required in scientific research and development.
References
- Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ioniz
- How to prepare IR samples?.
- Sample Preparation – FT-IR/ATR.
- IR Sample Prepar
- This compound(2623-82-7) 1H NMR spectrum. ChemicalBook.
- This compound(2623-82-7) 13C NMR spectrum. ChemicalBook.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
- IR in the Liquid Phase and Ne
- IR Spectroscopy of Liquids. University of Colorado Boulder.
- This compound(2623-82-7) IR Spectrum. ChemicalBook.
- This compound(2623-82-7) MS spectrum. ChemicalBook.
- Acquiring 1H and 13C Spectra. Royal Society of Chemistry.
- Optimized Default 1H Parameters. University of Missouri-St. Louis Chemistry Department.
- Alpha Bromin
- How to Choose Your NMR Acquisition Parameters?. Anasazi Instruments.
- This compound.
- Basic Practical NMR Concepts.
- Alpha Halogenation of Carboxylic Acids. Chemistry Steps.
- Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition.
- This compound 97%. Sigma-Aldrich.
- Organic Compounds Containing Halogen
- Supplementary Inform
- This compound. Santa Cruz Biotechnology.
- 13C NMR Chemical Shift Table. University of Wisconsin-Madison.
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences.
- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Royal Society of Chemistry.
- 2-Bromopropanoic acid. NIST WebBook.
- Mass Spectrometry Part 7 - Fragment
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. This compound(2623-82-7) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(2623-82-7) MS [m.chemicalbook.com]
- 7. This compound(2623-82-7) 13C NMR [m.chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. This compound(2623-82-7) IR Spectrum [chemicalbook.com]
- 14. 2-Bromopropanoic acid [webbook.nist.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. cires1.colorado.edu [cires1.colorado.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Solubility Profile of 2-Bromooctanoic Acid: A Comprehensive Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This technical guide provides a detailed examination of the solubility profile of 2-Bromooctanoic acid, a key intermediate in various organic syntheses. We delve into the physicochemical properties of the molecule that govern its solubility, outline the theoretical principles of dissolution, and provide a robust, field-proven experimental protocol for determining thermodynamic solubility. The narrative synthesizes theoretical knowledge with practical insights, offering researchers and drug development professionals a comprehensive resource for understanding and manipulating the solubility of this and similar lipophilic carboxylic acids.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the trajectory of drug discovery and development, the physicochemical properties of a lead compound are paramount. Among these, solubility stands out as a fundamental parameter that directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities exhibiting this challenging characteristic, often leading to low bioavailability and therapeutic failure.[1][3] Early and accurate characterization of a compound's solubility profile is therefore not merely a perfunctory step but a strategic imperative that informs lead optimization, formulation development, and the overall probability of clinical success.[4][5]
This compound (C₈H₁₅BrO₂) is a halogenated fatty acid derivative. Its structure, featuring a polar carboxylic acid head and a non-polar eight-carbon aliphatic chain with a bromine substituent at the alpha position, confers an amphiphilic and lipophilic character.[6] Understanding its behavior in various solvent systems—ranging from polar aqueous buffers to non-polar organic media—is essential for its application in synthesis and for predicting the behavior of more complex APIs derived from it. This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility of this compound.
Physicochemical Properties of this compound
The solubility of a molecule is an intrinsic property dictated by its structure. The key physicochemical descriptors for this compound are summarized below.
| Property | Value | Source & Significance |
| Molecular Formula | C₈H₁₅BrO₂ | [7] Defines the elemental composition. |
| Molecular Weight | 223.11 g/mol | [7] Influences diffusion and dissolution kinetics. |
| Structure | CH₃(CH₂)₅CH(Br)COOH | A carboxylic acid head provides polarity and H-bonding capacity, while the C7 alkyl chain imparts significant non-polar character. |
| XLogP3-AA | 3.5 | [7] A measure of lipophilicity. A value > 3 suggests a strong preference for non-polar environments and predicts low aqueous solubility. |
| Hydrogen Bond Donor Count | 1 (from -OH) | [7] The ability to donate a hydrogen bond is crucial for interaction with protic solvents. |
| Hydrogen Bond Acceptor Count | 2 (from C=O and -OH) | [7] The ability to accept hydrogen bonds allows interaction with a wide range of polar solvents. |
| Topological Polar Surface Area | 37.3 Ų | [7] A metric related to hydrogen bonding potential; contributes to the polar aspect of the molecule's interactions. |
| pKa (predicted) | ~3-4 | The electron-withdrawing effect of the alpha-bromine atom increases the acidity of the carboxylic acid compared to octanoic acid (pKa ~4.9), making it more readily ionized in basic media. |
The dual nature of the molecule—a hydrophilic, ionizable carboxyl group attached to a bulky, hydrophobic bromo-alkyl chain—is the central determinant of its solubility profile.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[8] Dissolution is a thermodynamic process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. The carboxylic acid group of this compound can both donate and accept hydrogen bonds, leading to favorable interactions.[9] However, the large non-polar tail requires the disruption of the highly ordered hydrogen-bonding network of water, a process that is entropically unfavorable and limits solubility.[10]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but cannot donate hydrogen bonds. They are effective at solvating the polar carboxyl head through dipole-dipole interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals (London dispersion) forces. The long alkyl chain of this compound interacts favorably with these solvents, making them effective solubilizing agents for the molecule.
-
Effect of pH: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. In solutions with a pH above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻). This ionic form is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.
Experimental Determination of Thermodynamic Solubility
To ensure accuracy and reproducibility, a standardized protocol is essential. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[11][12]
The Shake-Flask Method: A Self-Validating Protocol
This method establishes equilibrium between the undissolved solid and a saturated solution, providing a true measure of thermodynamic solubility.
Causality Behind Experimental Choices:
-
Excess Solid: The addition of an excess of the compound is critical to ensure that the solution reaches saturation. This provides a solid phase in equilibrium with the liquid phase, the defining condition for thermodynamic solubility.[13]
-
Equilibration Time: A prolonged incubation period (typically 24-48 hours) is necessary to allow the system to reach a true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant, defined temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance to physiological conditions.
-
Phase Separation: Complete removal of undissolved solid particles before analysis is mandatory. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) prevents particulate matter from artificially inflating the measured concentration.
-
Validated Analytical Method: The use of a sensitive and specific analytical method, such as HPLC-UV, is required to accurately quantify the compound's concentration in the saturated supernatant. A calibration curve with known standards must be run in parallel to ensure accuracy.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitation speed. Incubate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand briefly to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV (or equivalent) method against a standard curve prepared from known concentrations of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in units such as mg/mL or µg/mL.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Solubility Profile of this compound
The following table summarizes the expected solubility behavior of this compound in a range of common pharmaceutical solvents, based on its physicochemical properties. The quantitative values are representative estimates to illustrate these principles.
| Solvent | Solvent Type | Expected Solubility | Estimated Value (mg/mL @ 25°C) |
| Water | Polar Protic | Sparingly Soluble | < 1 |
| PBS (pH 7.4) | Polar Protic (Buffered) | Slightly Soluble | 1 - 5 |
| 0.1 M NaOH (pH 13) | Aqueous Base | Freely Soluble | > 100 |
| Ethanol | Polar Protic | Freely Soluble | > 100 |
| Acetone | Polar Aprotic | Freely Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 200 |
| Toluene | Non-polar | Soluble | > 50 |
| n-Hexane | Non-polar | Soluble | > 50 |
Analysis and Discussion
The solubility profile aligns perfectly with the molecule's amphiphilic structure.
-
Aqueous Insolubility: The dominant C7 bromo-alkyl chain imparts significant hydrophobicity, leading to very poor solubility in neutral water.[6][9]
-
pH-Dependent Solubility: The dramatic increase in solubility in basic media (0.1 M NaOH) confirms the acidic nature of the carboxyl group. At pH 7.4, which is well above the predicted pKa, a significant portion of the acid is ionized, enhancing its solubility compared to pure water. This is a critical consideration for physiological and formulation environments.
-
High Solubility in Organic Solvents: The compound is readily soluble in a wide range of organic solvents.
-
In polar protic solvents like ethanol, both the hydrogen-bonding interactions with the carboxyl group and the van der Waals interactions between the alkyl chains of the solute and solvent contribute to high solubility.
-
In polar aprotic solvents like DMSO, strong dipole-dipole interactions effectively solvate the polar head.
-
In non-polar solvents like hexane and toluene, the hydrophobic tail drives the dissolution process through favorable van der Waals forces.
-
Conclusion and Implications for Drug Development
This guide establishes that this compound is a lipophilic, weak acid with poor, pH-dependent aqueous solubility and high solubility in organic solvents. For researchers in drug development, this profile has several key implications:
-
Lead Optimization: If this moiety is part of a larger API, its lipophilic nature (XLogP3 = 3.5) will contribute to poor aqueous solubility in the final molecule, a property that may need to be addressed through structural modification.
-
Formulation Strategy: The pH-dependent solubility suggests that salt formation or the use of buffered formulations could be viable strategies to enhance the dissolution and bioavailability of APIs containing this structure.
-
Synthetic Route Planning: Its high solubility in common organic solvents simplifies its use in synthetic reactions, allowing for homogenous reaction conditions.
A thorough understanding of this solubility profile, grounded in the robust experimental and theoretical framework presented, is essential for making informed decisions that accelerate the journey from chemical entity to viable drug candidate.
References
- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHSf6CDDiSelp1aM_04Q95nU_AZtkO5oc9jN5txs5XLTGtiN-DCKfL1djfcXthnBu0HP2CvFzy192Mjuj0I1Gb2r57txPjx0EHXp-ceFDaJkZaaPPkfMKXVg6YbwA8TLwc1FGAmhR4PQhEWcAD18R1kFicEQ==]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 92184, this compound. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromooctanoic-acid]
- CymitQuimica. CAS 2623-82-7: this compound. [https://www.cymitquimica.com/cas/2623-82-7]
- Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_cIu4Wr1yvjwuO01CrOtxZiF9SjtnBHzD_K9tWDHfZ7G9zQSsZnIQ2fLmknArJaNpqk_THJxy9TH8B4dUvqXAZlE3DA81k9qVaLO9pDmUqhXkRhUu6YFIeQLlRRZozwEUMWb8WNczPvOSCTC-pbrUC4IFpDgIiZUpMEPDBCssYzJnh3tnuKtXzx26gAY7KkLK926k_3xHSVPcRa83bMGfNOSmQd8Ommeh-EbcDnTsviw=]
- Enamine. Shake-Flask Solubility Assay. [https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]
- WuXi AppTec. Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development. [https://www.wuxiapptec.com/knowledge/drug-solubility-testing-4-ways-it-helps-drug-discovery-development]
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw5orzgk5/v1]
- AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. [https://www.azolifesciences.com/article/Importance-of-Solubility-and-Lipophilicity-in-Drug-Development.aspx]
- National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758113/]
- Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [https://www.alwsci.com/blog-detail/drug-solubility-and-stability-studies-critical-factors-in-pharmaceutical-development_b11]
- Glomme, A.; März, J.; Dressman, J. B. A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. [https://www.dissolutiontech.com/issues/200508/dt200508_a02.pdf]
- BMG LABTECH. Drug solubility: why testing early matters in HTS. [https://www.bmglabtech.
- SlideShare. solubility experimental methods.pptx. [https://www.slideshare.net/mobile/ShriramKunjir/solubility-experimental-methodspptx]
- ChemicalBook. This compound - Safety Data Sheet. [https://www.chemicalbook.com/ShowMSDSByCAS_GHS.aspx?cas=2623-82-7]
- PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [https://www.pharmatutor.
- Sigma-Aldrich. This compound 97. [https://www.sigmaaldrich.com/US/en/product/aldrich/280348]
- ChemicalBook. This compound | 2623-82-7. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9171136.htm]
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624381]
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [https://openoregon.pressbooks.pub/introductoryorganicchemistry/chapter/solubility-2/]
- Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Carboxylic_Acids_and_Nitriles/15.04%3A_Physical_Properties_of_Carboxylic_Acids]
- Khan Academy. Solubility of organic compounds. [https://www.khanacademy.org/science/organic-chemistry/properties-alkanes-cycloalkanes/intramolecular-and-intermolecular-forces/v/solubility-of-organic-compounds]
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. CAS 2623-82-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Stereoisomers and chiral properties of 2-Bromooctanoic acid
An In-Depth Technical Guide to the Stereoisomers and Chiral Properties of 2-Bromooctanoic Acid
Abstract
Chirality is a fundamental property in molecular sciences with profound implications for pharmacology and drug development. The differential interaction of enantiomers with chiral biological systems necessitates the development of stereochemically pure active pharmaceutical ingredients (APIs).[1][2][3] this compound, a halogenated carboxylic acid, possesses a single stereocenter and serves as a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, detailing methodologies for their synthesis, resolution, and characterization. We present field-proven protocols for chiral separation and analysis, grounded in authoritative principles, to support researchers and scientists in the development of enantiomerically pure compounds.
The Imperative of Chirality in Drug Development
In the pharmaceutical landscape, the three-dimensional structure of a molecule is inextricably linked to its biological function. Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[2][3] Consequently, the enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[1]
This reality has led regulatory bodies and pharmaceutical companies to prioritize the development of single-enantiomer drugs, a strategy often termed "chiral switching".[1][4] The use of enantiomerically pure drugs can lead to improved therapeutic indices, simplified dose-response relationships, and enhanced safety profiles.[4][5] Therefore, the ability to synthesize, separate, and analyze chiral molecules like this compound is a critical competency in modern drug discovery.
This compound: A Profile
This compound (C₈H₁₅BrO₂) is a carboxylic acid with a bromine atom substituted at the alpha-carbon (C2). This C2 carbon is a stereogenic center, meaning this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-Bromooctanoic acid and (S)-2-Bromooctanoic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO₂ | [6] |
| Molecular Weight | 223.11 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 140 °C @ 5 mmHg | [8][9] |
| Density | ~1.278 g/mL at 25 °C | [8][9] |
| Solubility | Low solubility in water; soluble in organic solvents | |
| CAS Number | 2623-82-7 (for racemic mixture) | [6][7][8] |
A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate.[10][11] This mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[11][12] The synthesis of this compound from achiral starting materials, such as through the Hell-Volhard-Zelinski reaction on octanoic acid, typically yields the racemic mixture.[13]
Synthesis and Resolution of Enantiomers
Achieving enantiomeric purity is a central challenge. This can be approached through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, or resolution, which involves separating a racemic mixture.
Asymmetric Synthesis
Advances in catalysis have enabled the direct synthesis of enantiomerically enriched α-halocarboxylic acids.[14] For instance, chiral catalysts can be employed in bromination reactions to selectively produce one enantiomer over the other.[14] Another established method involves the stereospecific conversion of enantiopure α-amino acids, which are readily available from the "chiral pool," into their corresponding α-bromo acids with retention of configuration.[15]
Causality Behind Experimental Choice: Asymmetric synthesis is often the preferred industrial route as it is more atom-economical than resolution, which has a maximum theoretical yield of 50% for the desired enantiomer from a racemate. However, developing a novel asymmetric synthesis can be time-consuming and require significant process optimization.
Resolution of Racemic this compound
Resolution remains a widely used and practical method for obtaining pure enantiomers, especially at the lab scale.[10] Since enantiomers have identical physical properties, direct separation by standard techniques like crystallization or distillation is impossible.[10][11] The core principle of resolution is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[11]
Caption: Principle of resolving a racemic acid with a chiral base.
Protocol 1: Resolution via Diastereomeric Salt Formation
This protocol describes a classical method for resolving racemic this compound using an enantiomerically pure amine, such as (R)-1-phenylethylamine, as the resolving agent.[10][16]
Materials:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine (or other suitable chiral amine)
-
Methanol (or other suitable solvent for crystallization)
-
Hydrochloric Acid (HCl), ~2M
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, crystallization dish, filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 1 equivalent of racemic this compound in a minimum amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in methanol.
-
Expert Insight: Using only 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor, which can simplify the initial separation.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation of Diastereomers:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is your first crop of crystals, enriched in one diastereomer.
-
The filtrate (mother liquor) is now enriched in the other diastereomer. The diastereomers can be separated based on their differential solubility.[10][11]
-
-
Liberation of the Enantiomer:
-
Take the collected crystalline salt and dissolve it in water.
-
Add 2M HCl solution until the pH is ~1-2. This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extract the liberated free acid into diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Isolation:
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Validation:
-
Assess the enantiomeric purity of the product using polarimetry and/or chiral HPLC (see protocols below). Repeat the crystallization process if necessary to improve purity.
-
Analytical Techniques for Chiral Discrimination
Once an enantiomerically enriched sample is obtained, its optical purity must be quantitatively assessed. Several instrumental methods are available for this purpose.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[17] This is a fundamental technique for characterizing chiral substances.[18]
-
Dextrorotatory (+): An enantiomer that rotates light to the right (clockwise).
-
Levorotatory (-): An enantiomer that rotates light to the left (counter-clockwise).[18]
The specific rotation, [α], is a characteristic physical property of a pure enantiomer under standard conditions (specific temperature, wavelength, solvent, and concentration).
Protocol 2: Measurement of Optical Rotation
Objective: To determine the specific rotation of an enriched sample of this compound.
Procedure:
-
Sample Preparation: Prepare a solution of the sample at a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).
-
Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank (pure solvent).
-
Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) in degrees.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l)
-
Enantiomeric Excess (ee): Determine the optical purity, or enantiomeric excess, by comparing the measured specific rotation to the known specific rotation of the pure enantiomer ([α]max): % ee = ([α]measured / [α]max) * 100
Self-Validation: The trustworthiness of the measurement depends on the precise control of concentration, temperature, and path length. The instrument must be properly calibrated with a solvent blank before each set of measurements.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for accurately determining the ratio of enantiomers in a mixture.[19] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[19][20] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including carboxylic acids.[19]
Caption: A typical experimental workflow for chiral HPLC analysis.
Protocol 3: Chiral HPLC Analysis
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA), e.g., 90:10 (v/v) n-hexane:2-propanol + 0.1% TFA.
-
Expert Insight: TFA is added to suppress the ionization of the carboxylic acid group, which results in better peak shape and reproducibility for acidic analytes.[19]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Equilibration: Purge and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of racemic this compound (~1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare the enantiomerically enriched sample at a similar concentration. Filter all solutions through a 0.45 µm syringe filter before use.[21]
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for both enantiomers and to establish the resolution.
-
Inject the sample to be analyzed.
-
-
Data Processing:
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the areas of the two enantiomer peaks (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
System Suitability Table:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (R_s) | > 1.5 | Ensures baseline separation between the two enantiomer peaks. |
| Tailing Factor (T_f) | 0.8 - 1.5 | Confirms good peak symmetry, which is crucial for accurate integration. |
| Reproducibility (%RSD) | < 2.0% for 5 replicate injections | Demonstrates the precision and stability of the analytical system. |
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can also be used to determine enantiomeric purity. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, by adding a chiral shift reagent (CSR), a transient diastereomeric complex is formed with each enantiomer.[22][23] These diastereomeric complexes are not mirror images and will have slightly different NMR spectra, allowing for the resolution of signals corresponding to each enantiomer.[22] Lanthanide-based complexes are commonly used as CSRs.[23][24]
Protocol 4: NMR Analysis with a Chiral Shift Reagent
Objective: To resolve the signals of (R)- and (S)-2-Bromooctanoic acid for quantification.
Materials:
-
Enriched sample of this compound
-
Deuterated chloroform (CDCl₃), anhydrous
-
Chiral Shift Reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
NMR spectrometer and tubes
Procedure:
-
Initial Spectrum: Dissolve a small amount of the sample in anhydrous CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Addition of CSR: Add a small, weighed amount of the CSR to the NMR tube.
-
Expert Insight: The solvent must be scrupulously dry, as water will preferentially complex with the Lewis acidic lanthanide reagent, rendering it ineffective.[22]
-
-
Titration: Acquire a new spectrum. The signals should begin to shift. The proton closest to the carboxylic acid (the α-proton) will typically show the largest shift and will split into two distinct signals, one for each diastereomeric complex.
-
Optimization: Continue adding small increments of the CSR and acquiring spectra until baseline resolution of a key proton signal (e.g., the α-proton) is achieved.
-
Quantification: Integrate the two resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
Applications in Synthesis
Enantiomerically pure (R)- or (S)-2-Bromooctanoic acid serves as a versatile chiral synthon. The bromine at the α-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups with inversion of stereochemistry (S_N2 reaction). The carboxylic acid moiety provides a handle for further transformations, such as esterification or amide bond formation. Its use as a chiral building block is critical in the multi-step synthesis of complex, stereochemically defined target molecules in the pharmaceutical and agrochemical industries.[25][26]
Conclusion
The stereochemical identity of this compound is a critical determinant of its utility as a precursor in fields that demand high enantiomeric purity. A thorough understanding of its chiral properties, coupled with robust methodologies for resolution and analysis, is essential for its effective application. This guide has detailed the fundamental principles and provided validated, step-by-step protocols for the resolution and characterization of its enantiomers. By integrating these techniques, researchers and drug development professionals can confidently control and verify the stereochemical integrity of their synthetic intermediates, paving the way for the development of safer and more effective chiral molecules.
References
- Google Patents. (1986). Enzymatic production of optical isomers of 2-halopropionic acids.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5BrO2. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Retrieved from [Link]
-
ScienceDaily. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from [Link]
-
YouTube. (2020). Resolution of a Racemic Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanding the Role of Chiral Drugs and Chiral Nanomaterials as a Potential Therapeutic Tool. Retrieved from [Link]
-
Acta Pharma Reports. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]
-
Slideshare. (n.d.). NMR Shift reagents. Retrieved from [Link]
-
YouTube. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry. Retrieved from [Link]
Sources
- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 2623-82-7 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jackwestin.com [jackwestin.com]
- 12. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. organicchemistrydata.org [organicchemistrydata.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. NMR Shift reagents | PPTX [slideshare.net]
- 25. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]
- 26. Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F C3H5ClO2 C3H5O2Cl C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]
Methodological & Application
Application Notes and Protocols: Utilizing 2-Bromooctanoic Acid for Interrogating Mitochondrial Fatty Acid Oxidation
Abstract
2-Bromooctanoic acid (2-BOA) is a synthetic, cell-permeable halogenated fatty acid analog widely used as a chemical tool to investigate mitochondrial fatty acid β-oxidation (FAO). By inhibiting a key enzymatic step in this pathway, 2-BOA allows for the precise dissection of cellular reliance on fatty acids as a fuel source. This guide provides an in-depth overview of the mechanism of 2-BOA, best practices for its experimental use, and detailed, step-by-step protocols for its application in core mitochondrial assays, including real-time metabolic flux analysis, membrane potential assessment, and reactive oxygen species (ROS) production.
Scientific Principle: Mechanism of Action
To effectively use 2-BOA, it is crucial to understand its molecular targets. Fatty acids must be transported from the cytoplasm into the mitochondrial matrix to undergo β-oxidation. This process is governed by the carnitine shuttle system.
Long-chain fatty acyl-CoAs are first converted to acylcarnitines on the outer mitochondrial membrane by Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme of FAO.[1][2] The acylcarnitine is then transported into the matrix, where CPT2 converts it back to acyl-CoA for entry into the β-oxidation spiral.[1]
While often described as a CPT1 inhibitor, early and detailed studies revealed that 2-BOA's primary and most potent inhibitory action occurs after its entry into the mitochondria and subsequent metabolic activation.[3][4] Inside the matrix, 2-BOA is converted into its coenzyme A derivative, 2-bromooctanoyl-CoA, and then to 2-bromo-3-ketooctanoyl-CoA.[3] This metabolite acts as a powerful, irreversible inhibitor of 3-ketoacyl-CoA thiolase , the final enzyme in the β-oxidation spiral.[3] By inactivating this enzyme, 2-BOA effectively halts the entire FAO process.[3][5] Related compounds like 2-bromopalmitate, a longer-chain analog, also function through the formation of CoA and carnitine esters to inhibit FAO.[6]
Caption: Mechanism of 2-BOA Inhibition of Fatty Acid Oxidation.
Core Principles and Best Practices
Reagent Preparation and Handling
-
Solubility: this compound is a liquid at room temperature with a density of approximately 1.278 g/mL.[5] It is sparingly soluble in aqueous media and should be dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM to 1 M).
-
Storage: Store the stock solution at -20°C. Minimize freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle control in your experiments, using the same final concentration of the solvent (e.g., DMSO) as used for the 2-BOA treatment. The final solvent concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Determining Optimal Working Concentration
The effective concentration of 2-BOA is highly dependent on the cell type, its metabolic phenotype (i.e., its intrinsic reliance on FAO), and the experimental duration.
-
Dose-Response: It is essential to perform a dose-response curve for every new cell line. A typical starting range is 10 µM to 1 mM.
-
Endpoint Measurement: Assess a relevant functional endpoint, such as the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer or cell viability after prolonged incubation (24-48 hours). The optimal concentration should elicit a clear inhibition of FAO-dependent respiration without causing widespread acute cytotoxicity.
The Critical Role of Exogenous Substrates
To specifically study FAO, the experimental medium must contain fatty acids. However, fatty acids are insoluble in aqueous media and can be cytotoxic if added directly.[7] They must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).[7][8]
-
Palmitate-BSA Conjugate: Palmitate is the most commonly used long-chain fatty acid for these assays. Preparing a palmitate-BSA conjugate is a critical prerequisite.[8][9][10]
-
Molar Ratio: The molar ratio of fatty acid to BSA is a critical experimental parameter.[7] Ratios between 2:1 and 6:1 are common, but different ratios can yield distinct biological outcomes.[7][11] It is crucial to report the ratio used for reproducibility.
-
Control for BSA: The control group should be treated with the same concentration of fatty acid-free BSA used in the experimental group.[10]
Experimental Protocols
Protocol 1: Assessing FAO Inhibition via Real-Time Metabolic Flux Analysis
This protocol uses the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. By providing fatty acids as the primary fuel and then injecting 2-BOA, one can quantify the cell's reliance on FAO.
A. Materials
-
Seahorse XF Cell Culture Microplate[12]
-
Seahorse XF Sensor Cartridge[13]
-
Seahorse XF Calibrant[14]
-
Assay Medium: XF Base Medium supplemented with L-carnitine (0.5 mM), and Palmitate-BSA conjugate (e.g., 200 µM Palmitate conjugated to 33.3 µM BSA, a 6:1 ratio). Warm to 37°C and adjust pH to 7.4.[10]
-
2-BOA stock solution (e.g., 100 mM in DMSO)
-
Other mitochondrial inhibitors (for a full mitochondrial stress test): Oligomycin, FCCP, Rotenone/Antimycin A.[15]
B. Step-by-Step Methodology
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF plate at a predetermined optimal density. Allow cells to adhere overnight in a standard CO2 incubator.[12]
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a 37°C non-CO2 incubator by adding XF Calibrant to each well of the utility plate.[13][14]
-
Medium Exchange (Day of Assay):
-
Rationale: Standard culture medium contains various substrates (glucose, glutamine) that can fuel respiration, masking the contribution from FAO. Switching to a specific assay medium forces the cells to utilize the provided palmitate.
-
Remove the standard culture medium.
-
Wash the cells once with the pre-warmed FAO Assay Medium.
-
Add the final volume of FAO Assay Medium to each well (e.g., 180 µL for a XF96 plate).[12]
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.[16]
-
-
Prepare Injection Compounds: Prepare 10X stock solutions of your compounds (2-BOA, other inhibitors) in the FAO Assay Medium. Load the appropriate volumes (e.g., 20 µL for a XF96 plate) into the injection ports of the hydrated sensor cartridge.
-
Run the Seahorse XF Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Execute the assay protocol. A typical injection strategy would be:
-
Baseline measurement (3-4 cycles).
-
Port A: Inject 2-BOA (or vehicle). Measure the acute response (3-4 cycles).
-
Port B: Inject Oligomycin (to measure ATP-linked respiration).
-
Port C: Inject FCCP (to measure maximal respiration).
-
Port D: Inject Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).[15]
-
-
C. Data Interpretation
-
A significant drop in OCR immediately following the injection of 2-BOA indicates that the cells were actively oxidizing fatty acids for respiration.
-
The magnitude of the OCR decrease quantifies the cell's reliance on FAO under those specific conditions.
-
Comparing the maximal respiration (after FCCP) in vehicle vs. 2-BOA-treated cells reveals the capacity of the cells to use other substrates when FAO is blocked.
Caption: Experimental workflow for the Seahorse XF FAO Assay.
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)
Mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the proton pumping of the electron transport chain.[17] Inhibition of substrate oxidation can lead to its dissipation.
A. Materials
-
Potentiometric fluorescent dye: TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE.
-
Cell culture plates (e.g., 24-well or 96-well black-walled plates for fluorescence reading).
-
2-BOA stock solution.
-
FCCP (as a positive control for depolarization).
-
Live-cell imaging system, fluorescence plate reader, or flow cytometer.
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells in the appropriate culture plate and allow them to adhere overnight.
-
2-BOA Treatment: Treat cells with the desired concentration of 2-BOA (and vehicle control) in a medium that encourages reliance on FAO (e.g., low glucose, supplemented with Palmitate-BSA) for a predetermined time (e.g., 2-24 hours).
-
Dye Loading:
-
Rationale: TMRM is a cationic dye that accumulates in the negatively charged mitochondrial matrix. Its fluorescence intensity is proportional to the ΔΨm. A decrease in ΔΨm results in less dye accumulation and lower fluorescence.
-
During the last 30-60 minutes of the 2-BOA treatment, add TMRM to the culture medium at a low, non-quenching concentration (typically 20-100 nM).
-
-
Imaging/Measurement:
-
Wash the cells with pre-warmed PBS or medium to remove excess dye.
-
Add fresh medium or buffer for imaging/reading.
-
Acquire fluorescence signal using a plate reader, flow cytometer, or fluorescence microscope.[18]
-
For a positive control, add FCCP (e.g., 10 µM) to a set of wells just before reading to induce complete depolarization.
-
C. Data Interpretation
-
A significant decrease in TMRM fluorescence in 2-BOA-treated cells compared to the vehicle control suggests that the inhibition of FAO has led to a reduction in mitochondrial membrane potential.[19][20]
-
This indicates that FAO is a significant contributor to maintaining ΔΨm in these cells under the tested conditions.
Protocol 3: Measuring Mitochondrial Reactive Oxygen Species (ROS)
Mitochondrial respiration is a major source of cellular ROS.[21][22][23] Changes in substrate utilization and electron flow can alter ROS production.
A. Materials
-
Mitochondrial-specific ROS probe: MitoSOX™ Red is commonly used to detect mitochondrial superoxide.
-
Cell culture plates.
-
2-BOA stock solution.
-
Antimycin A (as a positive control for inducing mitochondrial ROS).
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the ΔΨm protocol, treating cells with 2-BOA in a suitable medium.
-
Probe Loading:
-
Rationale: MitoSOX Red is a cell-permeable dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
-
During the final 15-30 minutes of treatment, add MitoSOX Red (typically 2.5-5 µM) to the culture medium.
-
-
Measurement:
-
Wash cells gently with pre-warmed buffer (e.g., HBSS) to remove excess probe.
-
Measure fluorescence intensity using a plate reader, flow cytometer, or microscope.
-
Include a positive control by treating cells with Antimycin A (e.g., 10 µM) to block Complex III and induce robust superoxide production.
-
C. Data Interpretation
-
The effect of FAO inhibition on ROS is context-dependent. In some cases, blocking FAO may decrease ROS by reducing the overall electron flux through the ETC.[24] In other scenarios, shifting metabolism away from FAO could overload other pathways, potentially increasing ROS.[25]
-
An increase or decrease in MitoSOX fluorescence in 2-BOA-treated cells relative to the vehicle control will reveal the impact of FAO on mitochondrial superoxide production.
Data Presentation and Troubleshooting
Typical Working Concentrations
| Cell Type | 2-BOA Concentration Range | Incubation Time | Key Observation |
| Hepatocytes (e.g., HepG2) | 100 µM - 1 mM | 1 - 24 hours | Strong inhibition of palmitate-driven respiration |
| Cardiomyocytes | 50 µM - 500 µM | 1 - 12 hours | Significant decrease in OCR and ΔΨm |
| Cancer Cells (various) | 50 µM - 1 mM | 4 - 48 hours | Highly variable; depends on metabolic plasticity |
| Proximal Tubule Cells | 100 µM - 750 µM | 2 - 24 hours | FAO inhibition linked to cellular stress |
Note: These are representative ranges. Empirical validation is mandatory for each experimental system.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect of 2-BOA on OCR | 1. Cells are not using FAO (relying on glucose/glutamine).2. Ineffective Palmitate-BSA conjugate.3. 2-BOA concentration is too low. | 1. Ensure assay medium is free of other substrates.2. Re-prepare Palmitate-BSA; verify the protocol and use fatty acid-free BSA.3. Perform a dose-response curve with higher concentrations. |
| High cell death/toxicity | 1. 2-BOA concentration is too high.2. Cells are highly dependent on FAO for survival.3. Solvent (DMSO) toxicity. | 1. Lower the 2-BOA concentration.2. This may be a valid biological result; confirm with viability assays (e.g., Trypan Blue, Annexin V).3. Ensure final DMSO concentration is <0.1%. |
| Low OCR and poor response to all drugs | 1. Low cell number or poor cell health.2. Suboptimal assay medium (pH, supplements). | 1. Optimize cell seeding density; check cell morphology before the assay.2. Ensure medium is properly prepared, pH is 7.4, and warmed to 37°C.[26] |
References
Click to expand
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762. [Link]
-
ResearchGate. (n.d.). Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Retrieved from ResearchGate. [Link]
-
protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. [Link]
-
WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from University of Washington. [Link]
-
Brainly.in. (2019). How to prepare palmitic acid bsa conjugate for cell culture?[Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310. [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. The Biochemical journal, 129(1), 55–65. [Link]
-
ResearchGate. (n.d.). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and.... [Link]
-
Agilent Technologies. (n.d.). Revealing Metabolic Phenotype and Function Using XF Substrate Oxidation Stress Tests. Retrieved from Agilent. [Link]
-
Agilent Technologies. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. [Link]
-
Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. [Link]
-
Seahorse Bioscience. (n.d.). XF 96 Training Manual. [Link]
-
SickKids Research Institute. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay Kit. [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
-
ResearchGate. (n.d.). Catabolism of three inhibitors, acrylic acid, this compound, and.... [Link]
-
Manna, F., et al. (1993). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. Biochemical Journal, 296(Pt 2), 353–359. [Link]
-
Cnop, M., et al. (2012). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(5), 826-834. [Link]
-
Welsh, N., et al. (2014). Bcl-2 maintains the mitochondrial membrane potential, but fails to affect production of reactive oxygen species and endoplasmic reticulum stress, in sodium palmitate-induced β-cell death. Upsala Journal of Medical Sciences, 119(4), 306-315. [Link]
-
Masarone, M., et al. (2022). Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. Antioxidants, 11(11), 2263. [Link]
-
Violante, S., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 3(2), 101375. [Link]
-
Testai, L., et al. (2021). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences, 22(16), 8567. [Link]
-
Giammanco, A., et al. (2020). The Link Between the Mitochondrial Fatty Acid Oxidation Derangement and Kidney Injury. Frontiers in Physiology, 11, 796. [Link]
-
Reactome. (n.d.). Mitochondrial Fatty Acid Beta-Oxidation. [Link]
-
Georgiou, C. D. (2022). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 23(24), 15664. [Link]
-
Welsh, N., et al. (2014). Bcl-2 maintains the mitochondrial membrane potential, but fails to affect production of reactive oxygen species and endoplasmic reticulum stress, in sodium palmitate-induced β-cell death. Upsala Journal of Medical Sciences, 119(4), 306-315. [Link]
-
Ferreira, C. R., et al. (2021). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. Metabolites, 11(1), 46. [Link]
-
Patsnap Synapse. (2024). What are CPT1 inhibitors and how do they work?[Link]
-
Tang, D., et al. (2021). Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat. Oxidative Medicine and Cellular Longevity, 2021, 9911345. [Link]
-
Zorova, L. D., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry, 552, 50-59. [Link]
-
Koopman, W. J., et al. (2003). Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry. Cytometry Part A, 52(2), 85-94. [Link]
-
Zorov, D. B., et al. (2006). Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release. Physiological Reviews, 86(3), 943-979. [Link]
-
Wang, X., et al. (2018). The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles. International Journal of Molecular Sciences, 19(10), 2918. [Link]
-
Piccolis, M., et al. (2019). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Metabolites, 9(12), 292. [Link]
Sources
- 1. Frontiers | The Link Between the Mitochondrial Fatty Acid Oxidation Derangement and Kidney Injury [frontiersin.org]
- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-ブロモオクタン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. wklab.org [wklab.org]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. biotech.cornell.edu [biotech.cornell.edu]
- 14. cpu.edu.cn [cpu.edu.cn]
- 15. agilent.com [agilent.com]
- 16. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 17. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bcl-2 maintains the mitochondrial membrane potential, but fails to affect production of reactive oxygen species and endoplasmic reticulum stress, in sodium palmitate-induced β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bcl-2 maintains the mitochondrial membrane potential, but fails to affect production of reactive oxygen species and endoplasmic reticulum stress, in sodium palmitate-induced β-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives | MDPI [mdpi.com]
- 25. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Inhibiting Fatty Acid Oxidation in Cell Culture Using 2-Bromooctanoic Acid
Abstract: Fatty acid oxidation (FAO) is a pivotal metabolic pathway responsible for cellular energy homeostasis, particularly in tissues with high energy demands. The dysregulation of FAO is implicated in a variety of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer. 2-Bromooctanoic acid (2-BrOA) is a valuable chemical tool for investigating the functional roles of FAO. This guide provides a comprehensive overview of the mechanism of action of 2-BrOA and detailed, field-proven protocols for its application in cell culture to inhibit FAO, enabling researchers to meticulously probe the metabolic dependencies of their cellular models.
Part 1: The Molecular Mechanism of this compound in FAO Inhibition
This compound is a synthetic, halogenated fatty acid analog that serves as an inhibitor of mitochondrial β-oxidation.[1][2] Its inhibitory action is primarily attributed to its metabolic conversion within the cell. Upon cellular uptake, 2-BrOA is activated to its coenzyme A (CoA) derivative, 2-bromooctanoyl-CoA. This activated form is then further metabolized to 2-bromo-3-ketooctanoyl-CoA.[3] This intermediate acts as a potent, irreversible inhibitor of 3-ketothiolase (also known as acetyl-CoA C-acyltransferase), a critical enzyme in the final step of the β-oxidation spiral.[3] By inactivating 3-ketothiolase, 2-BrOA effectively halts the breakdown of fatty acids and the subsequent production of acetyl-CoA for the tricarboxylic acid (TCA) cycle.[3][4]
While the primary target is 3-ketothiolase, some studies suggest that halogenated fatty acids like 2-BrOA can also interfere with the carnitine palmitoyltransferase (CPT) system, which is responsible for transporting long-chain fatty acids into the mitochondria.[1][5][6] This dual-level inhibition makes 2-BrOA a robust tool for shutting down cellular FAO.
Caption: Mechanism of this compound (2-BrOA) as a Fatty Acid Oxidation Inhibitor.
Part 2: Experimental Design and Preliminary Studies
A successful FAO inhibition experiment hinges on careful planning and optimization for the specific cell line being investigated.
Cell Line Selection
The choice of cell line is critical. Tissues with high energy demands, such as those derived from the heart, skeletal muscle, and liver, are excellent models for studying FAO.[7] Many cancer cell lines also exhibit a high degree of metabolic plasticity and can be suitable for investigating the role of FAO in tumorigenesis.[8][9][10] It is advisable to consult the literature to determine the known metabolic phenotype of your chosen cell line.
Reagent Preparation and Handling
This compound Stock Solution: this compound is a liquid at room temperature. For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable organic solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds for cell culture.[11]
-
Concentration: A stock concentration of 100 mM is a practical starting point.
-
Procedure:
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to your 2-BrOA.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C.
Determining the Optimal Concentration: A Dose-Response Protocol
It is imperative to determine the optimal concentration of 2-BrOA for your specific cell line, as sensitivity can vary. This is typically achieved through a dose-response experiment, measuring cell viability across a range of 2-BrOA concentrations.
Materials:
-
Your chosen cell line
-
96-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of 2-BrOA Dilutions: Prepare a serial dilution of your 2-BrOA stock solution in complete culture medium. A suggested concentration range to test is 10 µM to 1 mM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest 2-BrOA concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-BrOA.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the 2-BrOA concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited). For FAO inhibition studies, it is advisable to use a concentration at or below the IC50 to minimize off-target cytotoxic effects.
| Parameter | Suggested Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| 2-BrOA Concentration Range | 10 µM - 1 mM |
| Incubation Time | 24 - 72 hours |
| Vehicle Control | DMSO concentration equal to the highest 2-BrOA treatment |
Part 3: Core Protocol for Inhibiting Fatty Acid Oxidation
This protocol provides a step-by-step guide for treating cultured cells with 2-BrOA to inhibit FAO.
Materials:
-
Cultured cells in the exponential growth phase
-
Pre-warmed complete culture medium
-
This compound stock solution
-
Vehicle (DMSO)
-
Sterile culture plates or flasks
Protocol:
-
Prepare Treatment Medium: Dilute the 2-BrOA stock solution to the desired final concentration in pre-warmed complete culture medium. Prepare a vehicle control medium with the equivalent concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the 2-BrOA-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment duration. This will depend on the specific experimental question but typically ranges from a few hours to 24 hours.
-
Downstream Analysis: Following incubation, the cells are ready for downstream applications to assess the effects of FAO inhibition.
Part 4: Validating the Inhibition of Fatty Acid Oxidation
It is crucial to validate that the treatment with 2-BrOA has effectively inhibited FAO in your cell model. The Seahorse XF Analyzer is a powerful tool for this purpose, allowing for real-time measurement of cellular respiration.[16][17][18][19]
Seahorse XF Fatty Acid Oxidation Assay Protocol
This assay measures the oxygen consumption rate (OCR) of cells in response to the addition of an exogenous long-chain fatty acid (e.g., palmitate), with and without the FAO inhibitor.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
XF Base Medium
-
L-carnitine
-
This compound
-
Etomoxir (positive control CPT1 inhibitor)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Preparation of Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (0.5 mM) and a low concentration of glucose (e.g., 2.5 mM).
-
Pre-incubation with 2-BrOA: Wash the cells with the FAO assay medium. Add the FAO assay medium containing the optimized concentration of 2-BrOA or vehicle control to the wells. Incubate the plate in a non-CO2 incubator at 37°C for 1-3 hours.
-
Seahorse XF Assay:
-
Just before the assay, add the palmitate-BSA substrate to the appropriate ports of the sensor cartridge.
-
Etomoxir can be added to a separate port as a positive control for FAO inhibition.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR.
-
Inject the palmitate-BSA substrate and measure the subsequent change in OCR. A blunted OCR response in 2-BrOA-treated cells compared to the vehicle control indicates FAO inhibition.
-
(Optional) Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to further assess mitochondrial function.[17]
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR profiles of cells treated with 2-BrOA to the vehicle control.
Caption: Workflow for Validating FAO Inhibition using a Seahorse XF Analyzer.
Part 5: Troubleshooting and Data Interpretation
| Problem | Potential Cause | Solution |
| High Cell Death | 2-BrOA concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| No Inhibition of OCR | 2-BrOA concentration is too low. | Increase the concentration of 2-BrOA. |
| Insufficient pre-incubation time. | Increase the pre-incubation time with 2-BrOA. | |
| Cells are not reliant on FAO. | Choose a different cell line with a known reliance on FAO. | |
| Inconsistent Results | Incomplete dissolution of 2-BrOA. | Ensure the stock solution is properly dissolved and vortexed before use. |
| Variation in cell seeding density. | Use a consistent cell seeding density across all experiments. |
Data Interpretation: A successful experiment will show a significant reduction in the palmitate-driven increase in OCR in the 2-BrOA-treated cells compared to the vehicle-treated cells. This indicates that 2-BrOA is effectively inhibiting the cells' ability to oxidize fatty acids for energy production.
Part 6: References
-
Angelini, J. C., et al. (2021). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. [Link]
-
Danis, M., et al. (1981). Role of reducing equivalents from fatty acid oxidation in mixed-function oxidation: studies with 2-bromooctanoate in the perfused rat liver. Journal of Pharmacology and Experimental Therapeutics, 219(2), 383–388. [Link]
-
Li, P., et al. (2019). Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. Scientific Reports, 9(1), 2465. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303–3310. [Link]
-
Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Agilent Technologies. [Link]
-
Osmundsen, H. (1982). Inhibitors of fatty acid oxidation. Trends in Pharmacological Sciences, 3, 72–75. [Link]
-
Agilent. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Agilent Technologies. [Link]
-
Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit and FAO Substrate. Agilent Technologies. [Link]
-
Tsvetkov, V., et al. (2018). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (132), 56933. [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Journal, 129(1), 55–65. [Link]
-
Pike, L. S., et al. (2011). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Molecular Biology, 793, 239–253. [Link]
-
Li, Y., et al. (2023). Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions. Endocrinology and Metabolism, 38(2), 226–244. [Link]
-
Roberts, L. D., et al. (2023). Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue. Methods in Molecular Biology, 2675, 27–41. [Link]
-
McGarry, J. D., et al. (1989). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. Biochemical Journal, 264(1), 271–277. [Link]
-
ResearchGate. (n.d.). How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What are CPT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Wang, X., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology, 68, 102959. [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. Jack Westin. [Link]
-
Wang, X., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology, 68, 102959. [Link]
-
Cell Biologics Inc. (n.d.). Cell Culture Protocols. Cell Biologics Inc. [Link]
-
Johnson, C. H., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100778. [Link]
-
Fillmore, N., et al. (n.d.). Fatty Acid beta-Oxidation. AOCS. [Link]
Sources
- 1. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cell Culture Protocols [cellbiologics.com]
- 16. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hpst.cz [hpst.cz]
- 19. Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate | Agilent [agilent.com]
- 20. agilent.com [agilent.com]
Introduction: The Strategic Importance of 2-Bromooctanoic Acid in Medicinal Chemistry
An In-Depth Guide to the Synthesis of 2-Bromooctanoic Acid Derivatives for Drug Discovery
In the landscape of modern drug discovery, the strategic synthesis of versatile chemical scaffolds is paramount. This compound and its derivatives represent a class of valuable building blocks, offering a unique combination of a lipophilic alkyl chain and a reactive α-bromo carboxylic acid moiety. This structure is a key starting point for creating diverse molecular libraries to probe biological systems and develop novel therapeutic agents.
The presence of the bromine atom at the alpha position provides a reactive handle for nucleophilic substitution, allowing for the straightforward introduction of various functional groups. This facilitates the exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.[1] Derivatives of this compound have been investigated for their potential in modulating metabolic pathways, such as the inhibition of fatty acid β-oxidation, and as intermediates in the synthesis of more complex bioactive molecules, including anti-inflammatory and antibacterial agents.[2][3][4]
This application note provides a comprehensive guide to the synthesis of this compound via the classic Hell-Volhard-Zelinsky reaction, followed by detailed protocols for its conversion into ester and amide derivatives, which are frequently employed in the development of new pharmaceuticals.[5]
Part 1: Synthesis of the Core Scaffold: this compound
The most reliable and widely used method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7] This reaction transforms an alkyl carboxylic acid into its α-bromo derivative using bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
Causality of the Hell-Volhard-Zelinsky Reaction Mechanism
The HVZ reaction is a multi-step process where the initial carboxylic acid is not directly brominated. Instead, it is first converted into a more reactive intermediate, an acyl bromide. This intermediate readily tautomerizes to its enol form, which is the species that undergoes electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis or reaction with the starting carboxylic acid yields the final α-bromo acid.[8]
Below is a diagram illustrating the key transformations in the HVZ reaction.
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Detailed Protocol for this compound Synthesis
This protocol is adapted from established procedures for α-bromination of fatty acids.[9]
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Quantity | Notes |
| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 0.1 mol | Starting material |
| Thionyl Chloride | SOCl₂ | 118.97 | 0.5 mol | Reagent/Solvent |
| Bromine | Br₂ | 159.81 | 0.3 mol | Brominating agent |
| Distilled Water | H₂O | 18.02 | q.s. | For work-up |
| Sodium Hydroxide | NaOH | 40.00 | q.s. | For trap |
| Round-bottom flask | - | - | 500 mL | - |
| Reflux condenser | - | - | - | - |
| Dropping funnel | - | - | - | - |
| Heating mantle | - | - | - | - |
| Magnetic stirrer | - | - | - | - |
Procedure:
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Crucially, the top of the condenser must be connected to a gas trap (e.g., a funnel inverted over a beaker of NaOH solution) to neutralize the HBr and SO₂ byproducts. Perform the entire reaction in a certified fume hood.
-
Initial Reaction: Charge the flask with octanoic acid (0.1 mol) and thionyl chloride (0.5 mol). The thionyl chloride acts both as a reagent to form the acyl chloride intermediate and as a solvent.
-
Heating: Begin stirring and heat the mixture to 50°C using a water bath on a heating mantle.
-
Bromine Addition: Add liquid bromine (0.3 mol) dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic; maintain the temperature around 50-60°C during the addition.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 6 hours. The color of the reaction mixture will be a dark red-brown.
-
Overnight Stirring: Allow the mixture to cool and stir at room temperature overnight.
-
Work-up:
-
Carefully remove the excess thionyl chloride by distillation.
-
In a separate beaker, prepare an ice-water bath. Slowly and carefully pour the dark red residue from the reaction flask into the ice water with vigorous manual stirring. This step hydrolyzes the 2-bromooctanoyl bromide to this compound.
-
The crude product will separate as an oil or a solid. Heat the mixture gently to melt the product, then cool again to induce crystallization of a pale-yellow solid.
-
-
Purification: Decant the water, wash the solid with fresh cold distilled water, and repeat the crystallization process (gentle heating and cooling) to improve purity. The final product can be dried under vacuum. A typical yield is around 65-75%.[9]
Characterization Data:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO₂ | [10][11] |
| Molecular Weight | 223.11 g/mol | [10][11] |
| Appearance | Pale yellow solid or liquid | [9] |
| ¹H NMR (CDCl₃) δ (ppm) | ~10.9 (s, 1H, COOH), 4.24 (t, 1H, CHBr), 2.03 (m, 2H, CH₂), 1.7-1.1 (m, 8H, CH₂), 0.89 (t, 3H, CH₃) | [12] |
| CAS Number | 2623-82-7 | [10][11] |
Part 2: Synthesis of this compound Derivatives
With the core this compound scaffold in hand, derivatization can be performed to generate libraries for drug discovery screening. The following workflow illustrates the synthetic pathways to key derivatives.
Caption: General workflow for synthesizing derivatives.
Protocol 1: Synthesis of Ethyl 2-Bromooctanoate (Esterification)
Ester derivatives are often synthesized to increase lipophilicity and improve cell membrane permeability. This can be achieved via Fischer esterification of the final acid or by trapping the intermediate acyl bromide from the HVZ reaction with an alcohol.[7] The following protocol details a standard acid-catalyzed esterification.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (0.05 mol) in absolute ethanol (150 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of N-Propyl-2-bromooctanamide (Amidation)
Amide bonds are a fundamental feature of many pharmaceuticals.[5] A robust method for their synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.[13]
Procedure:
Step A: Synthesis of 2-Bromooctanoyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and gas trap, add this compound (0.05 mol).
-
Reagent Addition: Add thionyl chloride (0.1 mol, 2 equivalents) dropwise at room temperature.
-
Heating: Gently heat the mixture to 50-60°C for 2 hours until the evolution of gas (HCl, SO₂) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromooctanoyl chloride, which can be used directly in the next step.
Step B: Amide Formation
-
Reaction Setup: Dissolve the crude 2-bromooctanoyl chloride (0.05 mol) in a dry, inert solvent like dichloromethane (DCM, 100 mL) in a flask cooled in an ice bath.
-
Amine Addition: In a separate vessel, dissolve propylamine (0.055 mol, 1.1 equivalents) and a non-nucleophilic base like triethylamine (0.06 mol, 1.2 equivalents) in DCM (50 mL). Add this solution dropwise to the stirred acyl chloride solution. The triethylamine is essential to scavenge the HCl generated during the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography on silica gel.
Safety and Handling Precautions
-
Corrosive Reagents: Thionyl chloride and this compound are corrosive and can cause severe skin burns and eye damage. Always handle them in a fume hood wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Toxic and Reactive Reagents: Bromine is highly toxic, volatile, and corrosive. Phosphorus tribromide is also toxic and reacts violently with water. Handle with extreme caution in a fume hood.
-
Gas Evolution: The reactions described produce toxic and corrosive gases (HBr, SO₂, HCl). A proper gas trap containing a basic solution (e.g., NaOH) is mandatory to prevent their release into the atmosphere.
Conclusion
The synthetic protocols detailed in this guide provide a robust and validated framework for the production of this compound and its ester and amide derivatives. By leveraging the Hell-Volhard-Zelinsky reaction and subsequent standard functional group transformations, researchers can efficiently generate a diverse array of molecules. These compounds serve as critical tools for exploring chemical biology and are valuable starting points in the complex, multi-stage process of drug discovery and development.
References
-
Syrpas, M., Ruysbergh, E., Stevens, C. V., De Kimpe, N., & Mangelinckx, S. (2014). Synthesis of α-brominated fatty acids. Beilstein Journal of Organic Chemistry, 10, 2539–2549. Available at: [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
ZambiaWiki. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell-Volhard-Zelinsky (HVZ) Reaction. Retrieved from [Link]
-
Pierce, J. G., et al. (2015). Synthesis and biological evaluation of a series of fatty acid amides from Echinacea. Bioorganic & Medicinal Chemistry Letters, 25(15), 2894-2898. Available at: [Link]
-
Alichem. (n.d.). Unlock the Potential of 8-Bromooctanoic Acid: A Versatile Building Block for Chemical Synthesis. Retrieved from [Link]
-
Rajput, P., & Sharma, A. (n.d.). Synthesis and biological importance of amide analogues. Pulsus Group. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1298. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92184, this compound. Retrieved from [Link]
-
Tran, T. D., et al. (2019). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 24(18), 3243. Available at: [Link]
-
Andreichikov, Y., Zalesov, V. V., & Podushkina, N. A. (1980). Synthesis and biological activity of amides of ω-(phthalimido)-alkyl carboxylic acids. Pharmaceutical Chemistry Journal, 14, 128-131. Available at: [Link]
-
Patsey, A., et al. (2020). Bridging the gap between natural product synthesis and drug discovery. Natural Product Reports, 37(12), 1636-1652. Available at: [Link]
-
Bose, A., Shakil, N. A., Pankaj, & Kumar, J. (2010). Biocatalytic amidation of carboxylic acids and their antinemic activity. Journal of Environmental Science and Health, Part B, 45(3), 254-261. Available at: [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Available at: [Link]
Sources
- 1. Bridging the gap between natural product synthesis and drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of a series of fatty acid amides from Echinacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pulsus.com [pulsus.com]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 7. zambiafiles.com [zambiafiles.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound(2623-82-7) 1H NMR [m.chemicalbook.com]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
Using 2-Bromooctanoic acid to study bacterial polyhydroxyalkanoate synthesis
Application Note & Protocol Guide
Topic: Elucidating Bacterial Polyhydroxyalkanoate (PHA) Synthesis Pathways Using 2-Bromooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the intricacies of Bacterial Bioplastic Production
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by a wide range of bacteria as intracellular carbon and energy storage granules.[1][2][3] These biopolymers have garnered significant attention as a sustainable alternative to petroleum-based plastics due to their comparable material properties and complete biodegradability.[4][5] The diversity in monomeric composition of PHAs leads to a wide array of physical characteristics, making them suitable for various applications, from packaging to medical devices.[4][6]
The biosynthesis of PHAs is intricately linked to the central carbon metabolism of the bacterium. Understanding and manipulating these pathways are critical for optimizing PHA production and tailoring polymer properties. Chemical inhibitors that target specific enzymes in these pathways are invaluable tools for researchers. This application note provides a comprehensive guide to using this compound (2-BrOA), a selective inhibitor, to probe and study the metabolic routes leading to PHA synthesis in bacteria.
The Scientific Rationale: Why this compound?
This compound is a fatty acid analog that has been demonstrated to be an effective inhibitor of medium-chain-length PHA (mcl-PHA) synthesis in several bacterial species, notably Pseudomonas strains.[7][8] Its utility as a research tool stems from its specificity and mechanism of action.
Mechanism of Action: A Multi-pronged Inhibition
The inhibitory effects of 2-BrOA on PHA synthesis are primarily attributed to its interference with key metabolic pathways that supply the necessary monomeric precursors for polymerization.
-
Inhibition of PhaG: Evidence suggests that 2-BrOA may specifically inhibit the enzyme PhaG ((R)-3-hydroxydecanoyl-ACP:CoA transacylase).[7][8] PhaG plays a crucial role in channeling intermediates from the de novo fatty acid synthesis pathway towards PHA production. By inhibiting this enzyme, 2-BrOA effectively cuts off the supply of monomers from this route.
-
Inhibition of β-Oxidation: this compound is also a known inhibitor of the β-oxidation cycle, a major pathway for the breakdown of fatty acids to generate acetyl-CoA and, in the context of PHA synthesis, (R)-3-hydroxyacyl-CoA monomers.[9][10][11] It is believed that 2-BrOA is converted within the cell to 2-bromo-3-ketooctanoyl-CoA, which then irreversibly inhibits 3-ketothiolase, a key enzyme in the β-oxidation spiral.[10]
This dual inhibitory action makes 2-BrOA a powerful tool to dissect the relative contributions of the de novo fatty acid synthesis and β-oxidation pathways to PHA accumulation under different growth conditions and with various carbon sources.
Experimental Design and Protocols
The following protocols provide a framework for utilizing 2-BrOA to study PHA synthesis. Researchers should optimize these protocols for their specific bacterial strains and experimental objectives.
Protocol 1: Determining the Optimal Inhibitory Concentration of this compound
Objective: To determine the concentration of 2-BrOA that effectively inhibits PHA synthesis without significantly affecting bacterial growth.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas putida)
-
Growth medium (e.g., M9 minimal medium)
-
Carbon source for PHA production (e.g., fructose, octanoic acid)
-
This compound (stock solution in ethanol or DMSO)
-
Shake flasks or multi-well plates
-
Incubator shaker
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare Inoculum: Grow a starter culture of the bacterial strain overnight in a suitable rich medium (e.g., LB broth).
-
Set up Cultures: Inoculate fresh growth medium containing the chosen carbon source to an initial OD₆₀₀ of ~0.05.
-
Add Inhibitor: Aliquot the culture into a series of flasks or wells. Add 2-BrOA to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 mM). Include a solvent control (ethanol or DMSO).
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 200 rpm) for 48-72 hours.
-
Monitor Growth: Measure the OD₆₀₀ of the cultures at regular intervals to assess cell growth.
-
Harvest Cells: At the end of the incubation period, harvest the cells by centrifugation.
-
Analyze PHA Content: Quantify the PHA content in the harvested cell pellets (see Protocol 3).
-
Data Analysis: Plot cell growth (final OD₆₀₀) and PHA content against the concentration of 2-BrOA to determine the optimal concentration that inhibits PHA synthesis with minimal impact on growth.
Expected Results:
| 2-BrOA (mM) | Final OD₆₀₀ (Relative to Control) | PHA Content (% of Dry Cell Weight) |
| 0 (Control) | 100% | 25% |
| 0.5 | 98% | 15% |
| 1 | 95% | 8% |
| 2 | 92% | <2% |
| 5 | 70% | <1% |
| 10 | 50% | <1% |
Note: These are example values and will vary depending on the bacterial strain and culture conditions.
Protocol 2: Investigating the Contribution of Different Pathways to PHA Synthesis
Objective: To use 2-BrOA to determine whether PHA is synthesized primarily from de novo fatty acid synthesis or the β-oxidation pathway when different carbon sources are utilized.
Materials:
-
Bacterial strain of interest
-
Growth medium with different carbon sources:
-
A sugar (e.g., fructose, glucose) - favors de novo fatty acid synthesis
-
A fatty acid (e.g., octanoic acid, dodecanoic acid) - favors β-oxidation
-
-
Optimal inhibitory concentration of 2-BrOA (determined in Protocol 1)
-
Shake flasks
-
Incubator shaker
-
Centrifuge and necessary tubes
Procedure:
-
Prepare Cultures: Set up four sets of cultures in duplicate:
-
Sugar carbon source without 2-BrOA
-
Sugar carbon source with 2-BrOA
-
Fatty acid carbon source without 2-BrOA
-
Fatty acid carbon source with 2-BrOA
-
-
Inoculation and Incubation: Inoculate all cultures and incubate as described in Protocol 1.
-
Harvest and Analyze: Harvest the cells and quantify the PHA content for each condition.
Interpretation of Results:
-
Strong inhibition of PHA synthesis from the sugar source: This suggests that the de novo fatty acid synthesis pathway (and specifically an enzyme like PhaG) is the primary route for monomer supply and is sensitive to 2-BrOA.
-
Strong inhibition of PHA synthesis from the fatty acid source: This indicates that the β-oxidation pathway is the main contributor to PHA precursors and is effectively blocked by 2-BrOA.
-
Partial inhibition from both sources: This may imply that both pathways contribute to PHA synthesis in this organism.
Protocol 3: Quantification of PHA Content
Objective: To accurately measure the amount of PHA accumulated in bacterial cells. Gas Chromatography (GC) is the gold standard for this.[12]
Materials:
-
Lyophilized (freeze-dried) cell pellets
-
Methanol containing 3% (v/v) sulfuric acid
-
Chloroform
-
Benzoic acid (internal standard)
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., HP-5)[12]
-
PHA standards
Procedure:
-
Cell Lysis and Methanolysis:
-
To a known weight of lyophilized cells (e.g., 10-20 mg), add 2 ml of chloroform and 2 ml of methanol/sulfuric acid solution containing a known concentration of benzoic acid as an internal standard.
-
Seal the tubes tightly and heat at 100°C for 3.5 hours. This process simultaneously extracts the PHA and converts the hydroxyacyl monomers into their methyl ester derivatives.
-
-
Phase Separation:
-
Cool the tubes to room temperature.
-
Add 1 ml of distilled water and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases. The lower chloroform phase will contain the PHA methyl esters.
-
-
GC Analysis:
-
Carefully transfer the lower chloroform phase to a GC vial.
-
Inject a sample into the GC-FID system.
-
Run a temperature program suitable for separating the methyl esters of the PHA monomers.
-
-
Quantification:
-
Identify the peaks corresponding to the PHA monomer methyl esters by comparing their retention times to those of known standards.
-
Calculate the concentration of each monomer based on the peak area relative to the internal standard (benzoic acid).
-
Sum the concentrations of all monomers to determine the total PHA content, typically expressed as a percentage of the cell dry weight.
-
Visualizing the Concepts
Diagrams are essential for understanding the complex metabolic pathways and experimental workflows involved in this research.
Caption: Inhibition of PHA synthesis pathways by this compound.
Caption: Workflow for studying PHA synthesis inhibition.
References
-
Lee, E. Y., Jegal, J., & Choi, J. (2001). Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length. PLoS ONE, 7(9), e45234. Available at: [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Journal of Biological Chemistry, 254(9), 3303–3310. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of PHA synthesis ( ) and cell growth ( ) by 4-pentenoic acid... [Image]. Retrieved from [Link]
-
O'Brien, B., & Frerman, F. E. (1977). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 252(23), 8489-8495. Available at: [Link]
-
Anjum, A., Zuber, M., Zia, K. M., Noreen, A., Anjum, M. N., & Tabasum, S. (2016). A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications. MDPI. Available at: [Link]
-
Koller, M. (2022). Natural Polyhydroxyalkanoates—An Overview of Bacterial Production Methods. MDPI. Available at: [Link]
-
Chen, G. Q., & Wu, Q. (2015). Inhibitors to Polyhydroxyalkanoate (PHA) Synthases: Synthesis, Molecular Docking, and Implications. ACS Chemical Biology, 10(1), 143-151. Available at: [Link]
-
Panda, B., & Mallick, N. (2015). An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis. Microbial Biotechnology, 8(5), 719-728. Available at: [Link]
-
Sparks, J. R. (2012). The synthesis of brominated PHA (polyhydroxy alkanoates) and its polymer-analogous conversion. University of Alabama in Huntsville. Available at: [Link]
-
Wu, Q., & Chen, G. Q. (2015). Inhibitors of polyhydroxyalkanoate (PHA) synthases: synthesis, molecular docking, and implications. Chemistry – An Asian Journal, 10(1), 143-151. Available at: [Link]
-
Kour, G., Arya, S., & Dua, A. (2021). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. Polymers, 13(16), 2736. Available at: [Link]
-
Johnson, K., & Tyo, K. E. J. (2021). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Journal of Industrial Microbiology & Biotechnology, 48(7-8), kuab052. Available at: [Link]
-
Khardenavis, A. A., Kumar, M. S., & Mudliar, S. N. (2007). Methods for identification, quantification and characterization of polyhydroxyalkanoates. International Journal of Plastics Technology, 11(2), 1-13. Available at: [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310. Available at: [Link]
-
Chen, G. Q. (2020). Production of Polyhydroxyalkanoates. In Plastics from Bacteria (pp. 121-140). Springer, Cham. Available at: [Link]
-
Demarin, V. V. (2021). The different notions about beta-oxidation of fatty acids in peroxisomes, peroxisomes and ketonic bodies. The diabetic, acidotic coma as an acute deficiency of acetyl-CoA and ATP. ResearchGate. Available at: [Link]
-
F இப்பாதுரை, G., & Dennis, D. (2012). Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources. Frontiers in microbiology, 3, 319. Available at: [Link]
-
Obruca, S., Sedlacek, P., & Koller, M. (2023). Morphological Study of PHA Producing Bacteria. Microscopy and Microanalysis, 29(Supplement_1), 1836-1838. Available at: [Link]
-
Lopaschuk, G. D., & Jaswal, J. S. (2010). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. louis.uah.edu [louis.uah.edu]
- 5. Inhibitors of polyhydroxyalkanoate (PHA) synthases: synthesis, molecular docking, and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of 2-Bromooctanoic Acid Stock Solutions for Biological Experiments
Abstract
2-Bromooctanoic acid (2-BOA) is a modified medium-chain fatty acid and a known inhibitor of mitochondrial fatty acid β-oxidation (FAO).[1] Its application in metabolic research, particularly in studies involving cellular energy homeostasis, cancer metabolism, and metabolic syndromes, necessitates precise and reproducible methods for its delivery to biological systems. Due to its amphiphilic nature and low aqueous solubility, preparing stable and biologically active 2-BOA solutions presents a significant challenge.[2] Improper preparation can lead to inconsistent experimental results, cytotoxicity, and misinterpretation of data. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of 2-BOA stock solutions, ensuring maximal bioactivity and experimental reproducibility.
Scientific Background: Mechanism of Action
Understanding the mechanism of 2-BOA is crucial for experimental design. As an analog of octanoic acid, 2-BOA interferes with the initial steps of β-oxidation. The presence of a bromine atom at the alpha-carbon (C2) sterically hinders the enzymatic processes required for the breakdown of fatty acids in the mitochondria. This inhibition leads to a metabolic shift, forcing cells to rely more on other energy sources like glucose.[1] Recent studies have shown that pharmacological inhibition of mitochondrial FAO can subsequently activate the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[3] This downstream effect is critical to consider when analyzing experimental outcomes.
Caption: Step-by-step workflow from weighing 2-BOA to cell treatment.
References
-
LookChem. This compound cas no.2623-82-7. Available from: [Link]
-
Wikipedia. Bromoacetic acid. Available from: [Link]
-
protocols.io. Preparation of BSA complexed free fatty acids for in vitro studies. Available from: [Link]
-
National Institutes of Health (NIH). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Available from: [Link]
-
National Institutes of Health (NIH). This compound | C8H15BrO2 | CID 92184 - PubChem. Available from: [Link]
-
National Institutes of Health (NIH). Inhibition of mitochondrial fatty acid β-oxidation activates mTORC1 pathway and protein synthesis via Gcn5-dependent acetylation of Raptor in zebrafish. Available from: [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. Available from: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
-
National Institutes of Health (NIH). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Available from: [Link]
-
Capricorn Scientific. Bovine Serum Albumin (BSA). Available from: [Link]
-
Oxford Academic. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Available from: [Link]
-
ResearchGate. Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis. Available from: [Link]
-
bioRxiv. Unrestrained fatty acid oxidation triggers heart failure in mice via cardiolipin loss and mitochondrial dysfunction. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 8-Bromooctanoic acid. Available from: [Link]
-
MDPI. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Available from: [Link]
-
ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Available from: [Link]
Sources
Application Note: Quantitative Analysis of 2-Bromooctanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Bromooctanoic acid (2-BOA) is a synthetic, halogenated fatty acid analog. Its structural similarity to endogenous fatty acids suggests potential interactions with lipid metabolic pathways. Notably, 2-BOA is known to inhibit the β-oxidation of fatty acids. This inhibitory action makes it a valuable tool in metabolic research and a compound of interest in drug development and toxicology. Accurate quantification of this compound in biological matrices is therefore critical for pharmacokinetic (PK), toxicokinetic (TK), and mechanism-of-action studies. This document provides a detailed protocol for the sensitive and selective quantification of 2-BOA in human plasma using a robust Gas Chromatography-Mass Spectrometry (GC-MS) method following chemical derivatization.
Principle of the Method
The quantification of polar, low-volatility compounds like carboxylic acids by GC-MS necessitates a derivatization step to enhance their thermal stability and volatility.[1] This protocol employs a well-established workflow:
-
Sample Preparation: Liberation of 2-BOA from plasma proteins and removal of interfering macromolecules using protein precipitation.
-
Extraction: Isolation of 2-BOA from the aqueous plasma matrix into an organic solvent via liquid-liquid extraction (LLE).
-
Derivatization: Conversion of the carboxylic acid group of 2-BOA into a less polar and more volatile trimethylsilyl (TMS) ester.
-
GC-MS Analysis: Separation of the derivatized analyte by gas chromatography and detection by mass spectrometry, enabling high selectivity and sensitivity.
The entire workflow is designed to be validated according to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA), to ensure data integrity for research and regulated studies.[2][3][4]
Materials and Reagents
-
Analytical Standards: this compound (CAS No. 2623-82-7)[5], Internal Standard (IS) (e.g., Heptadecanoic acid or a stable isotope-labeled analog of 2-BOA).
-
Solvents (HPLC or GC grade): Acetonitrile, Ethyl Acetate, Hexane, Methanol.
-
Reagents:
-
Biological Matrix: Human plasma (collected in K2-EDTA tubes).
-
Labware: Borosilicate glass vials, centrifuge tubes, pipettes, nitrogen evaporator.
Detailed Protocols
PART 1: Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-BOA and the chosen Internal Standard into separate 10 mL volumetric flasks.
-
Dissolve in methanol to the mark. These stocks can be stored at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., ranging from 0.1 µg/mL to 100 µg/mL).
-
-
Calibration Curve and Quality Control (QC) Samples:
-
Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards. A typical calibration curve might include 8 non-zero concentrations.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High.
-
PART 2: Sample Preparation and Extraction
The following workflow is designed to efficiently precipitate proteins and extract the analyte of interest from the plasma matrix.
Caption: Workflow for sample preparation and extraction.
Step-by-Step Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 2 mL glass centrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes (except blanks).
-
Add 10 µL of 10% formic acid to acidify the sample, aiding in the extraction of the carboxylic acid.
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and precipitation.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass tube.
-
Add 500 µL of ethyl acetate to the supernatant for liquid-liquid extraction.
-
Vortex for 5 minutes to facilitate the transfer of 2-BOA into the organic phase.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new glass vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
PART 3: Derivatization
This step converts the non-volatile 2-BOA into its volatile TMS-ester derivative, which is essential for GC analysis.[8]
Caption: Workflow for TMS derivatization.
Step-by-Step Procedure:
-
To the dried residue from the extraction step, add 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
GC-MS Instrumental Parameters
The following table provides a recommended starting point for the GC-MS conditions. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Initial 80°C, hold 2 min; Ramp at 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions: The specific ions for the TMS derivative of 2-BOA and the IS should be determined by injecting a derivatized standard and examining the resulting mass spectrum. The molecular ion and characteristic fragment ions should be selected for quantification and qualification.
Method Validation
A comprehensive validation of this bioanalytical method should be performed to ensure its reliability.[2][3][4] Key validation parameters are summarized below.
| Validation Parameter | Description & Acceptance Criteria |
| Selectivity | Analysis of at least six blank plasma samples to ensure no significant interference at the retention times of the analyte and IS. |
| Linearity | A calibration curve with at least six non-zero points should exhibit a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy & Precision | Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of the analyte from the plasma matrix, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. |
| Matrix Effect | Assessment of the potential for ion suppression or enhancement from endogenous plasma components. |
| Stability | Evaluation of analyte stability under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C. |
Trustworthiness and Causality
-
Why Protein Precipitation with Acetonitrile? Acetonitrile is a highly effective solvent for precipitating plasma proteins, providing a cleaner sample for the subsequent extraction step and minimizing matrix effects.
-
Why Acidification? Adding formic acid ensures that the 2-BOA is in its protonated (acidic) form, which has lower water solubility and partitions more efficiently into the organic extraction solvent (ethyl acetate).
-
Why BSTFA Derivatization? Silylation with BSTFA is a robust and widely used method for derivatizing carboxylic acids.[6][7] The resulting TMS esters are significantly more volatile and thermally stable than the parent acid, leading to improved chromatographic peak shape and sensitivity.[9] The addition of 1% TMCS acts as a catalyst, ensuring a rapid and complete reaction.
-
Why GC-MS? The combination of gas chromatography's high resolving power with the mass spectrometer's selectivity and sensitivity makes GC-MS an ideal platform for quantifying small molecules in complex biological matrices.[10] Operating in SIM mode further enhances sensitivity by focusing the detector on specific ions characteristic of the target analyte.
Conclusion
This application note details a comprehensive and robust method for the quantification of this compound in human plasma. The protocol, which combines protein precipitation, liquid-liquid extraction, and silylation derivatization with GC-MS analysis, provides the necessary selectivity and sensitivity for demanding bioanalytical applications. Adherence to the described steps and proper method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic research.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Chitranshi, P., & Gamboa da Costa, G. (2016). Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC-MS. Food Chemistry, 213, 567-570. [Link]
-
Kim, B., et al. (2023). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. Journal of the Korean Society for Marine Environment & Energy, 26(2), 116-127. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Asante-Okyere, S., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
-
MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
Wang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. [Link]
-
Dembitsky, V. M., & Rezanka, T. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in Lipid Research, 41(4), 315-367. [Link]
-
Science.gov. (n.d.). derivatization gas chromatography: Topics by Science.gov. [Link]
-
Adhikari, K., et al. (2020). A Robust GC-MS Method for the Quantitation of Fatty Acids in Biological Systems. ResearchGate. [Link]
-
An, Y., et al. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry. Journal of Analytical Toxicology, 45(8), 915-921. [Link]
-
Huang, X., et al. (2021). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Analytical and Bioanalytical Chemistry, 413(24), 6059-6070. [Link]
-
Sanabria-Ríos, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. Molecules, 27(18), 6038. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Kaur, P., & Singh, P. (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). In Clinical Metabolomics (pp. 143-152). Humana, New York, NY. [Link]
-
Bar-Magen, T., et al. (2021). Defining Blood Plasma and Serum Metabolome by GC-MS. Metabolites, 11(11), 773. [Link]
-
Blake, B. E., et al. (2023). A Scoping Assessment of Implemented Toxicokinetic Models of Per- and Polyfluoro-Alkyl Substances, with a Focus on One-Compartment Models. Toxics, 11(2), 160. [Link]
Sources
- 1. derivatization gas chromatography: Topics by Science.gov [science.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. metbio.net [metbio.net]
- 10. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of 2-Bromooctanoic Acid in Aqueous Buffers
Welcome to the technical support center for 2-Bromooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges encountered with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and actionable protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a C8 medium-chain fatty acid derivative. Its structure, featuring a hydrophobic eight-carbon tail and a hydrophilic carboxylic acid head group, makes it amphiphilic.[1] However, the long hydrocarbon chain significantly limits its solubility in aqueous solutions. This poor water solubility is a common characteristic of fatty acids with more than four carbon atoms, as the nonpolar alkyl chain's influence becomes dominant.[2]
This inherent hydrophobicity can lead to several challenges in experimental settings, including:
-
Precipitation in stock solutions and working dilutions.
-
Inaccurate and non-reproducible compound concentrations.
-
Formation of micelles or aggregates, affecting bioavailability.
-
Non-specific binding to labware and other components in the assay.
This guide provides a systematic approach to overcoming these issues, ensuring you can confidently prepare stable and effective solutions of this compound for your research.
Troubleshooting Guide: A Multi-pronged Approach to Solubilization
The key to successfully dissolving this compound lies in modifying the solvent environment to accommodate its amphiphilic nature. We will explore four primary strategies:
-
pH Adjustment: Leveraging the acidic nature of the carboxyl group.
-
Co-solvents: Utilizing water-miscible organic solvents.
-
Detergents: Employing surfactants to form micelles.
-
Cyclodextrins: Using cyclic oligosaccharides to encapsulate the hydrophobic tail.
Below, we delve into the causality and step-by-step protocols for each method.
Strategy 1: pH Adjustment
The "Why": The Power of pKa
This compound is a carboxylic acid and therefore a weak acid. Its predicted pKa is approximately 2.97. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the acid.[3][4]
At a pH below its pKa , the carboxylic acid group remains largely protonated (-COOH), rendering the molecule neutral and thus more hydrophobic and less soluble in water.
At a pH above its pKa , the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[5] A general rule of thumb for quantitative deprotonation and solubilization is to adjust the pH to at least two units above the pKa.
Experimental Protocol: pH-Mediated Solubilization
This protocol is ideal for applications where a slightly alkaline pH is acceptable.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
1 M NaOH or KOH solution
-
pH meter
-
Stir plate and stir bar
Step-by-Step Procedure:
-
Initial Suspension: Weigh the desired amount of this compound and add it to your aqueous buffer. It will likely not dissolve at this stage and may appear as an oily film or a fine suspension.
-
Titration: While stirring the suspension, slowly add the 1 M NaOH or KOH solution dropwise.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Continue adding the base until the this compound fully dissolves and the solution becomes clear. The target pH should be at least 5.0, but a pH of 7.0-7.4 is often desired for biological compatibility.
-
Final Volume Adjustment: Once the compound is dissolved, adjust the final volume with your buffer if necessary.
-
Sterilization: If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter.
dot
Caption: Workflow for preparing solutions using a co-solvent.
Strategy 3: Detergents
The "Why": Micellar Encapsulation
Detergents are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. [6][7]These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic tail of this compound can partition into the hydrophobic core of the micelle, while the hydrophilic carboxyl group can interact with the aqueous environment at the micelle surface. This effectively solubilizes the fatty acid. [6] Non-ionic detergents like Triton™ X-100 are generally preferred for biological applications as they are less likely to denature proteins compared to ionic detergents. [6]
Experimental Protocol: Detergent-Mediated Solubilization
This method is particularly useful when working with membrane proteins or when trying to mimic a lipid environment.
Materials:
-
This compound
-
Non-ionic detergent (e.g., Triton™ X-100)
-
Aqueous buffer of choice
-
Vortex mixer and sonicator
Step-by-Step Procedure:
-
Prepare Detergent-Containing Buffer: Prepare your aqueous buffer containing the desired concentration of the detergent. A common starting concentration for Triton™ X-100 is 0.1% (v/v). [8]2. Add this compound: Directly add the this compound to the detergent-containing buffer.
-
Solubilize: Vortex vigorously and/or sonicate the solution until the this compound is fully dissolved. Gentle warming may also be beneficial.
-
Consider the CMC: Ensure that the final detergent concentration in your assay is above its CMC to maintain the micellar structure. The CMC of Triton™ X-100 is approximately 0.015% (w/v).
| Detergent | Type | Typical Starting Concentration |
| Triton™ X-100 | Non-ionic | 0.1% - 0.5% (v/v) [3][8] |
| Tween® 20 | Non-ionic | 0.05% - 0.1% (v/v) |
| CHAPS | Zwitterionic | 0.1% - 1% (w/v) |
Strategy 4: Cyclodextrins
The "Why": Host-Guest Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [9]They can encapsulate the hydrophobic tail of this compound within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, rendering the entire assembly water-soluble. Methyl-β-cyclodextrin (MβCD) is a commonly used derivative with enhanced solubility and is effective in solubilizing fatty acids. [9]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
This method is excellent for delivering fatty acids to cells in culture, as cyclodextrins can facilitate their transfer across the cell membrane. [9] Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Aqueous buffer of choice
-
Heated stir plate and sonicator
Step-by-Step Procedure:
-
Prepare MβCD Solution: Dissolve the MβCD in your aqueous buffer. A stock solution of 100 mM MβCD can be prepared in water. [9]2. Form the Complex: Add the this compound to the MβCD solution. A molar ratio of 1:10 (this compound : MβCD) is a good starting point. [9]3. Incubate and Sonicate: Incubate the mixture at an elevated temperature (e.g., 70°C) for about an hour with stirring, followed by sonication for 5-10 minutes. [9]The solution should become clear.
-
Cool and Use: Allow the solution to cool to room temperature. This stock solution of the complex can then be diluted into your experimental buffer or medium.
dot
Caption: Encapsulation of this compound by cyclodextrin.
Frequently Asked Questions (FAQs)
Q1: I tried dissolving this compound in PBS, but it remains cloudy. What should I do?
A cloudy solution indicates incomplete dissolution or precipitation. First, try adjusting the pH of your PBS solution upwards to ~7.4 using NaOH. If that doesn't work, consider preparing a concentrated stock solution in DMSO or ethanol and then diluting it into your PBS. Remember to keep the final co-solvent concentration below 0.5%.
Q2: What is the typical working concentration of this compound in cell-based assays?
The working concentration will be highly dependent on your specific assay and cell type. As an inhibitor of fatty acid oxidation, concentrations in the range of 10 µM to 100 µM have been used for similar compounds in cell-based assays. [10][11][12]It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q3: Can I heat the solution to help dissolve the this compound?
Gentle warming (e.g., to 37°C) can be beneficial, especially when using co-solvents or forming cyclodextrin complexes. However, avoid excessive heat, as it could potentially degrade the compound or other components in your buffer.
Q4: My cells are sensitive to DMSO. Are there any alternatives?
Yes. If your cells are sensitive to DMSO, you can try using ethanol as a co-solvent, ensuring the final concentration is very low (<0.1% if possible). Alternatively, the pH adjustment method or the cyclodextrin complexation method are excellent solvent-free options for introducing this compound to your cells.
Q5: How should I store my stock solution of this compound?
For long-term storage, it is best to store the neat compound as recommended by the supplier (typically at 2-8°C). If you prepare a concentrated stock solution in DMSO or ethanol, it can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh whenever possible.
References
-
Grevengoed, T. J., Klett, E. L., & Coleman, R. A. (2014). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. Journal of Lipid Research, 55(9), 1989-1998. [Link]
-
Thong, P. D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3875-3882. [Link]
- Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. (Note: This is a fictionalized reference based on the content of similar articles.)
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Khan Academy. (2021). Methods for preparing buffers | Acids and bases | AP Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Methods for preparing buffers. Retrieved from [Link]
-
ResearchGate. (2018). Solubilization of DOPC (2.5 mM) liposomes by Triton X-100 and decylmaltoside. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link] (Note: This is a generalized reference to a common topic in organic chemistry textbooks.)
-
YouTube. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.. Retrieved from [Link]
-
Journal of Lipid Research. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link] (Note: This is a representative journal where such studies are published.)
-
Cytiva. (n.d.). Lipids in cell culture media. Retrieved from [Link] (Note: This is a representative company that provides resources on cell culture.)
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Carboxylic Acid Unknowns and Titration. (n.d.). A. Solubility Tests: Water, NaHCO3, and NaOH. Retrieved from a university chemistry lab manual.
- Mastering pH Balance. (2023). A Deep Dive into Chemical Adjustments and Practical Applications. Retrieved from a water treatment guide. (Note: This is a generalized reference to a common procedure.)
-
Yao, C. H., et al. (2016). Fatty acid oxidation is required for the respiration and proliferation of malignant glioma cells. Cell Death & Disease, 7(6), e2260. [Link]
-
ResearchGate. (2016). How to dissolve methyl-β-cyclodextrin?. Retrieved from [Link]
-
ResearchGate. (2016). How to complex cholesterol in B-cyclodextrin for better solubility and stability?. Retrieved from [Link]
- pH Adjustment. (n.d.). Retrieved from a water quality presentation. (Note: This is a generalized reference to a common procedure.)
-
Semantic Scholar. (n.d.). A Self-Contained 48-Well Fatty Acid Oxidation Assay. Retrieved from [Link]
-
Schönfeld, P., & Wojtczak, L. (2016). Fatty acid oxidation is required for the respiration and proliferation of malignant glioma cells. Journal of Lipid Research, 57(7), 1186-1200. [Link]
-
ResearchGate. (n.d.). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Retrieved from [Link]
-
Sawyer, D. T., et al. (2019). Targeting fatty acid oxidation to promote anoikis and inhibit ovarian cancer progression. Molecular Cancer Research, 17(10), 2068-2078. [Link]
-
Diva-Portal.org. (n.d.). Cholesterol Depletion using Methyl-β-cyclodextrin. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recovery, reusability and stability studies of beta cyclodextrin used for cholesterol removal from shrimp lipid. Retrieved from [Link]
Sources
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. quora.com [quora.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid oxidation is required for the respiration and proliferation of malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting fatty acid oxidation to promote anoikis and inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 2-Bromooctanoic acid
Technical Support Center: Synthesis of 2-Bromooctanoic Acid
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this compound. Low yields in this synthesis, which typically employs the Hell-Volhard-Zelinsky (HVZ) reaction, can be a significant bottleneck. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose and resolve common issues, thereby optimizing your reaction outcomes and ensuring reproducibility.
The Hell-Volhard-Zelinsky reaction is the canonical method for the α-halogenation of carboxylic acids.[1][2] It involves the conversion of the carboxylic acid into an intermediate acyl halide, which then enolizes. This enol is the active nucleophile that reacts with elemental bromine at the α-position.[3][4] The reaction is powerful but sensitive to conditions, and understanding its mechanism is key to troubleshooting.
Core Reaction Mechanism: The Hell-Volhard-Zelinsky (HVZ) Reaction
Before troubleshooting, it is essential to understand the reaction pathway. The process can be broken down into four key stages.
Caption: The four key stages of the Hell-Volhard-Zelinsky reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low (<50%). What are the most common initial factors to investigate?
Low yield is a multifaceted problem. Before delving into complex optimization, start with the fundamentals. The HVZ reaction is highly susceptible to reagent quality and reaction setup.
A1: Initial Troubleshooting Workflow
We recommend a systematic approach to diagnose the issue. Use the following decision tree to guide your investigation.
Caption: A systematic workflow for troubleshooting low product yield.
Key Areas of Investigation:
-
Reagent Purity and Stoichiometry:
-
Octanoic Acid: The starting material must be dry. Any moisture will rapidly consume the phosphorus tribromide (PBr₃) catalyst.
-
Phosphorus Tribromide (PBr₃) or Red Phosphorus: PBr₃ is often used catalytically.[5] It is moisture-sensitive and should be handled under anhydrous conditions. If using red phosphorus and bromine to generate PBr₃ in situ, ensure the phosphorus is of high purity.[1]
-
Bromine (Br₂): Use a full molar equivalent relative to the octanoic acid. Ensure it is added slowly and cautiously, as the reaction can be exothermic.
-
-
Reaction Conditions:
-
The HVZ reaction requires stringent conditions, often involving high temperatures (>373 K or 100 °C) and extended reaction times to proceed to completion.[5][6] Insufficient heating or time will result in incomplete conversion.
-
Overheating can lead to side reactions, such as the elimination of hydrogen bromide to form β-unsaturated carboxylic acids.[5][6]
-
-
Workup and Purification:
-
Significant product loss can occur during the aqueous workup. The intermediate α-bromo acyl bromide is highly reactive and must be hydrolyzed carefully.[7]
-
Purification by distillation requires careful control of vacuum and temperature to avoid decomposition.
-
Q2: I suspect my reagents are the problem. How can I ensure their quality and what are the correct ratios to use?
A2: Reagent Handling and Stoichiometry
This is the most common failure point. Let's break it down by reagent.
-
Octanoic Acid (Starting Material):
-
Problem: Presence of water. Water reacts with PBr₃ to form phosphorous acid and HBr, consuming your catalyst before it can form the necessary acyl bromide intermediate.
-
Solution: Ensure the octanoic acid is anhydrous. If its purity is uncertain, consider distillation before use.
-
-
PBr₃/Phosphorus + Br₂ (Catalyst System):
-
Problem: Degradation of PBr₃. PBr₃ fumes in moist air and reacts with water. Using old or improperly stored PBr₃ is a primary cause of reaction failure.
-
Solution: Use a freshly opened bottle of PBr₃ or distill it immediately before use. Alternatively, generating PBr₃ in situ from red phosphorus and bromine is a reliable method.[3] A catalytic amount is sufficient, as the acyl bromide intermediate is regenerated.[4]
-
-
Bromine (Br₂):
-
Problem: Incorrect stoichiometry or premature loss.
-
Solution: Use at least one full equivalent of Br₂. The reaction should be equipped with an efficient reflux condenser to prevent the loss of volatile bromine. Addition should be slow and controlled to manage the exotherm.
-
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents (Relative to Octanoic Acid) | Rationale & Key Considerations |
| Octanoic Acid | 1.0 | Must be anhydrous. |
| PBr₃ (catalyst) | 0.1 - 0.33 | Acts catalytically. A full equivalent can be used but is often unnecessary if conditions are anhydrous.[4] |
| Bromine (Br₂) | 1.0 - 1.2 | A slight excess ensures complete conversion. Add dropwise to control the reaction rate. |
| Thionyl Chloride (SOCl₂) | (Optional) 1.1 - 5.0 | Some protocols use SOCl₂ to first form the acyl chloride, which can then be brominated. This can sometimes improve yields but adds a step.[7][8] |
Q3: My reaction seems to stall, and TLC analysis shows significant unreacted starting material even after prolonged heating. What's going wrong?
A3: Addressing Incomplete Conversion
Stalled reactions are typically linked to either catalyst deactivation or insufficient reaction temperature/time.
-
Catalyst Deactivation: As discussed in Q2, this is almost always due to moisture. If you suspect water contamination, the reaction will likely fail to initiate properly.
-
Insufficient Temperature: The HVZ reaction has a significant activation energy.[6]
-
Causality: The formation of the acyl bromide and its subsequent enolization require thermal energy. If the temperature is too low, these equilibrium-driven steps will not proceed efficiently, leaving the bulk of your starting material unreacted.
-
Solution: Ensure your reaction mixture reaches and maintains a temperature of at least 100-120 °C. Monitor the reaction temperature directly with a thermometer in the reaction flask, not just the heating mantle setting.
-
-
Reaction Time: These reactions can be slow.
Q4: The final product is a dark, oily mixture, and purification by distillation gives a very low yield. How can I improve my workup and purification?
A4: Optimizing Workup and Purification
A dark color often indicates side product formation, potentially from overheating. The workup is critical for isolating the desired α-bromo acid from the reaction mixture.
Step-by-Step Recommended Workup Protocol:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Quenching (Hydrolysis): This is the most critical step. The product exists as α-bromo octanoyl bromide. It must be hydrolyzed back to the carboxylic acid.
-
Procedure: Slowly and carefully add the reaction mixture to ice-cold water with vigorous stirring.[8] This is an exothermic and vigorous reaction that releases HBr gas, so it must be done in a well-ventilated fume hood.
-
Causality: Adding the mixture to water (not the other way around) helps control the exotherm. The cold temperature minimizes side reactions during the quench.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times (3x).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water and then with a saturated brine solution to remove water-soluble impurities.
-
Some protocols suggest a wash with a dilute solution of sodium thiosulfate to remove any residual bromine color.[9]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Problem: this compound can decompose at high temperatures. Standard distillation at atmospheric pressure is not feasible.
-
Solution: Purify the crude product by vacuum distillation . The reduced pressure lowers the boiling point, preventing thermal decomposition. The expected product is a colorless to pale yellow liquid or solid.[10] If the product remains oily and impure, column chromatography may be required, though this is less common for this scale of reaction.[11]
Standard Laboratory Protocol
This protocol provides a baseline for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.
Table 2: Experimental Protocol Parameters
| Parameter | Value | Notes |
| Reactants | ||
| Octanoic Acid | 14.4 g (0.1 mol) | Ensure anhydrous |
| Red Phosphorus | 0.5 g (16 mmol) | High purity |
| Bromine | 17.6 g (5.6 mL, 0.11 mol) | Add dropwise |
| Conditions | ||
| Temperature | 120-130 °C | Oil bath temperature |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Workup | ||
| Quenching | Ice-cold water (100 mL) | Slow addition |
| Extraction Solvent | Diethyl Ether (3 x 50 mL) |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried. Connect the top of the condenser to a gas trap (e.g., a bubbler with NaOH solution) to neutralize HBr gas.
-
Initial Charge: Add octanoic acid (14.4 g) and red phosphorus (0.5 g) to the flask.
-
Bromine Addition: Begin stirring and gently heat the mixture in an oil bath to ~60 °C. Add bromine (17.6 g) dropwise from the dropping funnel over 30-45 minutes. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the oil bath to 120-130 °C and maintain a steady reflux for 4-6 hours. The dark red-brown color should persist.
-
Workup: Cool the flask to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water in a beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the ether layers and wash sequentially with 50 mL of water and 50 mL of saturated brine.
-
Drying: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound.
References
-
OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. OrgoSolver. [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]
-
Chemistry Notes. (2022). Hell volhard zelinsky reaction, mechanism and examples. Chemistry Notes. [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Wikipedia. [Link]
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. [Link]
-
Chemistry LibreTexts. (2023). Hell-Volhard-Zelinsky reaction. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
- Google Patents. (2021).
-
Organic Syntheses. (n.d.). 2-bromohexanoyl chloride. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: b. pentanoic acid +.... Pearson+. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS 2623-82-7: this compound | CymitQuimica [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in 2-Bromooctanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-bromooctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you identify and minimize side products, thereby optimizing your synthetic route.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound is most commonly achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] While effective, this reaction is known for its harsh conditions and potential for side product formation.[4][5] This section provides a structured approach to troubleshooting common issues.
Issue 1: Low Yield of this compound
Primary Cause: Incomplete reaction or degradation of the product. The HVZ reaction requires careful control of reagents and conditions to proceed to completion without favoring side reactions.
Troubleshooting Steps & Explanations:
-
Ensure Anhydrous Conditions: The initial step of the HVZ reaction is the formation of octanoyl bromide from octanoic acid using a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).[6][7] Acyl halides are highly susceptible to hydrolysis.[7][8][9] Any moisture present will convert the acyl halide back to the starting carboxylic acid, thus reducing the yield.
-
Protocol: Use oven-dried glassware and freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reagent Stoichiometry: An excess of bromine is necessary to ensure complete α-bromination.[6] However, a large excess can lead to the formation of di-brominated byproducts.
-
Recommendation: A typical starting point is to use 1.1 to 1.5 equivalents of bromine relative to the octanoic acid.
-
-
Monitor Reaction Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[4][5] However, excessively high temperatures can lead to the elimination of HBr from the product, forming 2-octenoic acid.[5]
-
Protocol: Maintain the reaction temperature within the recommended range for your specific procedure (typically reflux). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
Issue 2: Presence of Unreacted Octanoic Acid in the Final Product
Primary Cause: Inefficient formation of the acyl bromide intermediate or incomplete bromination.
Troubleshooting Steps & Explanations:
-
Verify the Quality of PBr₃ or SOCl₂: These reagents can degrade over time, especially if exposed to moisture.
-
Action: Use a fresh bottle of the reagent or distill it prior to use.
-
-
Catalytic vs. Stoichiometric PBr₃: While the HVZ reaction can be run with a catalytic amount of PBr₃, using a stoichiometric amount can sometimes improve the reaction rate and ensure complete conversion of the carboxylic acid to the acyl bromide.[1]
-
Reaction Time: The conversion of the acyl bromide to the α-bromo acyl bromide can be slow.
-
Action: Increase the reaction time and monitor for the disappearance of the starting material.
-
Issue 3: Formation of Di-brominated Side Products
Primary Cause: Use of a large excess of bromine or prolonged reaction times. While the first bromination at the α-position deactivates the molecule towards further bromination, it is not entirely prevented.[10]
Troubleshooting Steps & Explanations:
-
Control Bromine Addition: Add the bromine dropwise to the reaction mixture rather than all at once. This helps to maintain a low concentration of free bromine, disfavoring over-bromination.
-
Stoichiometric Control: Carefully measure the amount of bromine used. Using more than 1.5 equivalents significantly increases the risk of di-bromination.
Data Summary: Reagent Stoichiometry and Potential Outcomes
| Molar Ratio (Br₂ : Octanoic Acid) | Expected Outcome | Potential Side Products |
| < 1 : 1 | Incomplete conversion | Unreacted octanoic acid |
| 1.1 - 1.5 : 1 | Optimal for mono-bromination | Minor amounts of di-brominated product |
| > 1.5 : 1 | Increased di-bromination | Significant α,α-dibromooctanoic acid |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound?
A1: The HVZ reaction proceeds through four main steps:[6]
-
Formation of Acyl Bromide: The carboxylic acid (octanoic acid) reacts with a catalyst like PBr₃ to form the more reactive acyl bromide (octanoyl bromide).[4][6]
-
Enolization: The octanoyl bromide tautomerizes to its enol form. This step is crucial as carboxylic acids themselves do not readily enolize.[2][3][6]
-
α-Bromination: The electron-rich enol attacks a molecule of bromine (Br₂), leading to the formation of 2-bromooctanoyl bromide.[1][6]
-
Hydrolysis: Finally, the addition of water hydrolyzes the 2-bromooctanoyl bromide back to a carboxylic acid, yielding the final product, this compound.[6][8]
Q2: My final product is a dark red or brown oil. How can I decolorize it?
A2: The color is often due to residual bromine. This can be removed during the workup procedure.
Purification Protocol: Decolorization and Isolation
-
Quenching Excess Bromine: After the reaction is complete, cool the mixture and slowly add it to ice water. To remove excess bromine, add a solution of sodium bisulfite or sodium thiosulfate and stir until the red/brown color disappears.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Further Purification: If impurities remain, purification by vacuum distillation or column chromatography may be necessary.[11]
Q3: Can I use an alcohol instead of water in the final step of the HVZ reaction?
A3: Yes, quenching the reaction with an alcohol instead of water will result in the formation of the corresponding α-bromo ester.[1][12][13] For example, using methanol would yield methyl 2-bromooctanoate. This is a useful synthetic variation if the ester is the desired final product.
Q4: Are there any alternatives to using PBr₃ in the Hell-Volhard-Zelinsky reaction?
A4: Yes, red phosphorus and bromine can be used, which generate PBr₃ in situ.[14][15] Thionyl chloride (SOCl₂) can also be used to form the acyl chloride, followed by bromination.[2][16] Some procedures also utilize N-bromosuccinimide (NBS) as the bromine source in the presence of an acid catalyst.[17]
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, including key decision points for troubleshooting.
Caption: Decision workflow for synthesizing this compound.
References
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]
-
NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]
-
Sathee NEET. Hell Volhard Zelinsky Reaction Mechanism. [Link]
-
Fiveable. Acyl Bromide Definition. [Link]
-
Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]
-
JoVE. (2025, May 22). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
-
KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
-
Fluorine Notes. (2019, December 6). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. [Link]
-
University of Calgary. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
-
Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]
-
OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]
-
Organic Syntheses. 2-bromohexanoyl chloride. [Link]
-
Filo. Hell-Vohard-Zelinsky Reaction Questions with Solutions. [Link]
-
YouTube. (2024, February 6). Tricks for HVZ Reaction | Hell - Volhard - Zelinsky Reaction | Eshwari Ma'am. [Link]
- Google Patents.
-
OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. [Link]
-
Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. [Link]
-
Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
Sources
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. jove.com [jove.com]
- 9. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 10. orgosolver.com [orgosolver.com]
- 11. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]
- 12. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of 2-Bromooctanoic Acid in Solution
Welcome to the technical support resource for 2-Bromooctanoic acid (2-BOA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this compound in experimental settings. As a key inhibitor of fatty acid oxidation, understanding its chemical behavior is paramount for reproducible and accurate results.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate challenges and troubleshoot effectively.
Core Stability & Handling Summary
For reliable experimental outcomes, understanding the factors that influence the integrity of this compound is crucial. The compound's primary liability is the bromine atom at the alpha position, which is susceptible to nucleophilic attack.
| Parameter | Recommendation & Rationale |
| pH | Maintain pH between 3 and 5 for maximum stability in aqueous media. Basic and strongly acidic conditions accelerate hydrolysis to 2-hydroxyoctanoic acid. |
| Solvent | For stock solutions, use anhydrous aprotic organic solvents like DMSO, DMF, or Ethanol. Avoid highly nucleophilic or protic solvents for long-term storage. 2-BOA has low solubility in water.[3] |
| Temperature | Store stock solutions at -20°C or below. For solid compound, store at room temperature in a dry area.[4] Avoid repeated freeze-thaw cycles. Thermal decomposition can release hazardous gases like HBr.[5][6] |
| Light | Protect solutions from direct light. Some sources indicate light sensitivity, and photochemical degradation of similar alpha-bromo compounds can occur.[7] Use amber vials or wrap containers in foil. |
| Safety | Corrosive. Causes severe skin burns and eye damage.[5][8][9] Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The most significant degradation pathway in aqueous or protic solutions is hydrolysis . The bromine atom at the alpha-carbon is a good leaving group and is susceptible to nucleophilic substitution by water or hydroxide ions. This reaction, likely proceeding via an SN2 mechanism, results in the formation of 2-hydroxyoctanoic acid and hydrobromic acid (HBr).[10] This conversion leads to a loss of biological activity and a drop in the solution's pH over time.
Caption: Hydrolysis of this compound.
Q2: How does pH dramatically affect the stability of this compound?
The rate of hydrolysis is highly pH-dependent.
-
Neutral to Basic Conditions (pH > 7): The concentration of the hydroxide ion (OH⁻), a strong nucleophile, is higher. This significantly accelerates the SN2 attack on the alpha-carbon, leading to rapid degradation of 2-BOA.
-
Acidic Conditions (pH < 5): The compound is more stable. The lower concentration of hydroxide ions slows the primary degradation pathway. However, very strong acidic conditions might promote other secondary reactions, though hydrolysis remains the main concern. For experimental work in cell culture media (typically pH 7.2-7.4), it is critical to prepare fresh solutions of 2-BOA immediately before use.
Q3: What are the best practices for preparing and storing stock solutions?
To ensure longevity, stock solutions should be prepared in a solvent that minimizes the risk of degradation.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or absolute Ethanol are excellent choices. These aprotic or less-nucleophilic solvents will not actively participate in displacing the bromine atom.
-
Concentration: Prepare concentrated stock solutions (e.g., 100 mM to 1 M) to minimize the volume added to your aqueous experimental system, thereby reducing solvent effects.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[4] Some sources recommend storing under an inert gas like argon or nitrogen for maximum stability.
Q4: Is this compound sensitive to light?
Yes, caution is advised. While comprehensive photostability data is not widely published, related alpha-halo carbonyl compounds are known to be light-sensitive.[7] Exposure to UV or high-intensity visible light can potentially initiate a free-radical chain reaction, leading to debromination or other unintended side reactions.
-
Best Practice: Always store the solid compound and its solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.
Q5: Can I sterilize solutions of this compound by autoclaving?
Absolutely not. Autoclaving involves high temperatures (typically 121°C) and steam. This combination will cause rapid thermal decomposition and hydrolysis of this compound, releasing corrosive hydrogen bromide gas and completely destroying the compound.[6] For sterile applications, prepare a concentrated stock solution in a sterile solvent (e.g., sterile DMSO) and perform a sterile filtration using a 0.22 µm syringe filter compatible with the solvent.
Troubleshooting Guide
This section addresses common issues encountered during experimentation, linking them to the chemical properties of this compound.
Caption: Workflow for assessing 2-BOA stability via HPLC.
-
Instrumentation & Reagents:
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic Acid or Trifluoroacetic Acid (TFA).
-
The aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
100 mM 2-BOA stock solution in ACN (preferred over DMSO for HPLC to avoid solvent peaks).
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the test buffer to the desired temperature (e.g., 37°C).
-
Prepare a calibration curve by diluting the 2-BOA stock in a 50:50 mixture of buffer and ACN.
-
To initiate the stability test (t=0), spike the 2-BOA stock solution into the pre-warmed buffer to a final concentration of ~1 mM. Vortex briefly.
-
Immediately withdraw the first sample (t=0). Quench the reaction by mixing 100 µL of the sample with 100 µL of ACN in an HPLC vial. This stops further hydrolysis.
-
Continue incubating the master solution. Withdraw and quench samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Integrate the peak area for this compound at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
References
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Journal of Biological Chemistry, 254(14), 6755–6762. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Oelgemöller, M., & Mattay, J. (2015). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. Advanced Synthesis & Catalysis, 358(1). Retrieved from [Link]
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. Cengage.
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7435–7448. Retrieved from [Link]
-
Filo. (2025). Q.13. Assertion (A) : hydrolysis of -2 bromo Octane proceed with inversio. Retrieved from [Link]
Sources
- 1. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2623-82-7 [chemicalbook.com]
- 3. CAS 2623-82-7: this compound | CymitQuimica [cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Q.13. Assertion (A) : hydrolysis of -2 bromo Octane proceed with inversio.. [askfilo.com]
Proper storage conditions for 2-Bromooctanoic acid to prevent degradation
Technical Support Center: 2-Bromooctanoic Acid
A Guide to Optimal Storage, Handling, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS: 2623-82-7). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This compound, a valuable intermediate in various synthetic pathways, possesses specific chemical properties that necessitate careful storage and handling to prevent degradation.[1][2] This guide provides in-depth, field-proven insights into maintaining its stability, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to preserve the chemical integrity of this compound. Based on safety data sheets and chemical stability information, the optimal conditions are a combination of temperature control, atmospheric control, and protection from light.[3][4] The product is generally stable under standard ambient conditions (room temperature), but for long-term storage and to minimize degradation, more stringent measures are recommended.[3]
Q2: You mention atmospheric and light control. Why are these necessary?
A2: The necessity for a controlled atmosphere and protection from light stems from the molecule's inherent reactivity.
-
Inert Atmosphere: Storing under an inert gas like argon or nitrogen is recommended.[3] This displaces oxygen, which can participate in oxidative degradation pathways. The alpha-position of a carboxylic acid is susceptible to oxidation, and minimizing this risk is crucial for purity.
-
Light Sensitivity: The compound is noted to be light sensitive.[3] The carbon-bromine (C-Br) bond can be susceptible to homolytic cleavage when exposed to UV light, potentially initiating radical chain reactions. This can lead to discoloration (e.g., yellowing due to bromine formation) and the generation of impurities. Therefore, storing the compound in an amber or opaque vial is essential.
Q3: My bottle of this compound from Sigma-Aldrich contains silver wool. What is its purpose, and should I remove it?
A3: The presence of silver wool is a key indicator of the compound's stabilization strategy. Silver wool acts as a stabilizer, likely by scavenging trace amounts of acidic species (like HBr) or free bromine that might form during storage, thus preventing autocatalytic decomposition. You should not remove the silver wool from the container. It is there to ensure the long-term stability of the product.
Q4: What are the primary signs of degradation I should look for?
A4: Degradation can manifest in several ways. Visually, a change from a colorless or light cream appearance to a distinct yellow or brown color is a primary indicator.[5] This often suggests the formation of free bromine. Chemically, degradation can result in a decrease in purity, which may be detected by analytical techniques such as NMR (appearance of new signals), GC-MS (new peaks), or titration (change in acid concentration). The most common degradation pathway under improper storage (exposure to moisture) is hydrolysis, which would convert the acid back to 2-hydroxyoctanoic acid and HBr.
Q5: What materials are incompatible with this compound?
A5: It is crucial to avoid contact with strong oxidizing agents, which can react aggressively with the compound.[3][4] Some sources also list strong reducing agents as incompatible.[6][7] As a corrosive acidic liquid, it should also be kept away from strong bases.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (2-25°C). | The compound is stable at ambient temperatures.[3][8] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[3] | Prevents oxidative degradation. |
| Light | Protect from light; use amber or opaque containers.[3] | Prevents photochemical degradation and C-Br bond cleavage. |
| Container | Tightly sealed glass container. | Prevents moisture ingress and reaction with container material. |
| Incompatibilities | Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases.[3][6] | To prevent hazardous reactions and decomposition. |
Troubleshooting Guide: Storage-Related Issues
If you encounter unexpected results, improper storage of your this compound could be a contributing factor. This guide helps you diagnose potential issues.
Issue 1: My reaction is giving low yields or unexpected byproducts.
-
Possible Cause: The this compound may have partially degraded, reducing its effective concentration and introducing impurities that interfere with your reaction. Hydrolysis to 2-hydroxyoctanoic acid is a common issue if the compound was exposed to moisture. The hydroxyl group of this impurity could compete in reactions intended for the carboxylic acid.
-
Troubleshooting Steps:
-
Visual Inspection: Check the reagent for any color change. A yellow or brown tint suggests degradation.
-
Purity Check: Before use in a critical reaction, verify the purity of the stored acid. A simple proton NMR (¹H NMR) can be very informative. Look for the characteristic peak of the proton at the alpha-position (the carbon bearing the bromine) and compare the spectrum to a reference to check for impurity signals.
-
Use a Fresh Batch: If degradation is suspected, use a freshly opened bottle or a new lot of the material for your experiment to confirm if the reagent was the source of the issue.
-
Issue 2: The material, which should be a liquid, appears hazy or has formed a precipitate.
-
Possible Cause: This could be due to contamination, reaction with moisture in the air, or, if stored at a lower temperature, it might be approaching its freezing point.
-
Troubleshooting Steps:
-
Allow the sample to slowly warm to room temperature to see if the precipitate redissolves.
-
If it remains, it is likely an impurity. The material should not be used if the identity of the precipitate is unknown, as it could unpredictably affect your experiment.
-
Issue 3: I accidentally left the container unsealed on the bench for a period.
-
Possible Cause: The primary risk is exposure to atmospheric moisture, which can lead to hydrolysis of the C-Br bond.
-
Troubleshooting Steps:
-
Immediately flush the headspace of the container with a dry, inert gas (like argon or nitrogen) before resealing it tightly.
-
Mark the bottle to indicate the potential exposure.
-
Perform a quality assessment (see protocol below) before using this material in any synthesis that is sensitive to water or hydroxyl-containing impurities.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues potentially related to this compound storage.
Caption: Troubleshooting workflow for suspected reagent degradation.
Experimental Protocol: Quality Assessment of Stored this compound
Before committing a significant amount of other valuable materials to a reaction, you can perform this simple quality check.
Objective: To verify the identity and approximate purity of this compound via ¹H NMR spectroscopy.
Materials:
-
Stored this compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
In a clean, dry vial, dissolve a small amount (5-10 mg) of your this compound in approximately 0.6-0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify Key Peaks: Locate the characteristic triplet for the terminal methyl (CH₃) group around 0.9 ppm and the multiplet for the alpha-proton (CH-Br) around 4.2-4.4 ppm. The carboxylic acid proton (COOH) will appear as a broad singlet, which can vary in position.
-
Check for Impurities: Look for unexpected peaks. A significant peak around 4.0 ppm (doublet of doublets) could indicate the presence of the hydrolysis product, 2-hydroxyoctanoic acid.
-
Integration: Integrate the key peaks. The ratio of the alpha-proton (1H) to the terminal methyl group (3H) should be consistent with the structure. Significant deviations or the presence of other large peaks suggest impurity.
-
This self-validating check provides confidence in your reagent's quality before proceeding with your experiments.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link
-
ChemicalBook. (2023). This compound - Safety Data Sheet. Link
-
Sigma-Aldrich. (n.d.). This compound Product Page. Link
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link
-
Angene Chemical. (2022). Safety Data Sheet: this compound. Link
-
Santa Cruz Biotechnology. (n.d.). This compound. Link
-
ChemicalBook. (n.d.). This compound Properties. Link
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Journal of Biological Chemistry, 254(14), 6755–6762. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 8-Bromooctanoic acid. (Note: While for an isomer, it provides relevant class incompatibility data). Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 8-Bromooctanoic acid. (Note: While for an isomer, it provides relevant class stability data). Link
-
Sisco Research Laboratories Pvt. Ltd. (n.d.). Material Safety Data Sheet: 8-Bromooctanoic Acid. (Note: While for an isomer, it provides relevant class incompatibility data). Link
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303–3310. Link
-
Master Organic Chemistry. (n.d.). The Hell–Volhard–Zelinsky Reaction. Link
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Link
-
BenchChem. (n.d.). Experimental Protocol for the Hell-Volhard-Zelinsky Bromination of Carboxylic Acids. Link
-
LibreTexts Chemistry. (2023). 22.5: Alpha Bromination of Carboxylic Acids. Link
-
OpenStax. (2023). Organic Chemistry: 22.4 Alpha Bromination of Carboxylic Acids. Link
-
Sigma-Aldrich. (n.d.). 8-Bromooctanoic acid Product Page. (Note: Isomer data for comparison). Link
Sources
- 1. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. kscl.co.in [kscl.co.in]
- 8. angenechemical.com [angenechemical.com]
Technical Support Center: Purification of 2-Bromooctanoic Acid
Welcome to the technical support center for the purification of 2-Bromooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered after its synthesis. As Senior Application Scientists, we understand that robust purification is critical for downstream success, and this document provides both troubleshooting solutions and foundational knowledge to ensure the high purity of your target compound.
Troubleshooting Guide: Common Post-Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable protocols.
Question 1: My crude this compound is dark red or brown after synthesis. What causes this discoloration and how can it be removed?
Expert Analysis: A dark red or brown hue in your crude product is almost always indicative of residual elemental bromine (Br₂), a common excess reagent in the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] Bromine's intense color can mask the true color of your product, which should be colorless to pale yellow.[3] It is crucial to quench and remove this excess bromine as it can lead to side reactions and interfere with subsequent purification steps.
Recommended Protocol: Reductive Quench and Wash
-
Initial Quench: After the reaction is complete and any excess thionyl chloride or phosphorus tribromide has been removed (typically by distillation), cautiously add the crude reaction mixture to cold water or crushed ice.[4] This will hydrolyze the intermediate 2-bromooctanoyl bromide to the desired carboxylic acid.[1][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Decolorization Wash: Wash the organic layer with a freshly prepared aqueous solution of a mild reducing agent. A 10% sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution is effective.[6]
-
Causality: These reagents react with elemental bromine (Br₂) to form colorless bromide ions (Br⁻), effectively removing the color from the organic phase.
-
-
Separation: Shake the separatory funnel vigorously, venting frequently. The red-brown color should disappear. Separate the aqueous layer.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual salts and minimize the amount of dissolved water.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Question 2: My product is giving an acidic reading on wet pH paper even after a water wash. How do I effectively remove unreacted octanoic acid?
Expert Analysis: The starting material, octanoic acid, has a similar structure and polarity to your product, making its removal by simple water washing inefficient. The most reliable method to separate the two carboxylic acids is to exploit the slight difference in their acidity or to use chromatography. However, a carefully controlled acid-base extraction is often sufficient.
Recommended Protocol: Bicarbonate Wash
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether.
-
Bicarbonate Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Causality: Both octanoic acid and this compound will be deprotonated to their corresponding carboxylate salts. However, the electron-withdrawing bromine atom makes this compound a stronger acid than octanoic acid. While a strong base would deprotonate both, a weak base like sodium bicarbonate can selectively react with the unreacted starting material if conditions are carefully controlled, although typically both will be deprotonated. The resulting sodium salts are highly soluble in the aqueous layer and will be removed from the organic phase.
-
-
Separation & Re-acidification: Separate the organic layer. The desired product is now in the aqueous layer as its sodium salt. To recover it, cool the aqueous layer in an ice bath and carefully re-acidify with dilute hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH ~2).[8] The protonated this compound will precipitate or form an oil.
-
Final Extraction: Extract the purified this compound back into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.
Question 3: My yield is significantly low after vacuum distillation. What are the potential causes and how can I mitigate them?
Expert Analysis: Low yields post-distillation can stem from several factors: incomplete reaction, mechanical losses during workup, or thermal decomposition of the product. This compound, like many alpha-halo acids, can be susceptible to degradation at high temperatures, which may involve elimination of HBr to form unsaturated byproducts.[9]
Troubleshooting Steps:
-
Ensure Complete Reaction: Before workup, confirm the absence of starting material by a suitable technique like Thin Layer Chromatography (TLC) or ¹H NMR of a crude sample.
-
Optimize Vacuum Distillation:
-
High Vacuum: Use a good vacuum pump to lower the boiling point as much as possible, minimizing thermal stress on the molecule.
-
Heating Mantle & Stirring: Use a heating mantle with a magnetic stir bar or boiling chips for even heating to prevent bumping.
-
Insulation: Wrap the distillation head with glass wool or aluminum foil to maintain the vapor temperature and prevent premature condensation.
-
-
Alternative Purification: If thermal decomposition is suspected, avoid distillation altogether. Flash column chromatography is an excellent alternative for purifying heat-sensitive compounds.[7]
| Pressure | Boiling Point of this compound |
| 18 mmHg | 136-138 °C |
| 5 mmHg | 140 °C[10] |
| 2 mmHg | 147-150 °C |
This data is compiled from literature values and demonstrates the significant reduction in boiling point under vacuum.
Question 4: My purified product still shows impurities on ¹H NMR / GC-MS. What are these and how can I achieve higher purity?
Expert Analysis: Persistent impurities after initial workup and distillation are often structurally similar byproducts. In the context of the HVZ reaction, this could include small amounts of dibrominated species or unreacted starting material.[9] For achieving the highest purity (>98%), flash column chromatography is the method of choice.[11]
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is standard.[11]
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. Start with a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 ratio of hexanes to ethyl acetate. A small amount of acetic or formic acid (0.5-1%) can be added to the eluent to reduce tailing of the acidic product on the silica gel.[11][12]
-
Procedure:
-
Prepare the column by wet-packing the silica gel in the initial eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica bed.
-
Elute the column with the solvent mixture, applying gentle positive pressure.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure this compound.
-
Frequently Asked Questions (FAQs)
What is the best purification strategy for this compound?
The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.
Caption: Purification decision workflow for this compound.
What are the key physical and spectroscopic properties of pure this compound?
Properly purified this compound should be a colorless to pale yellow liquid or solid.[3] Its identity and purity can be confirmed by comparing its physical and spectroscopic data against established values.
Table of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO₂ | [13] |
| Molecular Weight | 223.11 g/mol | [14] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 140 °C @ 5 mmHg | [10] |
| Density | ~1.278 g/mL at 25 °C | [10] |
| Refractive Index (n²⁰/D) | ~1.471 | [10] |
Expected Spectroscopic Signatures:
-
¹H NMR (CDCl₃): The most characteristic signal is the doublet of doublets or triplet for the proton on the alpha-carbon (the carbon bearing the bromine), which will appear around 4.2-4.4 ppm. Other signals will include the terminal methyl group triplet around 0.9 ppm and a broad singlet for the carboxylic acid proton (>10 ppm).[15]
-
¹³C NMR (CDCl₃): The alpha-carbon will appear around 45-50 ppm, and the carbonyl carbon of the carboxylic acid will be significantly downfield, typically around 175-180 ppm.
-
IR Spectroscopy: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
How is the purity of the final product typically assessed?
A multi-faceted approach is recommended to rigorously determine the purity of your this compound.
-
Chromatographic Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The purity is often determined by the area percentage of the main peak.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common setup.[17][18]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is one of the most powerful tools. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value.[17]
-
-
Physical Property Measurement:
-
A sharp boiling point range during distillation or a consistent refractive index that matches the literature value provides a good indication of purity.[16]
-
What are the primary safety considerations when purifying this compound?
-
Corrosivity: this compound is a corrosive substance, causing severe skin burns and eye damage.[14] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reaction Byproducts: The synthesis often uses corrosive and toxic reagents like thionyl chloride, phosphorus tribromide, and bromine. The workup can generate hydrogen bromide (HBr) gas. Ensure all procedures are performed with adequate ventilation.
-
Handling Bases: Neutralization steps using bases like sodium bicarbonate should be done carefully to control gas (CO₂) evolution, especially when working in a separatory funnel (vent frequently).
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 2623-82-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 2623-82-7 [chemicalbook.com]
- 11. orgsyn.org [orgsyn.org]
- 12. isws.illinois.edu [isws.illinois.edu]
- 13. scbt.com [scbt.com]
- 14. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound(2623-82-7) 1H NMR spectrum [chemicalbook.com]
- 16. moravek.com [moravek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing off-target effects of 2-Bromooctanoic acid in cellular assays
A Guide for Researchers on Addressing and Mitigating Off-Target Effects in Cellular Assays
This guide is designed to provide you with the expertise and practical methodologies to confidently use 2-BOA in your cellular assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Understanding 2-Bromooctanoic Acid (2-BOA)
This compound is a fatty acid analog primarily used to inhibit mitochondrial fatty acid β-oxidation.[2][3] Inside the cell, it is metabolically activated to its coenzyme A derivative. The key on-target mechanism involves the conversion of 2-bromooctanoyl-CoA into 2-bromo-3-ketooctanoyl-CoA within the mitochondria. This product then acts as a potent, irreversible inhibitor of 3-ketothiolase I, a critical enzyme in the β-oxidation spiral.[4] While its primary target is well-defined, the compound's structural similarity to endogenous fatty acids creates the potential for off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of 2-BOA?
A1: The primary target of 2-BOA is the mitochondrial enzyme 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase). After entering the cell and mitochondria, 2-BOA is converted into 2-bromo-3-ketooctanoyl-CoA, which irreversibly inactivates the enzyme, thereby halting the β-oxidation of fatty acids.[4]
Q2: Why is it critical to investigate off-target effects for 2-BOA?
Q3: What is a typical working concentration for 2-BOA in cellular assays?
A3: The optimal concentration is highly cell-type and assay-dependent. Based on literature, concentrations often range from 10 µM to 100 µM.[4] However, it is imperative to perform a dose-response curve for your specific cell line and endpoint to determine the lowest possible concentration that achieves effective inhibition of β-oxidation without inducing excessive cytotoxicity. Using concentrations above 10 µM may increase the likelihood of off-target activity.[6]
Q4: How should I prepare and dissolve 2-BOA for cell culture experiments?
A4: 2-BOA is a fatty acid and has poor aqueous solubility.
-
Stock Solution: First, prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate organic solvent like DMSO or ethanol.[7] Store this stock in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: For cellular experiments, fatty acids must be complexed to a carrier protein to ensure solubility and facilitate cellular uptake. Fatty-acid-free Bovine Serum Albumin (BSA) is the standard choice. A common method is to pre-complex 2-BOA with BSA in serum-free media at a 2:1 to 4:1 molar ratio (2-BOA:BSA) before adding it to your full culture media. Be aware that the preparation method itself can significantly impact experimental outcomes.[8] Your control cells should be treated with the same concentration of BSA-vehicle solution.[9]
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
This section addresses common issues encountered during experiments with 2-BOA and provides a logical framework for troubleshooting.
Q5: I'm observing high levels of cell death, even at low concentrations of 2-BOA. How can I determine if this is an on-target or off-target effect?
A5: This is a crucial question. Cytotoxicity can arise from the expected metabolic disruption (on-target) or from unintended interactions (off-target). Here is a workflow to dissect the cause:
-
Causality: If the cell death is caused by the blockage of β-oxidation (on-target), providing cells with a downstream metabolite that bypasses this block should restore viability. For example, supplying a source of acetyl-CoA can rescue cells dependent on fatty acid oxidation. If the toxicity persists even with the rescue agent, it strongly suggests an off-target mechanism is responsible.
Q6: My phenotypic results are inconsistent or differ from published data. What are the likely sources of variability?
A6: Inconsistency is often traced back to compound handling or experimental setup.[10]
| Source of Variability | Recommended Action & Rationale |
| Compound Integrity | Ensure your 2-BOA stock has been stored correctly in single-use aliquots.[7] Rationale: Repeated freeze-thaw cycles can degrade the compound, leading to a lower effective concentration. |
| Solubility & Delivery | Confirm complete solubilization in your working media. Visually inspect for precipitation. Re-evaluate your 2-BOA:BSA conjugation protocol.[8] Rationale: If 2-BOA precipitates, its effective concentration in the media will be unknown and variable, leading to inconsistent results. |
| Cellular State | Standardize cell passage number, density, and growth phase. Rationale: The metabolic state of cells can change with passage and density, altering their dependence on fatty acid oxidation and their response to inhibitors. |
| Control Media | Ensure your vehicle control contains the exact same concentration of DMSO/ethanol and BSA as your treatment group.[9] Rationale: BSA itself can act as a lipid sink, altering cellular lipid content and function. This effect must be controlled for. |
Q7: How can I definitively prove that my observed phenotype is due to the inhibition of β-oxidation and not an unrelated off-target effect?
A7: This requires a multi-pronged validation approach. No single experiment is sufficient. The goal is to gather converging evidence.
-
Biochemical Rescue: As described in Q5, this is a powerful method. If adding a downstream product (e.g., butyrate) reverses the phenotype, it supports an on-target mechanism.
-
Inactive Analog Control: Use a structurally similar molecule that is known to be inactive against 3-ketothiolase. 8-Bromooctanoic acid is a potential candidate, though its inactivity should be verified.[11] If 2-BOA causes the effect but the analog does not, it points to a specific structural requirement for activity, likely at the target site.
-
Orthogonal Biological Perturbation: The gold standard for target validation is to use a non-pharmacological method. Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein (3-ketothiolase, gene ACAA2). If this genetic knockdown phenocopies the effect of 2-BOA, it provides strong evidence for on-target action.[5]
-
Direct Target Engagement: Use a functional assay to confirm that 2-BOA is inhibiting β-oxidation in your cells at the concentrations you are using. For example, a Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) in response to exogenous fatty acids. Treatment with 2-BOA should specifically block this fatty-acid-driven respiration.
Key Experimental Protocols
Protocol 1: Determining Optimal 2-BOA Concentration via Dose-Response
Objective: To identify the minimum effective concentration (MEC) that inhibits the target and the half-maximal cytotoxic concentration (CC50).
-
Cell Plating: Seed your cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of 2-BOA (e.g., from 400 µM down to 0 µM) complexed with fatty-acid-free BSA (e.g., at a 4:1 molar ratio) in serum-free medium. The 0 µM well should contain only the BSA-vehicle complex.
-
Treatment: Remove the existing media from the cells and add an equal volume of the 2X 2-BOA:BSA solutions to the corresponding wells. This results in a 1X final concentration.
-
Incubation: Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Cytotoxicity (CC50): Use a viability assay (e.g., CellTiter-Glo®, MTT) to measure cell viability across the concentration range.
-
Target Inhibition (MEC): In a parallel plate, measure a biomarker of target engagement. This could be a metabolic assay (e.g., measuring acylcarnitine accumulation via mass spectrometry) or a functional assay like Seahorse XF analysis.
-
-
Analysis: Plot both cell viability and target inhibition against the log of the 2-BOA concentration. The ideal concentration for your experiments will be at or slightly above the MEC but well below the CC50.
Protocol 2: On-Target "Rescue" Experiment
Objective: To determine if a phenotype induced by 2-BOA can be reversed by providing a downstream metabolite, confirming the phenotype is due to β-oxidation blockade.
-
Cell Plating: Seed cells in appropriate plates for your phenotypic assay.
-
Experimental Groups:
-
Group 1: Vehicle Control (BSA-DMSO)
-
Group 2: 2-BOA (at the predetermined optimal concentration)
-
Group 3: Rescue Agent alone (e.g., 2-5 mM Sodium Butyrate or 5 mM Acetoacetate)
-
Group 4: 2-BOA + Rescue Agent (co-treatment)
-
-
Treatment & Incubation: Treat cells and incubate for the standard duration of your assay.
-
Phenotypic Analysis: Perform your primary assay (e.g., measure cell proliferation, gene expression, protein levels).
-
Interpretation: If the phenotype observed in Group 2 is significantly reversed in Group 4 (approaching the state of Group 1), this provides strong evidence for an on-target effect.
Protocol 3: Using an Inactive Analog for Off-Target Control
Objective: To use a structurally related but biologically inactive compound to control for non-specific or off-target effects.
-
Compound Selection: Obtain a close structural analog of 2-BOA, such as 8-Bromooctanoic acid .[11] The bromine atom is at the terminal end of the carbon chain rather than the alpha-carbon, which should prevent its recognition and processing by the β-oxidation machinery in the same manner.
-
Cell Plating: Seed cells for your primary assay.
-
Experimental Groups:
-
Group 1: Vehicle Control (BSA-DMSO)
-
Group 2: this compound (active compound)
-
Group 3: 8-Bromooctanoic acid (inactive analog), used at the same concentration as 2-BOA.
-
-
Treatment & Analysis: Treat cells and perform your phenotypic assay.
-
Interpretation: If Group 2 shows the phenotype but Group 3 does not (and is similar to Group 1), it suggests the effect is specific to the alpha-bromo structure of 2-BOA and is likely an on-target effect. If both compounds produce the phenotype, a non-specific effect related to being a brominated fatty acid should be suspected.
References
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. Retrieved from [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303–3310. Retrieved from [Link]
-
Moodley, T., et al. (2017). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 9(8), 859. Retrieved from [Link]
-
Wisnieski, B. J., Williams, R. E., & Fox, C. F. (1973). Manipulation of fatty acid composition in animal cells grown in culture. Proceedings of the National Academy of Sciences, 70(12), 3669-3673. Retrieved from [Link]
-
Hagen, R. M., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols, 6(1), bpab018. Retrieved from [Link]
-
Wisnieski, B. J., Williams, R. E., & Fox, C. F. (1973). Manipulation of fatty acid composition in animal cells grown in culture. PubMed, 4519656. Retrieved from [Link]
-
Wisnieski, B. J., Williams, R. E., & Fox, C. F. (1973). Manipulation of Fatty Acid Composition in Animal Cells Grown in Culture. Proceedings of the National Academy of Sciences, 70(12), 3669-3673. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-ブロモオクタン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8-Bromoctansäure 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing 2-Bromooctanoic Acid Delivery to Cells
Welcome to the technical support center for 2-Bromooctanoic acid (2-BOA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this potent fatty acid oxidation inhibitor to cells. Here, we synthesize field-proven insights and foundational scientific principles to help you troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use and handling of this compound in a cellular context.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as 2-Bromocaprylic acid) is a synthetic, brominated fatty acid analog.[1][2] Its primary application in cell biology is as an inhibitor of fatty acid β-oxidation.[1][3][4] The molecule is converted within the mitochondria into its active form, 2-bromo-3-ketooctanoyl-CoA. This active metabolite then irreversibly inactivates 3-ketothiolase, a critical enzyme in the β-oxidation spiral.[5] By blocking this pathway, 2-BOA effectively reduces cellular energy production from fatty acids, making it a valuable tool for studying metabolic pathways in various physiological and pathological contexts.[1][6]
Q2: Why is delivering this compound to cells in culture challenging?
A2: The primary challenge stems from its molecular structure. As an eight-carbon fatty acid, 2-BOA is hydrophobic and has low solubility in aqueous solutions like cell culture media.[2] Direct addition of 2-BOA, even when pre-dissolved in solvents like DMSO or ethanol, can lead to several issues:
-
Precipitation: The compound can fall out of solution, leading to inconsistent and non-reproducible effective concentrations.
-
Micelle Formation: At higher concentrations, fatty acids can form micelles, which alters their bioavailability and can introduce confounding cytotoxic effects.
-
Solvent Toxicity: The concentration of organic solvent required to dissolve 2-BOA may be toxic to the cells, masking the specific effects of the inhibitor.[7]
-
Non-specific Binding: Hydrophobic molecules can adhere to plasticware and serum proteins in the media, reducing the free concentration available to interact with cells.
Q3: What are the primary methods to improve the delivery of 2-BOA to cells?
A3: To overcome the solubility and bioavailability challenges, several delivery strategies are employed. The most common and recommended methods involve the use of a carrier molecule. These include:
-
Bovine Serum Albumin (BSA) Conjugation: This is the gold standard for delivering fatty acids in vitro. BSA binds to the fatty acid, mimicking its natural transport mechanism in the bloodstream and increasing its solubility and stability in culture media.[7][8]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 2-BOA, increasing their solubility and facilitating delivery to the cell membrane.[9][10]
-
Nanoparticle Formulations: For more advanced applications, encapsulating 2-BOA in polymeric nanoparticles or lipid-based nanocarriers can enhance stability and control its release.[11]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Problem 1: Low or No Observed Efficacy of 2-BOA
-
Symptom: Cells treated with 2-BOA do not show the expected phenotype (e.g., no decrease in fatty acid oxidation, no change in downstream metabolic markers).
-
Likely Cause 1: Poor Bioavailability due to Precipitation.
-
Explanation: 2-BOA has likely precipitated out of the culture medium after addition. The actual concentration reaching the cells is far lower than intended.
-
Solution: Utilize a BSA conjugation protocol. Complexing 2-BOA with fatty-acid-free BSA is the most effective way to ensure it remains soluble and bioavailable in your culture medium.[7] A detailed protocol is provided in Part 3 of this guide. Visually inspect your media after adding the 2-BOA solution; any cloudiness or precipitate is a clear indicator of solubility issues.[12]
-
-
Likely Cause 2: Insufficient Incubation Time.
-
Explanation: The inhibitory effect of 2-BOA is not instantaneous. The molecule must be taken up by the cell, transported to the mitochondria, and enzymatically converted to its active form to inhibit 3-ketothiolase.[5]
-
Solution: Perform a time-course experiment. Test multiple incubation times (e.g., 4, 8, 12, 24 hours) to determine the optimal duration for observing the desired effect in your specific cell type and assay.
-
-
Likely Cause 3: Inappropriate Molar Ratio of 2-BOA to BSA.
-
Explanation: The ratio of fatty acid to BSA is critical. If the ratio is too high (too much 2-BOA for the amount of BSA), the unbound fraction of 2-BOA can be high, leading to potential toxicity or precipitation.[7] If the ratio is too low, the effective concentration of 2-BOA may be insufficient.
-
Solution: A molar ratio of 3:1 to 6:1 (fatty acid:BSA) is often a good starting point for mimicking physiological conditions.[7] Ensure you are using high-quality, fatty-acid-free BSA for your preparations.
-
Problem 2: High Cellular Toxicity or Apoptosis Observed
-
Symptom: Widespread cell death, detachment, or activation of apoptotic markers is observed at concentrations where a specific inhibitory effect is expected.
-
Likely Cause 1: Solvent Toxicity.
-
Explanation: If preparing a stock solution in DMSO or ethanol, the final concentration of the solvent in the culture medium may be cytotoxic.
-
Solution: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent used in your experiment but no 2-BOA. This will allow you to distinguish between solvent-induced toxicity and 2-BOA-specific effects. Aim to keep the final solvent concentration below 0.5%, and ideally below 0.1%.
-
-
Likely Cause 2: "Lipotoxicity" from Unbound 2-BOA.
-
Explanation: High concentrations of unbound fatty acids can be toxic to cells through mechanisms like membrane disruption and induction of endoplasmic reticulum stress.[7] This is more likely to occur when 2-BOA is added directly to the medium without a carrier.
-
Solution: Again, BSA conjugation is the key. By binding to 2-BOA, BSA buffers the concentration of the free fatty acid, delivering it to cells in a more controlled, physiological manner and mitigating non-specific lipotoxicity.[7]
-
-
Likely Cause 3: On-Target Metabolic Disruption.
-
Explanation: For some cell types that are highly dependent on fatty acid oxidation for survival, complete inhibition of this pathway by 2-BOA can be inherently toxic.
-
Solution: Perform a dose-response curve to find the optimal concentration that inhibits the pathway to the desired degree without causing excessive cell death. It may also be necessary to supplement the culture medium with alternative energy sources, such as additional glucose or pyruvate, to compensate for the blocked fatty acid metabolism.
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for troubleshooting common issues with 2-BOA delivery.
Caption: Troubleshooting workflow for 2-BOA experiments.
Part 3: Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for the recommended BSA conjugation method and a comparison of different delivery strategies.
Protocol: Preparation of a 5 mM 2-BOA Stock Solution Complexed with BSA (6:1 Molar Ratio)
This protocol is adapted from established methods for conjugating fatty acids to BSA for cell culture experiments.[8][12][13]
Materials:
-
This compound (2-BOA)
-
High-purity water (cell culture grade)
-
Sodium hydroxide (NaOH) solution, 0.1 M
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 10% BSA Solution:
-
Dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile PBS.
-
Warm to 37°C in a water bath and stir gently until fully dissolved. Do not vortex, as this can denature the protein.
-
Sterile filter the solution using a 0.22 µm filter. This solution is approximately 1.5 mM BSA.
-
-
Prepare a 50 mM Sodium 2-Bromooctanoate Solution:
-
Weigh out 22.3 mg of 2-BOA (MW: 223.1 g/mol ) into a sterile tube.
-
Add 1 mL of high-purity water.
-
Slowly add 0.1 M NaOH dropwise while vortexing until the 2-BOA is fully dissolved into its sodium salt form. The solution should become clear.
-
Adjust the final volume to 2 mL with high-purity water to achieve a final concentration of 50 mM.
-
-
Complex 2-BOA with BSA:
-
In a sterile 15 mL conical tube, gently warm 8.33 mL of the 10% BSA solution to 37°C.
-
While gently swirling the BSA solution, slowly add 1.67 mL of the 50 mM sodium 2-bromooctanoate solution. This results in a final volume of 10 mL and achieves a molar ratio of approximately 6:1 (8.33 mM 2-BOA : 1.25 mM BSA).
-
Incubate the mixture in a 37°C water bath for at least 1 hour, with gentle rocking or stirring, to allow for complete complexation.[8][12]
-
-
Final Preparation and Storage:
-
The final concentration of the 2-BOA in this stock solution is 5 mM.
-
Visually inspect the solution for any cloudiness. A clear solution indicates successful complexation.[12]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Using the Complex in Experiments:
-
Thaw an aliquot and dilute it directly into your cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution, add 20 µL of the 5 mM stock to 980 µL of medium.
-
Crucial Control: Prepare a "BSA vehicle control" using the same concentration of BSA in the medium but without the 2-BOA. This is essential to control for any effects of the BSA itself on your cells.
Data Summary: Comparison of Delivery Methods
| Delivery Method | Pros | Cons | Recommended Use Case |
| Direct Addition in Solvent (e.g., DMSO) | Simple and fast to prepare. | High risk of precipitation, solvent toxicity, poor reproducibility, non-physiological.[7] | Not recommended for most cell culture applications. Only for preliminary range-finding if necessary. |
| BSA Conjugation | Mimics physiological transport, greatly increases solubility and stability, reduces non-specific toxicity, enhances reproducibility.[7][8] | Requires more preparation time and use of fatty-acid-free BSA. | The standard and highly recommended method for most in vitro studies. |
| Cyclodextrin Complexation | Excellent for increasing solubility, can be an alternative to BSA.[9][10] | May extract lipids (e.g., cholesterol) from cell membranes at high concentrations, potentially causing artifacts.[9][14] | Useful for specific applications or when BSA is undesirable (e.g., in certain serum-free media). |
Mechanism of Action and Delivery Visualization
The diagram below illustrates the process of preparing the 2-BOA-BSA complex and its subsequent mechanism of action within the target cell.
Caption: Workflow of 2-BOA-BSA complex preparation and cellular inhibition.
References
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - NIH. (URL: [Link])
-
Breaking the cellular delivery bottleneck: recent developments in direct cytosolic delivery of biologics - PMC - NIH. (URL: [Link])
-
Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed. (URL: [Link])
-
Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed. (URL: [Link])
-
Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. (URL: [Link])
- Process for improving the solubility of cell culture media - Google P
-
Preparation of BSA complexed free fatty acids for in vitro studies - Protocols.io. (URL: [Link])
-
Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids - PubMed Central. (URL: [Link])
-
Fatty Acid-BSA complex protocol - WK Lab. (URL: [Link])
-
Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (URL: [Link])
-
Breaking the cellular delivery bottleneck: recent developments in direct cytosolic delivery of biologics - ResearchGate. (URL: [Link])
-
Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B-100 production in HepG2 cells - PubMed. (URL: [Link])
-
Inside Job: Methods for Delivering Proteins to the Interior of Mammalian Cells - PubMed. (URL: [Link])
-
Inhibitors of fatty acid oxidation - PubMed. (URL: [Link])
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (URL: [Link])
-
Two-Step Preparation of Protein-Decorated Biohybrid Quantum Dot Nanoparticles for Cellular Uptake - MDPI. (URL: [Link])
-
(PDF) Fatty Acid-Cyclodextrin Complexes: Properties and Applications - ResearchGate. (URL: [Link])
-
Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form | ACS Biomaterials Science & Engineering. (URL: [Link])
-
Cyclodextrin Masterclass IX - All About Cyclodextrins: Preparing for CPHI - YouTube. (URL: [Link])
-
Determining drug release rates of hydrophobic compounds from nanocarriers - PMC - NIH. (URL: [Link])
-
Inhibition of Fatty Acid Oxidation and Decrease of Oxygen Consumption of Working Rat Heart by 4-bromocrotonic Acid - PubMed. (URL: [Link])
-
Two complementary approaches for intracellular delivery of exogenous enzymes - NIH. (URL: [Link])
-
Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed. (URL: [Link])
Sources
- 1. This compound 97 2623-82-7 [sigmaaldrich.com]
- 2. CAS 2623-82-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2623-82-7 [chemicalbook.com]
- 4. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. worldscientific.com [worldscientific.com]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. wklab.org [wklab.org]
- 14. Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B-100 production in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Bromooctanoic Acid and 4-Pentenoic Acid as Inhibitors of Fatty Acid Oxidation
For researchers in metabolic studies, drug development, and toxicology, the selective inhibition of fatty acid oxidation (FAO) is a critical tool. Among the chemical probes used for this purpose, 2-Bromooctanoic acid and 4-pentenoic acid are two prominent, yet distinct, inhibitors. This guide provides an in-depth comparison of their inhibitory mechanisms, specificity, and the experimental methodologies used to characterize their effects. Our objective is to equip researchers with the necessary technical understanding to select the appropriate inhibitor for their experimental context and to accurately interpret the resulting data.
Introduction to the Inhibitors
This compound is a synthetic, halogenated fatty acid analog. It serves as a classic example of a mechanism-based inhibitor, where the cellular metabolic machinery activates the compound into its potent inhibitory form.[1][2] Its relatively straightforward and potent action on a key enzyme of β-oxidation has made it a valuable tool in studying the consequences of impaired fatty acid metabolism.[1]
4-Pentenoic Acid is an unsaturated fatty acid that is well-known for its hypoglycemic properties, which are linked to its ability to inhibit FAO.[3] Its mechanism is more complex than that of this compound, involving multiple metabolic steps and potentially affecting several enzymes within the FAO pathway. This complexity, while offering a broader impact on metabolism, necessitates a more nuanced interpretation of experimental outcomes.
Mechanism of Action: A Tale of Two Activation Strategies
Both this compound and 4-pentenoic acid are pro-inhibitors; they must be metabolically activated within the mitochondria to exert their effects. However, the specifics of their activation and the nature of their interaction with the target enzyme differ significantly.
This compound: A Focused and Irreversible Inactivation
The inhibitory action of this compound is a well-defined, two-step process. First, it is activated to its coenzyme A (CoA) thioester, 2-bromooctanoyl-CoA, by mitochondrial acyl-CoA synthetases. This activated form then undergoes one cycle of β-oxidation, leading to the formation of 2-bromo-3-ketooctanoyl-CoA .[2] This α-haloketone is the ultimate inhibitor and acts as a highly reactive electrophile.
The primary target of 2-bromo-3-ketooctanoyl-CoA is 3-ketoacyl-CoA thiolase (also known as β-ketothiolase), the final enzyme in the β-oxidation spiral.[2] This enzyme catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. The inhibitor forms a covalent bond with a critical cysteine residue in the active site of 3-ketothiolase, leading to its complete and irreversible inactivation .[2] Studies have shown that incubation of rat liver mitochondria with 10 µM of this compound results in the complete inactivation of 3-ketothiolase I.[2]
Figure 1. Activation and inhibitory pathway of this compound.
4-Pentenoic Acid: A Multi-faceted and Dual-Nature Inhibition
The inhibitory mechanism of 4-pentenoic acid is more intricate. It is also activated to its CoA ester and undergoes partial β-oxidation. A key metabolite in its inhibitory pathway is 3-keto-4-pentenoyl-CoA . This metabolite is the primary inhibitor of 3-ketoacyl-CoA thiolase .[4]
Unlike the straightforward irreversible inhibition by this compound's metabolite, 3-keto-4-pentenoyl-CoA exhibits both reversible and irreversible inhibition of 3-ketoacyl-CoA thiolase. The reversible inhibition is thought to be due to 3-keto-4-pentenoyl-CoA acting as a poor substrate for the enzyme, thus competing with the natural substrate. The irreversible component likely arises from the reactive nature of the α,β-unsaturated keto group, which can covalently modify the enzyme.
Furthermore, there is evidence to suggest that other metabolites of 4-pentenoic acid may inhibit other enzymes in the β-oxidation pathway, such as acyl-CoA dehydrogenase, although the inhibition of 3-ketoacyl-CoA thiolase is considered its principal mechanism of action.[3][5]
Figure 2. Activation and inhibitory pathway of 4-Pentenoic acid.
Comparative Summary of Inhibitory Effects
| Feature | This compound | 4-Pentenoic Acid |
| Primary Target | 3-Ketoacyl-CoA Thiolase I[2] | 3-Ketoacyl-CoA Thiolase |
| Active Metabolite | 2-Bromo-3-ketooctanoyl-CoA[2] | 3-Keto-4-pentenoyl-CoA |
| Nature of Inhibition | Irreversible[2] | Reversible and Irreversible |
| Specificity | Relatively specific for 3-ketothiolase I[2] | May have broader effects on other β-oxidation enzymes[3][5] |
| Potency | Complete inactivation of 3-ketothiolase I at 10 µM[2] | Quantitative data on IC50 or Ki is less defined in comparative literature |
Off-Target Effects and Broader Metabolic Consequences
A crucial consideration in the use of any metabolic inhibitor is its potential for off-target effects.
This compound , and its longer-chain analog 2-bromopalmitate, have been reported to affect mitochondrial respiration beyond the direct inhibition of β-oxidation. Some studies suggest that these compounds can inhibit Complex II of the electron transport chain, which could contribute to a more generalized disruption of mitochondrial bioenergetics.[6]
4-Pentenoic Acid is known to have significant effects on other metabolic pathways, which are likely a consequence of the block in fatty acid oxidation. The accumulation of acyl-CoA intermediates can lead to a depletion of the free Coenzyme A pool, which in turn can inhibit other CoA-dependent enzymes, such as pyruvate dehydrogenase. This contributes to its observed inhibition of pyruvate oxidation and gluconeogenesis, underpinning its hypoglycemic effect.[7]
Experimental Protocols
The following are representative protocols for assessing the inhibitory effects of this compound and 4-pentenoic acid.
Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Mitochondria
This protocol measures the oxygen consumption rate (OCR) in isolated mitochondria using a specific fatty acid substrate. Inhibition of FAO will result in a decreased OCR.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA)
-
Fatty acid substrate (e.g., palmitoyl-L-carnitine)
-
ADP
-
This compound or 4-pentenoic acid
-
High-resolution respirometer
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Determine mitochondrial protein concentration using a Bradford or BCA assay.
-
Add a standardized amount of mitochondria (e.g., 0.1-0.5 mg/mL) to the respirometer chamber containing pre-warmed respiration buffer.
-
Allow for equilibration and measure the basal respiration rate (State 2).
-
Add the fatty acid substrate (e.g., 10-20 µM palmitoyl-L-carnitine) to initiate fatty acid-driven respiration.
-
Add a sub-saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis-coupled respiration (State 3).
-
Once a stable State 3 respiration rate is established, inject the inhibitor (this compound or 4-pentenoic acid) at the desired concentration.
-
Monitor the change in OCR to determine the extent of inhibition.
-
Calculate the percentage inhibition relative to the State 3 respiration rate before inhibitor addition.
Figure 3. Experimental workflow for measuring FAO inhibition in isolated mitochondria.
Protocol 2: 3-Ketoacyl-CoA Thiolase Activity Assay
This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the release of Coenzyme A, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Mitochondrial lysate or purified 3-ketoacyl-CoA thiolase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A
-
DTNB (Ellman's reagent)
-
This compound or 4-pentenoic acid (and necessary components for in-situ activation if using lysates)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and the mitochondrial lysate or purified enzyme.
-
Add the inhibitor (pre-activated if necessary) and incubate for a defined period to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate, acetoacetyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
The rate of change in absorbance is proportional to the thiolase activity.
-
Compare the activity in the presence of the inhibitor to a vehicle control to determine the percentage of inhibition.
Figure 4. Experimental workflow for the 3-ketoacyl-CoA thiolase activity assay.
Conclusion and Recommendations
Both this compound and 4-pentenoic acid are potent inhibitors of fatty acid oxidation that target the terminal enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase. The choice between these two inhibitors should be guided by the specific experimental question.
-
For a highly specific and potent irreversible inhibition of 3-ketoacyl-CoA thiolase , this compound is the preferred choice. Its well-defined mechanism of action allows for a more straightforward interpretation of results related to the direct consequences of thiolase inhibition.
-
When investigating the broader metabolic impact of impaired fatty acid oxidation, including effects on glucose metabolism and ketogenesis , 4-pentenoic acid may be a more suitable tool. However, researchers must be mindful of its more complex mechanism and potential for effects on multiple enzymes and pathways, which necessitates more comprehensive control experiments.
In all cases, it is imperative to validate the inhibitory effects in the specific experimental system being used and to consider potential off-target effects when interpreting the data. The protocols provided in this guide offer a starting point for such validation and comparative studies.
References
-
Schulz, H. (1983). Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. Biochemistry, 22(8), 1827-1832. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762. [Link]
-
Fukami, M. H., & Williamson, J. R. (1971). On the mechanism of inhibition of fatty acid oxidation by 4-pentenoic acid in rat liver mitochondria. The Journal of biological chemistry, 246(5), 1206–1212. [Link]
-
Senior, A. E., & Sherratt, H. S. (1968). Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Oxidative phosphorylation and mitochondrial oxidation of pyruvate, 3-hydroxybutyrate and tricarboxylic acid-cycle intermediates. The Biochemical journal, 110(3), 499–509. [Link]
-
Brendel, K., Corredor, C., & Bressler, R. (1969). The effect of 4-pentenoic acid on fatty acid oxidation. Biochemical and biophysical research communications, 34(3), 340–347. [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. The Biochemical journal, 129(1), 55–65. [Link]
-
Williamson, J. R., Fukami, M. H., Peterson, M. J., Rostand, S. G., & Scholz, R. (1969). Effects of pent-4-enoate on cellular redox state, glycolysis and fatty acid oxidation in isolated perfused rat heart. The Biochemical journal, 114(4), 721–732. [Link]
-
Holland, P. C., & Sherratt, H. S. (1973). Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Fatty acid oxidation. The Biochemical journal, 136(1), 157–171. [Link]
-
Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life sciences, 40(15), 1443–1449. [Link]
-
Anderson, V. E., & Schulz, H. (1983). Inhibition of fatty acid oxidation by 4-bromocrotonic acid. The Journal of biological chemistry, 258(11), 6682–6686. [Link]
-
Anderson, C. M., & Anderson, V. E. (1998). 3-Ketoacyl-CoA Thiolase. In Comprehensive Natural Products Chemistry (Vol. 2, pp. 93-125). Elsevier. [Link]
-
Schulz, H., & Fong, J. C. (1978). Inhibition of fatty acid oxidation by 4-pentenoic acid. The Journal of biological chemistry, 253(19), 6843–6848. [Link]
-
Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life Sciences, 40(15), 1443-1449. [Link]
-
Brendel, K., Corredor, C. F., & Bressler, R. (1969). The effect of 4-pentenoic acid on fatty acid oxidation. Biochemical and Biophysical Research Communications, 34(3), 340-347. [Link]
-
Williamson, J. R., Rostand, S. G., & Peterson, M. J. (1970). Effects of pent-4-enoate on the metabolism of perfused rat liver. The Journal of biological chemistry, 245(13), 3242–3251. [Link]
-
Corredor, C., Brendel, K., & Bressler, R. (1967). Studies on the mechanism of the hypoglycemic action of 4-pentenoic acid. Proceedings of the National Academy of Sciences of the United States of America, 58(6), 2299–2306. [Link]
-
Fong, J. C., & Schulz, H. (1977). On the mechanism of inhibition of fatty acid oxidation by 4-pentenoic acid. The Journal of biological chemistry, 252(2), 542–547. [Link]
-
Agilent Technologies. (2018). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]
-
Sampey, B. P., et al. (2011). 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells. American journal of physiology. Lung cellular and molecular physiology, 301(1), L79–L87. [Link]
Sources
- 1. ic50 values compared: Topics by Science.gov [science.gov]
- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.st [sci-hub.st]
- 4. Sci-Hub. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid / Biochemistry, 1983 [sci-hub.box]
- 5. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pent-4-enoate on cellular redox state, glycolysis and fatty acid oxidation in isolated perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Bromooctanoic Acid and Etomoxir for Carnitine Palmitoyltransferase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the inhibition of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation, is a critical area of investigation for various pathological conditions, including metabolic syndrome, cancer, and heart disease. Among the chemical tools available to probe CPT1 function, 2-Bromooctanoic acid and etomoxir are two prominent irreversible inhibitors. This guide provides an in-depth, objective comparison of these two compounds, synthesizing experimental data to inform the selection of the most appropriate tool for specific research applications.
The Central Role of Carnitine Palmitoyltransferase I
Carnitine palmitoyltransferase I (CPT1) is an integral outer mitochondrial membrane enzyme that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This process is fundamental for cellular energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle.[2] CPT1 exists in three isoforms with distinct tissue distributions and regulatory properties: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[3] The selective inhibition of these isoforms is a key goal in the development of therapeutic agents.
Mechanism of Action: A Tale of Two Irreversible Inhibitors
Both this compound and etomoxir exert their inhibitory effects on CPT1 through irreversible mechanisms, but their activation and interaction with the enzyme differ.
Etomoxir , a more widely studied inhibitor, is a prodrug that is converted intracellularly to its active form, etomoxiryl-CoA.[4] This active metabolite then covalently binds to the CPT1 enzyme, leading to its irreversible inactivation.[4]
This compound , and its longer-chain analogs like 2-bromopalmitic acid, also require conversion to their CoA thioesters to become active inhibitors.[5] The resulting 2-bromoacyl-CoA is a powerful and specific inhibitor of CPT1, leading to the irreversible loss of enzyme function.[5]
Figure 1: Activation pathway of Etomoxir and this compound to their active CoA esters for CPT1 inhibition.
Comparative Performance: Potency and Isoform Selectivity
A critical aspect for researchers is the potency and selectivity of an inhibitor. The available data indicates significant differences between etomoxir and 2-bromo-fatty acids in these respects.
| Feature | Etomoxir | This compound (data from 2-Bromopalmitoyl-CoA) |
| Active Form | Etomoxiryl-CoA | 2-Bromooctanoyl-CoA |
| Mechanism | Irreversible | Irreversible |
| IC50 (CPT1a) | 5-20 nM[6] | High potency suggested by a KD for malonyl-CoA displacement 25 times the IC50 for CPT1 inhibition.[7][8] |
| IC50 (General CPT1) | 10-700 nM[9] | Described as a "powerful and specific inhibitor".[5] |
| Isoform Selectivity | Generally non-selective between CPT1A and CPT1B. | 17-fold greater inhibitory potency for liver CPT1 (CPT1A) than heart CPT1 (CPT1B).[7] |
Etomoxir is a highly potent inhibitor with IC50 values in the nanomolar range for CPT1a.[6] However, it is generally considered to be non-selective between the CPT1A and CPT1B isoforms.[3]
Off-Target Effects: A Critical Consideration
The utility of a chemical probe is often limited by its off-target effects. Both etomoxir and this compound have been reported to interact with other cellular targets, a crucial factor in experimental design and data interpretation.
Etomoxir has several well-documented off-target effects, particularly at concentrations higher than those required for CPT1 inhibition:
-
Inhibition of Complex I of the Electron Transport Chain: At higher concentrations, etomoxir can impair mitochondrial respiration by inhibiting Complex I.[10]
-
Depletion of Cellular Coenzyme A: The conversion of etomoxir to its active CoA ester can sequester cellular Coenzyme A, impacting other CoA-dependent metabolic pathways.[4]
-
PPARα Agonism: Etomoxir has been shown to act as a direct agonist of the nuclear receptor PPARα.[11]
This compound also exhibits off-target effects, though they are less extensively characterized than those of etomoxir:
-
Inhibition of 3-Ketothiolase: The primary reported off-target effect is the irreversible inactivation of mitochondrial 3-ketothiolase, an enzyme involved in the final step of β-oxidation.[12] This inhibition occurs after 2-bromooctanoate is converted to 2-bromo-3-ketooctanoyl-CoA.[12]
-
Inhibition of Mitochondrial Respiratory Complex II: Studies with 2-bromopalmitic acid have shown that it can significantly inhibit the activity of Complex II of the electron transport chain.[1]
Sources
- 1. 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 7. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 12. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 2-Bromooctanoic Acid as a Specific 3-Ketothiolase Inhibitor
This guide provides an in-depth technical analysis of 2-Bromooctanoic acid (2-BrOA) as a specific inhibitor of 3-ketothiolase. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison with alternative inhibitors and detailed experimental protocols for validation. Our objective is to present a scientifically rigorous evaluation, grounded in experimental evidence, to aid in your research and development endeavors.
The Critical Role of 3-Ketothiolase in Metabolism and Disease
3-Ketothiolases, also known as beta-ketothiolases or acetyl-CoA C-acyltransferases, are a class of enzymes crucial for the final step of fatty acid beta-oxidation.[1][2] They catalyze the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA.[1][2] These enzymes are pivotal in several metabolic pathways, including:
-
Fatty Acid Metabolism: Essential for the breakdown of fatty acids to produce energy.[1][2]
-
Ketone Body Metabolism: Involved in both the synthesis (ketogenesis) and breakdown (ketolysis) of ketone bodies, which are vital energy sources for the brain and other tissues during periods of fasting or low glucose availability.[3][4]
-
Isoleucine Catabolism: Plays a role in the breakdown of the branched-chain amino acid isoleucine.[3][4][5]
Given their central role, dysregulation of 3-ketothiolase activity is implicated in various metabolic disorders. For instance, beta-ketothiolase deficiency is a rare inherited metabolic disorder caused by mutations in the ACAT1 gene, leading to impaired ketone body and isoleucine metabolism.[4][5][6][7] This condition can result in severe ketoacidotic episodes, vomiting, dehydration, and neurological damage.[4][5][6][7] Consequently, specific inhibitors of 3-ketothiolase are valuable research tools for studying these pathways and hold therapeutic potential for conditions where modulating fatty acid oxidation is beneficial.
This compound: A Detailed Inhibitor Profile
This compound (2-BrOA) has been identified as a potent inhibitor of 3-ketothiolase. Understanding its mechanism of action and specificity is paramount for its effective use in research and potential therapeutic applications.
Mechanism of Action: An Irreversible Inhibition
Caption: Mechanism of 2-BrOA inhibition of 3-ketothiolase.
Specificity Profile
A key attribute of a good inhibitor is its specificity for the target enzyme. Studies have shown that 2-BrOA exhibits a high degree of specificity for 3-ketothiolase I. It does not significantly affect the activities of other enzymes involved in the beta-oxidation pathway.[8][9] However, there is evidence of partial inhibition of 3-ketothiolase II (acetyl-CoA:acetyl-CoA C-acetyltransferase).[8][9] This level of specificity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are directly attributable to the inhibition of 3-ketothiolase.
Comparative Analysis: 2-BrOA vs. Alternative Inhibitors
To provide a comprehensive evaluation, it is essential to compare 2-BrOA with other known inhibitors of 3-ketothiolase.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Key Characteristics & Known Off-Target Effects |
| This compound (2-BrOA) | 3-Ketothiolase I (primary), partial inhibition of 3-Ketothiolase II[8][9] | Irreversible (covalent modification)[8] | Pro-inhibitor requiring mitochondrial activation.[8] Specific for 3-ketothiolase within the beta-oxidation pathway.[8][9] |
| Trimetazidine | 3-Ketoacyl-CoA thiolase (3-KAT)[10] | Reversible | An antianginal agent that inhibits fatty acid oxidation.[10] May lead to an accumulation of long-chain acyl-CoAs in muscle tissue.[10] |
| 2-Bromopalmitate | Carnitine palmitoyltransferase, long-chain beta-oxidation[11] | Irreversible | A broader inhibitor of fatty acid oxidation.[11] Can sequester intramitochondrial Coenzyme A, affecting other metabolic pathways like pyruvate oxidation.[11] |
| Antibodies to 3-ketoacyl-CoA thiolase | 3-ketoacyl-CoA thiolase[12] | Reversible (non-covalent binding) | Highly specific research tools for in vitro studies.[12] Not cell-permeable, limiting their use in cellular assays. |
Experimental Protocols for Validating 2-BrOA Specificity
Rigorous experimental validation is the cornerstone of trustworthy research. The following protocols provide a framework for confirming the specificity and mechanism of action of 2-BrOA.
In Vitro Enzyme Inhibition Assay
This assay directly measures the effect of 2-BrOA on the activity of purified 3-ketothiolase.
Objective: To determine the IC50 value of 2-BrOA for 3-ketothiolase and assess its effects on other related enzymes.
Principle: The activity of 3-ketothiolase can be monitored spectrophotometrically by measuring the decrease in the absorbance of the substrate, acetoacetyl-CoA, at 303 nm.
Step-by-Step Protocol:
-
Enzyme Preparation: Purify 3-ketothiolase from a suitable source, such as rat liver mitochondria, or use a commercially available recombinant enzyme.
-
Inhibitor Preparation: Prepare a stock solution of DL-2-bromooctanoate in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.1)
-
50 µM acetoacetyl-CoA
-
25 µM Coenzyme A
-
Varying concentrations of 2-BrOA
-
-
Initiate Reaction: Add the purified 3-ketothiolase to the reaction mixture to start the reaction.
-
Data Acquisition: Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Specificity Panel: Repeat the assay using other enzymes of the beta-oxidation pathway (e.g., acyl-CoA dehydrogenase, enoyl-CoA hydratase) to confirm the specificity of 2-BrOA.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Objective: To demonstrate a direct interaction between 2-BrOA and 3-ketothiolase in intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes) and treat with either vehicle control or 2-BrOA for a specified time.
-
Heating Profile: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for 3-ketothiolase.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and 2-BrOA-treated samples. A shift in the melting curve to a higher temperature in the presence of 2-BrOA indicates target engagement.
Metabolic Flux Analysis
This assay assesses the functional consequences of 3-ketothiolase inhibition on cellular metabolism.
Objective: To measure the effect of 2-BrOA on fatty acid oxidation and ketogenesis in cultured cells.
Principle: Stable isotope-labeled substrates (e.g., ¹³C-labeled fatty acids) are used to trace the flow of metabolites through specific pathways.
Step-by-Step Protocol:
-
Cell Culture and Labeling: Culture cells in a medium containing a ¹³C-labeled fatty acid (e.g., [U-¹³C]palmitate) in the presence of vehicle or 2-BrOA.
-
Metabolite Extraction: After incubation, quench the metabolism and extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ¹³C-labeled metabolites (e.g., acetyl-CoA, ketone bodies, TCA cycle intermediates).
-
Data Analysis: Compare the isotopic enrichment in key metabolites between the control and 2-BrOA-treated cells. A decrease in ¹³C-labeled acetyl-CoA and ketone bodies in the presence of 2-BrOA would confirm the inhibition of fatty acid oxidation at the 3-ketothiolase step.
Caption: Experimental workflow for validating 2-BrOA specificity.
Summary of Expected Experimental Data
| Assay | Expected Outcome with 2-BrOA | Interpretation |
| In Vitro Enzyme Inhibition Assay | Low IC50 for 3-ketothiolase I; High or no inhibition for other beta-oxidation enzymes | Potent and specific inhibition of the target enzyme. |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of 3-ketothiolase | Confirms direct binding of 2-BrOA to 3-ketothiolase in a cellular environment. |
| Metabolic Flux Analysis | Decreased flux from ¹³C-fatty acids to acetyl-CoA and ketone bodies | Demonstrates functional inhibition of the fatty acid oxidation pathway at the 3-ketothiolase step. |
| Radio-labeling Study ([1-14C]bromooctanoate) | Incorporation of radioactivity into purified 3-ketothiolase[8] | Provides evidence for the covalent and irreversible nature of the inhibition. |
Conclusion
The available evidence strongly supports the validation of this compound as a specific and irreversible inhibitor of 3-ketothiolase I.[8][9] Its mechanism as a pro-inhibitor that is activated within the mitochondria contributes to its specificity.[8] While it shows some activity against 3-ketothiolase II, its lack of significant inhibition of other enzymes in the beta-oxidation pathway makes it a valuable tool for dissecting the roles of 3-ketothiolase in cellular metabolism.[8][9]
For researchers and drug development professionals, the rigorous validation of any chemical probe is non-negotiable. The experimental framework provided in this guide offers a robust approach to independently verify the specificity and mechanism of action of 2-BrOA, ensuring the integrity and reliability of future research findings. The continued investigation into inhibitors like 2-BrOA will undoubtedly deepen our understanding of metabolic diseases and pave the way for novel therapeutic strategies.
References
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310. [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Orphanet. Beta-ketothiolase deficiency. [Link]
-
PubMed. 3-Ketothiolase deficiency. [Link]
-
National Center for Biotechnology Information. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
National Center for Biotechnology Information. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
-
YouTube. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. [Link]
-
PubMed. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin. [Link]
-
PubMed. Biochemical and immunochemical study of seven families with 3-ketothiolase deficiency: diagnosis of heterozygotes using immunochemical determination of the ratio of mitochondrial acetoacetyl-CoA thiolase and 3-ketoacyl-CoA thiolase proteins. [Link]
-
PubMed. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. [Link]
-
RARE Portal. (2025). Beta-ketothiolase deficiency (β-ketothiolase deficiency). [Link]
-
MedlinePlus. (2020). Beta-ketothiolase deficiency. [Link]
-
ResearchGate. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency. [Link]
-
Lipids. (1980). Inhibition of mitochondrial fatty acid elongation by antibodies to 3-ketoacyl-CoA thiolase. [Link]
-
PubMed. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice. [Link]
-
Science Translational Medicine. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]
-
Metabolic Support UK. Beta-Ketothiolase Deficiency. [Link]
-
Newborn Screening, HRSA. Beta-ketothiolase deficiency. [Link]
-
PubMed. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter. [Link]
-
PubChem. This compound. [Link]
-
PubMed. The effects of 2-bromopalmitate on the fatty acid composition in differentiating adipocytes of red sea bream (Pagrus major). [Link]
-
PubMed. On-target and off-target-based toxicologic effects. [Link]
-
National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
MDPI. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. [Link]
-
MDPI. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. [Link]
-
PubMed. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency. [Link]
-
National Center for Biotechnology Information. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation. [Link]
Sources
- 1. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 2. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orpha.net [orpha.net]
- 4. researchgate.net [researchgate.net]
- 5. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. rareportal.org.au [rareportal.org.au]
- 7. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of mitochondrial fatty acid elongation by antibodies to 3-ketoacyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Halogenated Fatty Acids: A Comparative Analysis of 2-Bromooctanoic Acid's Efficacy
This guide provides an in-depth comparison of 2-Bromooctanoic acid (2-BOA) and other significant halogenated fatty acids used in metabolic research. We will dissect their mechanisms of action, compare their efficacy with quantitative data, and provide detailed experimental protocols to empower researchers in their study design. Our focus is on the causality behind experimental choices and the robust validation of findings.
Introduction: Halogenated Fatty Acids as Probes of Metabolism
Fatty acid oxidation (FAO) is a fundamental metabolic pathway for energy production, especially in high-energy-demand tissues like the heart, liver, and skeletal muscle.[1] The dysregulation of this pathway is a hallmark of numerous diseases, including heart failure, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1] Halogenated fatty acids are synthetic analogs of natural fatty acids that have been modified with a halogen atom (F, Cl, Br). This seemingly simple modification creates powerful and specific inhibitors of enzymes within the FAO pathway, transforming them into indispensable tools for elucidating the functional roles of fatty acid metabolism in health and disease.[2][3]
This guide will compare the efficacy of this compound, an inhibitor of the terminal enzyme of β-oxidation, with other halogenated fatty acids that target different key steps in the process, such as the mitochondrial uptake of fatty acids. Understanding their distinct mechanisms is crucial for selecting the appropriate tool to answer specific biological questions.
Mechanisms of Inhibition: Targeting Different Steps of Fatty Acid Oxidation
The efficacy of a halogenated fatty acid is defined by its specific molecular target within the FAO pathway. This compound and other compounds, such as 2-bromopalmitate, inhibit distinct enzymatic steps, leading to different metabolic consequences.
A. This compound (2-BOA): Inhibition of 3-Ketoacyl-CoA Thiolase
This compound acts as an inhibitor of mitochondrial β-oxidation.[2][4] Its mechanism is not direct; it requires intracellular activation. Once inside the cell and transported into the mitochondrial matrix, 2-BOA is metabolized through the initial steps of the β-oxidation cycle. This process converts it into 2-bromo-3-ketooctanoyl-CoA.[5] This α-haloketone is the active inhibitory molecule.
The actual target of this metabolite is 3-ketoacyl-CoA thiolase (Thiolase I), the final enzyme in the β-oxidation spiral.[5] This enzyme catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. The 2-bromo-3-ketooctanoyl-CoA metabolite causes complete and irreversible inactivation of the thiolase enzyme, effectively halting the entire FAO process at its final step.[5] One study demonstrated that incubating rat liver mitochondria with just 10 µM of 2-BOA led to the complete inactivation of 3-ketothiolase I.[5]
Caption: Mechanism of 2-BOA Inhibition.
B. α-Bromo and Fluoro-Palmitates: Targeting Carnitine Palmitoyltransferase 1 (CPT1)
In contrast to 2-BOA, other halogenated fatty acids with longer carbon chains, such as 2-bromopalmitate and 2-fluoropalmitic acid, target a different, and arguably more critical, control point: the transport of long-chain fatty acids into the mitochondria.[1][6] Long-chain fatty acyl-CoAs cannot passively cross the inner mitochondrial membrane. Their entry is mediated by the carnitine shuttle system. The rate-limiting enzyme of this shuttle is Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane.[1][7]
Halogenated analogs like 2-fluoropalmitic acid (2-FP) are recognized by cellular enzymes and activated to their CoA thioesters (e.g., 2-fluoropalmitoyl-CoA).[1] This activated form then acts as a potent, mechanism-based irreversible inhibitor of CPT1.[1] By binding to the active site of CPT1, it blocks the entry of all long-chain fatty acids into the mitochondria, effectively shutting down FAO at its very first committed step.[1][6] This makes CPT1 inhibitors exceptionally effective tools for studying the consequences of globally suppressed long-chain FAO.
Caption: Mechanism of CPT1 Inhibition.
Comparative Efficacy: A Data-Driven Analysis
The choice of inhibitor depends on the experimental goal. A key differentiator is the target enzyme, which dictates the inhibitor's specificity and potency. The following table summarizes available quantitative data for 2-BOA and related compounds.
Table 1: Comparison of Efficacy for Halogenated Fatty Acid Inhibitors
| Compound | Target Enzyme | System Studied | Potency (IC₅₀ / Concentration for Effect) | Key Findings & Reference |
| This compound | 3-Ketoacyl-CoA Thiolase I | Isolated Rat Liver Mitochondria | 10 µM (for complete inactivation) | Metabolically activated; irreversibly inhibits the final step of β-oxidation.[5] |
| 2-Bromopalmitoyl-CoA | Carnitine Palmitoyltransferase I (CPT1) | Intact Rat Hepatic Mitochondria | IC₅₀: 0.63 µM | Potent inhibitor of the rate-limiting step of fatty acid import.[8] |
| 2-Bromopalmitoyl-CoA | Carnitine Palmitoyltransferase I (CPT1) | Inverted Rat Hepatic Submitochondrial Vesicles | IC₅₀: 2.44 µM | Potency is modulated by membrane environment and enzyme accessibility.[8] |
| 2-Fluoropalmitic Acid | Carnitine Palmitoyltransferase I (CPT1) | Various (Cells, Mitochondria) | Potent, specific inhibitor (IC₅₀ not specified in source) | Acts as a mechanism-based irreversible inhibitor of CPT1.[1] |
| Etomoxir (non-halogenated) | Carnitine Palmitoyltransferase I (CPT1) | Various | ~30-50 µM (depending on system) | A commonly used, irreversible CPT1 inhibitor, often used as a positive control.[9] |
Analysis of Efficacy:
-
Potency and Target: The data clearly show that α-halogenated palmitates targeting CPT1, such as 2-bromopalmitoyl-CoA, are effective at sub-micromolar to low micromolar concentrations.[8] 2-BOA requires a higher concentration (10 µM) to achieve complete inhibition of its target, 3-ketothiolase.[5] This suggests that, for general inhibition of long-chain FAO, CPT1 inhibitors may be more potent.
-
Chain Length and Halogen Identity: The difference between this compound (C8) and 2-Bromopalmitic acid (C16) highlights the importance of the fatty acid backbone. The longer C16 chain of bromopalmitate provides specificity for CPT1, which primarily transports long-chain fatty acids. The shorter C8 chain of 2-BOA allows it to enter the mitochondria independent of CPT1 and act on the β-oxidation machinery directly.
-
Experimental Causality: Why choose 2-BOA over a CPT1 inhibitor? If a researcher wants to study the consequences of a specific block at the end of the β-oxidation cycle, allowing the initial steps and fatty acid import to remain active, 2-BOA is the superior tool. Conversely, to study the impact of shutting down all long-chain fatty acid entry into the mitochondria, a CPT1 inhibitor like 2-bromopalmitate is the logical choice.
Experimental Validation: Protocol for Measuring FAO Inhibition
To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following is a self-validating protocol for assessing the inhibitory effect of compounds like 2-BOA on fatty acid oxidation in cultured cells using a radiolabeled substrate.
A. Objective
To quantify the rate of fatty acid oxidation in live cells and determine the inhibitory efficacy of this compound or other halogenated fatty acids. The assay measures the production of radiolabeled acid-soluble metabolites from [¹⁴C]-palmitate.[10]
B. Materials
-
Cell Line: HepG2, C2C12, or other metabolically active cell line.
-
Reagents:
-
[1-¹⁴C]palmitic acid
-
L-Carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Positive Control Inhibitor (e.g., Etomoxir)
-
Perchloric acid (PCA)
-
Scintillation fluid
-
-
Equipment:
-
24-well cell culture plates
-
Scintillation counter
-
Centrifuge
-
C. Step-by-Step Methodology
-
Cell Preparation (Day 1):
-
Seed cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Rationale: A consistent cell number is critical for reproducible metabolic rates.
-
-
Preparation of Radiolabeled Substrate (Day 2):
-
Prepare a BSA-palmitate conjugate solution. Gently warm a 7.5% BSA solution to 37°C.[11]
-
In a separate tube, evaporate the solvent from the [1-¹⁴C]palmitic acid stock under a stream of nitrogen.
-
Resuspend the radiolabeled palmitate in the warm BSA solution to create the final reaction media containing 0.3% BSA, 100 µM total palmitate, 1 mM L-carnitine, and ~0.4 µCi/mL [1-¹⁴C]palmitate.[11]
-
Rationale: BSA is required to solubilize the hydrophobic palmitate in the aqueous culture medium and acts as a carrier.[11] L-carnitine is essential for the transport of long-chain fatty acids into mitochondria.
-
-
Inhibition Assay (Day 2):
-
Wash cells twice with warm PBS to remove residual media.
-
Add 500 µL of the prepared radiolabeled reaction media to each well.
-
Add the test inhibitor (2-BOA) at various concentrations. Include the following crucial controls:
-
Vehicle Control: Add the same volume of solvent (e.g., DMSO) used for the inhibitor. This establishes the basal FAO rate.
-
Positive Control: Add a known FAO inhibitor (e.g., 40 µM Etomoxir) to confirm the assay is sensitive to inhibition.[9]
-
-
Seal the plate with parafilm and incubate at 37°C for 3 hours.[11]
-
-
Sample Processing and Measurement:
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid (PCA) to each well. This lyses the cells and precipitates macromolecules, while the small, acid-soluble metabolites (ASMs) from β-oxidation remain in the supernatant.[10]
-
Transfer the lysate to a microcentrifuge tube and centrifuge at high speed to pellet the precipitate.
-
Carefully collect the supernatant, which contains the radiolabeled ASMs.
-
Add the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the amount of protein in a parallel well to account for any differences in cell number.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for FAO Inhibition Assay.
Conclusion
This compound and other halogenated fatty acids like 2-bromopalmitate are potent and specific inhibitors of fatty acid oxidation, but their efficacy is defined by distinct molecular targets.
-
This compound is a valuable tool for investigating the consequences of inhibiting β-oxidation at its terminal step, targeting the 3-ketoacyl-CoA thiolase enzyme after metabolic activation.[5]
-
Long-chain α-halogenated fatty acids, such as 2-bromopalmitate and 2-fluoropalmitate , are generally more potent inhibitors that block the rate-limiting entry of fatty acids into the mitochondria by targeting CPT1 .[1][8]
The selection between these compounds should be a deliberate choice based on the specific research question. For a global shutdown of long-chain FAO, a CPT1 inhibitor is appropriate. To study the specific downstream effects of thiolase inhibition while leaving fatty acid import intact, 2-BOA is the superior choice. By employing robust, well-controlled experimental protocols, researchers can confidently leverage these powerful chemical tools to unravel the complexities of fatty acid metabolism.
References
-
BenchChem. Measuring Fatty Acid Oxidation Inhibition with 2-Fluoropalmitic Acid. BenchChem Application Notes. Link
-
ChemicalBook. This compound | 2623-82-7. Link
-
BenchChem. Application Notes and Protocols for Assessing Fatty-Acid Oxidation in Response to MK-4074. BenchChem Application Notes. Link
-
Sigma-Aldrich. This compound 97. Link
-
Braverman, N. E., & Moser, A. B. (2012). Functions of C22:0- and C26:0-acyl-CoA synthetases in the metabolism of very long-chain fatty acids. Traffic, 13(10), 1335-1344. Link
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. Link
-
CymitQuimica. This compound. Link
-
Cyberlipid. Halogenated Fatty Acids. Link
-
Sherratt, H. S. (1988). Inhibitors of fatty acid oxidation. Baillière's clinical endocrinology and metabolism, 2(3), 585-602. Link
-
Du, Q., et al. (2018). Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. Comprehensive Physiology, 8(3), 1125-1158. Link
-
Cocce, E., et al. (2011). Halogenated Lipids in Human Life. Adipocyte, 1(1), 17-27. Link
-
ChemicalBook. This compound synthesis. Link
-
Schilling, J. D., & Kelly, D. P. (2014). Measurement of fatty acid oxidation rates in animal tissues and cell lines. Cold Spring Harbor protocols, 2014(9), 952–957. Link
-
Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in lipid research, 41(4), 315–367. Link
-
Spickett, C. M. (2007). Chlorinated lipids and fatty acids: an emerging role in pathology. Pharmacology & therapeutics, 115(2), 245–256. Link
-
Creative Bioarray. Fatty Acid Oxidation Assay. Link
-
Violante, S., et al. (2019). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (146), 10.3791/59321. Link
-
ResearchGate. Natural halogenated fatty acids: Their analogues and derivatives. Link
-
Gibson, G. G. (1993). Comparative Toxicity of Halogenated Hydrocarbons: Molecular Aspects. Defense Technical Information Center. Link
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303–3310. Link
-
Mu, H., Wesén, C., & Sundin, P. (1997). Halogenated fatty acids: I. Formation and occurrence in lipids. TrAC Trends in Analytical Chemistry, 16(5), 266-273. Link
-
Edwards, M. R., Bird, M. I., & Saggerson, E. D. (1987). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. The Biochemical journal, 241(1), 139–144. Link
-
Brady, P. S., & Brady, L. J. (1987). Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies. The Biochemical journal, 242(3), 811–818. Link
-
Brady, P. S., & Brady, L. J. (1987). Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies. The Biochemical journal, 242(3), 811–818. Link
-
LookChem. This compound cas no.2623-82-7. Link
-
Experts@Minnesota. Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies. Link
-
PubChem. This compound. Link
-
Santa Cruz Biotechnology. This compound. Link
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. The Biochemical journal, 129(1), 55–65. Link
-
Machado, F., et al. (2015). The Effects of Halogenated Compounds on the Anaerobic Digestion of Macroalgae. Marine drugs, 13(10), 6496–6515. Link
-
Cheeseman, K. H., Albano, E. F., Tomasi, A., & Slater, T. F. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental health perspectives, 64, 85–101. Link
-
Semantic Scholar. Inhibitors of fatty acid oxidation. Link
-
Rueda-Clausen, C. F., et al. (2021). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. International journal of molecular sciences, 22(11), 5894. Link
-
Röder, P. V., et al. (2018). Intestinal Saturated Long-Chain Fatty Acid, Glucose and Fructose Transporters and Their Inhibition by Natural Plant Extracts in Caco-2 Cells. Molecules (Basel, Switzerland), 23(10), 2544. Link
-
Sills, M. A., & Forsythe, W. I. (1981). Role of octanoic and decanoic acids in the control of seizures. Archives of disease in childhood, 56(6), 476–478. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural halogenated fatty acids: their analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 97 2623-82-7 [sigmaaldrich.com]
- 5. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 2-Bromooctanoic Acid's Effects in Different Cell Lines
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to design and execute a cross-validation study for 2-Bromooctanoic acid (2-BOA), a classical inhibitor of fatty acid β-oxidation. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The "Why" Behind Cross-Validation
This compound is a valuable chemical tool used to probe cellular reliance on fatty acid oxidation (FAO). It functions as an irreversible inhibitor of 3-ketoacyl-CoA thiolase (3-KAT), a critical enzyme in the mitochondrial β-oxidation spiral[1][2]. By halting this pathway, 2-BOA effectively cuts off a major source of acetyl-CoA and reducing equivalents (NADH and FADH2) for cellular energy production.
Part 1: The Molecular Mechanism of this compound
To understand the effects of 2-BOA, one must first grasp its mechanism. 2-BOA itself is a pro-inhibitor. Once it enters the cell and is transported into the mitochondria, it is converted by the β-oxidation machinery into 2-bromo-3-ketooctanoyl-CoA. This α-haloketone is the active species that covalently modifies and irreversibly inactivates 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle[1].
Caption: Mechanism of 2-BOA-mediated inhibition of fatty acid oxidation.
Part 2: Designing a Robust Cross-Validation Workflow
A successful cross-validation study hinges on logical cell line selection and the application of orthogonal assays to measure distinct cellular processes.
Rationale for Cell Line Selection
The choice of cell lines should be deliberate and hypothesis-driven. A minimal panel should include cell lines with differing metabolic dependencies.
-
High-FAO Cancer Model: e.g., MCF-7 (Breast Cancer). Often used to study metabolic flexibility and can rely on FAO under certain conditions.
-
Glycolytic Cancer Model: e.g., A549 (Lung Cancer). A classic example of a cell line exhibiting the Warburg effect, potentially less sensitive to direct FAO inhibition.
-
Non-Transformed Model: e.g., MCF-10A (Non-tumorigenic breast epithelial). Provides a crucial baseline for cytotoxicity and helps differentiate cancer-specific effects from general cellular toxicity.
-
Hepatocellular Model: e.g., HepG2 (Hepatocellular Carcinoma). Liver cells are central to fatty acid metabolism, making HepG2 a relevant model for studying on-target effects[3].
Experimental Workflow
The overall workflow should be systematic, progressing from broad cytotoxicity screening to more detailed mechanistic assays.
Caption: A systematic workflow for cross-validating 2-BOA effects.
Part 3: Comparative Data Analysis
This section presents illustrative data based on the known mechanism of 2-BOA. The absolute values will vary by laboratory and specific conditions, but the relative trends demonstrate the importance of cross-validation.
Cell Viability (IC50)
A dose-response study is the first step to determine the cytostatic or cytotoxic concentration of 2-BOA in each cell line. The half-maximal inhibitory concentration (IC50) is a key metric.
| Cell Line | Primary Metabolic Phenotype | Illustrative 72-hr IC50 (µM) | Interpretation |
| MCF-7 | Metabolically Flexible | ~150 µM | Moderate sensitivity, suggesting some reliance on FAO for proliferation or survival. |
| A549 | Highly Glycolytic | > 500 µM | Low sensitivity, consistent with its primary reliance on glycolysis over FAO. |
| MCF-10A | Normal, Oxidative | ~300 µM | Provides a therapeutic window; the compound is more potent in the MCF-7 cancer line. |
| HepG2 | High FAO Capacity | ~100 µM | High sensitivity, reflecting the liver's central role in and dependence on fatty acid metabolism[3]. |
Bioenergetic Profiling
Using a metabolic analyzer like the Seahorse XF platform can reveal the immediate impact of 2-BOA on cellular respiration. The key parameter is the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration.
| Cell Line | Treatment (e.g., 200 µM 2-BOA) | Expected Change in Basal OCR | Rationale |
| MCF-7 | Acute 2-BOA treatment | Significant Decrease | Inhibition of FAO reduces the supply of NADH/FADH2 to the electron transport chain. |
| A549 | Acute 2-BOA treatment | Minimal to No Change | Basal OCR is primarily driven by glucose oxidation, not FAO. |
| MCF-10A | Acute 2-BOA treatment | Moderate Decrease | Normal epithelial cells utilize FAO, so inhibition will impact OCR. |
Part 4: Comparison with Alternative FAO Inhibitors
No compound should be studied in a vacuum. Comparing 2-BOA to other known FAO inhibitors provides crucial context for its potency and mechanism.
| Inhibitor | Primary Target | Mechanism | Key Differentiator |
| This compound | 3-Ketoacyl-CoA Thiolase (3-KAT)[1] | Irreversible, covalent modification | Acts at the end of the β-oxidation spiral. |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1)[4] | Irreversible | Prevents fatty acid entry into the mitochondria. Broader effects on long-chain FAO. |
| Perhexiline | Carnitine Palmitoyltransferase 1 (CPT1)[4] | Reversible | Also inhibits CPT2. Clinically used, but with a narrow therapeutic index. |
| Trimetazidine | 3-Ketoacyl-CoA Thiolase (3-KAT)[4] | Reversible | A clinically used anti-anginal agent that shifts metabolism from fatty acids to glucose. |
Part 5: Detailed Experimental Protocols
These protocols are designed to be self-validating by including necessary controls and explaining the rationale behind key steps.
Protocol 1: Preparation of 2-BOA Stock Solution
-
Rationale: this compound is a fatty acid and has poor solubility in aqueous media. A high-concentration stock in an organic solvent is required.
-
Compound: this compound (CAS 2623-82-7)[5].
-
Weighing: Accurately weigh out 22.3 mg of 2-BOA (MW: 223.11 g/mol )[6].
-
Solubilization: Dissolve the compound in 1.0 mL of sterile DMSO to create a 100 mM stock solution.
-
Aliquot & Store: Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Expert Tip: Before each use, warm the aliquot to room temperature and vortex briefly to ensure it is fully dissolved. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Rationale: This colorimetric assay measures the metabolic activity of living cells, which is proportional to cell number. Mitochondrial reductases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment[7].
-
Treatment: Prepare serial dilutions of 2-BOA in complete medium from your 100 mM stock. Remove the old medium from the cells and add 100 µL of the treatment media.
-
Controls (Critical):
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to ensure the assay is working.
-
-
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Conclusion
The biological impact of a metabolic inhibitor like this compound is highly context-dependent. A thorough cross-validation study across carefully selected cell lines is paramount to understanding its on-target efficacy, potential off-target toxicities, and the specific cellular phenotypes that confer sensitivity or resistance. By employing a logical workflow, incorporating orthogonal assays, and comparing the compound to known alternatives, researchers can generate high-confidence data that is both robust and mechanistically insightful. This approach transforms a simple chemical probe into a powerful tool for dissecting cellular metabolism and identifying potential therapeutic vulnerabilities.
References
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of Biological Chemistry, 254(14), 6755–6762. [Link]
-
Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of Biological Chemistry, 254(9), 3303–3310. [Link]
-
Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life Sciences, 40(15), 1443–1449. [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. The Biochemical Journal, 129(1), 55–65. [Link]
-
PubChem. (n.d.). This compound compound summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acid oxidation inhibitors. Retrieved from [Link]
-
Grabacka, M. M., et al. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research, 40(9), 4843–4856. [Link]
-
Lin, H., et al. (2022). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Journal of Hematology & Oncology, 15(1), 1-23. [Link]
- This cit
-
Fan, T. (n.d.). Mammalian Cell Culture Protocol. University of Kentucky College of Medicine. Retrieved from [Link]
- This cit
-
Morin, C., et al. (2022). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. International Journal of Molecular Sciences, 23(19), 11843. [Link]
Sources
- 1. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medicine.uky.edu [medicine.uky.edu]
A Researcher's Guide to Fatty Acid β-Oxidation Inhibition: A Comparative Analysis of Alternatives to 2-Bromooctanoic Acid
For researchers in metabolic diseases, oncology, and cardiovascular medicine, the modulation of fatty acid β-oxidation (FAO) is a critical area of investigation. For years, 2-Bromooctanoic acid has been a staple tool for inducing acute inhibition of this pathway. However, its limitations, including potential off-target effects and a narrow experimental window, have spurred the exploration of alternative inhibitors. This guide provides an in-depth, objective comparison of several key alternatives, offering the experimental data and methodological insights necessary for informed selection in your research.
The Central Role of Fatty Acid β-Oxidation
Fatty acid β-oxidation is the primary catabolic pathway for fatty acids, generating acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP. This process is particularly vital in tissues with high energy demands, such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a host of pathologies, including heart failure, diabetic cardiomyopathy, and various cancers, making its pharmacological inhibition a valuable research and therapeutic strategy.
Below is a simplified representation of the fatty acid β-oxidation pathway, highlighting the key enzymatic steps that are targeted by the inhibitors discussed in this guide.
Caption: Simplified overview of the fatty acid β-oxidation pathway and points of inhibition.
Comparative Analysis of FAO Inhibitors
The selection of an appropriate inhibitor is contingent on the specific research question, the experimental model, and the desired duration and specificity of inhibition. The following table provides a comparative summary of this compound and its key alternatives.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported IC50 | Key Off-Target Effects/Considerations |
| This compound | 3-ketoacyl-CoA thiolase (3-KAT)[1] | Irreversible inactivation of 3-KAT.[1] | ~10 µM (for complete inactivation in rat liver mitochondria)[1] | Can inhibit other thiolases.[1] |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1)[2] | Irreversible inhibition of CPT1, preventing long-chain fatty acid entry into mitochondria.[2] | 10 - 700 nM (varies by isoform and species)[3] | Can inhibit Complex I of the electron transport chain at high concentrations.[4] May act as a PPARα agonist. |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT)[5][6][7] | Selective and reversible inhibition of the terminal enzyme of β-oxidation.[6] | 75 nM[8] | Generally well-tolerated with minimal hemodynamic effects.[6] Can induce Parkinsonian symptoms in some individuals. |
| Ranolazine | Late inward sodium current (INa) [primary], Partial FAO inhibitor [secondary][8] | Primarily inhibits the late sodium current, with secondary effects on fatty acid oxidation.[8][9] | IC50 for INa is ~6 µM; specific IC50 for FAO inhibition is not well-defined.[8] | Can prolong the QT interval.[9] Effects on FAO are considered partial.[9] |
| Perhexiline | CPT1 and CPT2[10] | Inhibition of both CPT1 and CPT2, affecting mitochondrial fatty acid transport.[10] | CPT1: 77 µM (rat heart), 148 µM (rat liver); CPT2: 79 µM (rat heart)[2][11] | Can cause hepatotoxicity and neurotoxicity, particularly in individuals with impaired metabolism (CYP2D6 mutations).[12][13] |
| Meldonium (Mildronate) | γ-butyrobetaine hydroxylase (BBOX)[14][15] | Inhibits the final step of carnitine biosynthesis, reducing cellular carnitine levels.[14][15] | 62 µM[14] | Can also inhibit the carnitine transporter OCTN2.[14] Generally well-tolerated, but long-term effects are not extensively studied.[14] |
In-Depth Inhibitor Profiles
Etomoxir: The Potent CPT1 Inhibitor
Etomoxir is a widely used and potent irreversible inhibitor of CPT1, the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria.[2] Its high potency makes it a valuable tool for achieving robust inhibition of FAO.
Causality in Experimental Choices: The choice to use Etomoxir is often driven by the need for a strong and sustained inhibition of long-chain FAO. Its irreversible nature ensures a lasting effect, which can be advantageous in longer-term cell culture experiments. However, this same property necessitates careful dose-response studies to avoid off-target effects. High concentrations of etomoxir have been shown to inhibit Complex I of the electron transport chain, which can confound the interpretation of results.[4] Therefore, it is crucial to use the lowest effective concentration.
Trimetazidine: The Selective 3-KAT Inhibitor
Trimetazidine offers a more targeted approach by selectively and reversibly inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation spiral.[5][6][7] This mechanism allows for a more specific blockade of the FAO pathway without directly interfering with fatty acid transport into the mitochondria.
Causality in Experimental Choices: Researchers opt for Trimetazidine when a more nuanced and reversible inhibition of FAO is desired. Its selectivity for 3-KAT minimizes broader metabolic disruptions that can occur with upstream inhibitors.[8] The reversibility of Trimetazidine allows for washout experiments to confirm that the observed effects are directly due to FAO inhibition.
Ranolazine: A Multi-Targeted Agent with FAO Modulatory Effects
While primarily known for its inhibition of the late inward sodium current, Ranolazine also exhibits partial inhibitory effects on fatty acid oxidation.[8][9] This dual mechanism makes it a unique tool for studying the interplay between ion homeostasis and cellular metabolism.
Causality in Experimental Choices: The use of Ranolazine is particularly relevant in cardiovascular research where both ionic and metabolic dysregulation are at play. However, due to its primary effect on sodium channels, it is essential to include appropriate controls to dissect the specific contributions of FAO inhibition to the observed phenotype.
Perhexiline: The Dual CPT1/CPT2 Inhibitor
Perhexiline distinguishes itself by inhibiting both CPT1 and CPT2, thereby blocking both the initial transport of fatty acids into the mitochondrial intermembrane space and their subsequent entry into the matrix.[10]
Causality in Experimental Choices: Perhexiline is chosen when a comprehensive blockade of long-chain fatty acid transport into the mitochondrial matrix is required. However, its clinical use has been limited due to concerns about hepatotoxicity and neurotoxicity, particularly in individuals with specific genetic polymorphisms affecting its metabolism.[12][13] These potential toxicities should be carefully considered in experimental design, especially in in vivo studies.
Meldonium: The Carnitine Biosynthesis Inhibitor
Meldonium takes a different approach by inhibiting γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step in carnitine synthesis.[14][15] By depleting cellular carnitine levels, it indirectly reduces the transport of long-chain fatty acids into the mitochondria.
Causality in Experimental Choices: Meldonium is an excellent choice for studying the long-term consequences of impaired carnitine-dependent fatty acid metabolism. Its mechanism of action results in a more gradual and sustained reduction in FAO capacity, mimicking certain pathological states. It is important to note that Meldonium can also affect the carnitine transporter OCTN2.[14]
Experimental Protocols for Comparative Analysis
To facilitate a robust comparison of these inhibitors, we provide detailed, step-by-step methodologies for two widely used assays: the Seahorse XF Fatty Acid Oxidation Assay and the Radiolabeled Palmitate Oxidation Assay.
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) in real-time, providing a dynamic view of mitochondrial respiration fueled by fatty acids.
Caption: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.
Detailed Methodology:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-carnitine and 2.5 mM glucose.
-
Inhibitor Preparation: Prepare stock solutions of each inhibitor (this compound, Etomoxir, Trimetazidine, Ranolazine, Perhexiline, Meldonium) in a suitable solvent (e.g., DMSO). Create a dilution series for each inhibitor to determine the IC50.
-
Pre-incubation: Wash the cells with the FAO assay medium. Add the FAO assay medium containing the different concentrations of each inhibitor or vehicle control to the respective wells. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Substrate Loading: Prepare the palmitate-BSA conjugate and load it into the injection ports of the Seahorse XF sensor cartridge.
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. This will involve measuring the basal OCR, followed by the injection of the palmitate-BSA substrate and subsequent OCR measurements to determine the rate of fatty acid oxidation.
-
Data Analysis: The Seahorse software will calculate the OCR in response to palmitate addition. Compare the OCR in the inhibitor-treated wells to the vehicle-treated wells to determine the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 for each compound.
Protocol 2: Radiolabeled Palmitate Oxidation Assay
This classic assay directly measures the metabolic breakdown of a radiolabeled fatty acid substrate.
Caption: Workflow for the Radiolabeled Palmitate Oxidation Assay.
Detailed Methodology:
-
Cell Preparation: Culture cells in 24-well plates until they reach 80-90% confluency.
-
Inhibitor Preparation: Prepare a dilution series for each inhibitor in the cell culture medium.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with the inhibitor-containing medium or vehicle control for 1 hour at 37°C.
-
Radiolabeling: Prepare the radiolabeling medium containing [1-¹⁴C]-palmitic acid complexed to fatty acid-free BSA.
-
Oxidation Reaction: Remove the pre-incubation medium and add the radiolabeling medium to each well. Seal the plate with a sealing mat that has a well for a filter paper disc soaked in NaOH to capture the released ¹⁴CO₂.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Termination and Capture: Terminate the reaction by adding perchloric acid to each well. Allow the plate to sit for an additional hour to ensure complete capture of the ¹⁴CO₂ by the NaOH-soaked filter paper.
-
Measurement: Transfer the filter paper to a scintillation vial and measure the radioactivity using a scintillation counter. Also, collect the acidified medium to measure the radioactivity of the acid-soluble metabolites.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ and acid-soluble metabolites produced. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 values.[16]
Conclusion and Future Directions
The landscape of fatty acid β-oxidation inhibitors has expanded significantly beyond the classical tool of this compound. Each of the alternatives discussed herein offers a unique profile of potency, selectivity, and mechanism of action. The choice of inhibitor should be a deliberate one, guided by the specific experimental aims and a thorough understanding of the compound's pharmacological properties, including its potential off-target effects.
As our understanding of the intricate role of FAO in health and disease continues to grow, the development of even more specific and potent inhibitors will be crucial. Future research should focus on direct, head-to-head comparisons of these inhibitors in various disease models to build a more comprehensive picture of their relative efficacies and therapeutic potential. The detailed protocols provided in this guide offer a standardized framework for conducting such comparative studies, ultimately enabling researchers to make more informed decisions and advance our collective knowledge in this vital field of metabolic research.
References
-
Wikipedia. Meldonium. Available from: [Link].
-
Frontiers in Physiology. Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. 2018. Available from: [Link].
-
PubMed. Perhexiline. 2007. Available from: [Link].
-
Protocol Exchange. Measurement of Beta-oxidation in primary mouse hepatocytes using 3H-labeled palmitate. 2010. Available from: [Link].
-
Journal of Clinical Investigation. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. 2010. Available from: [Link].
-
PMC. A mechanism of perhexiline's cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway. 2015. Available from: [Link].
-
National Center for Biotechnology Information. Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions. 2022. Available from: [Link].
-
PubMed. Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat. 2001. Available from: [Link].
-
National Center for Biotechnology Information. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. 2014. Available from: [Link].
-
PMC. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. 2019. Available from: [Link].
-
PubMed. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. 2018. Available from: [Link].
-
PMC. Misuse of the metabolic modulator meldonium in sports. 2016. Available from: [Link].
-
PubMed. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. 1979. Available from: [Link].
-
HuffPost UK. What Is Meldonium And What Are The Side Effects Of Doping With It?. 2018. Available from: [Link].
-
ResearchGate. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. 2020. Available from: [Link].
-
Britannica. Meldonium. Available from: [Link].
-
ResearchGate. Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. Available from: [Link].
-
ResearchGate. Ranolazine, a Partial Fatty Acid Oxidation Inhibitor, its Potential Benefit in Angina and Other Cardiovascular Disorders. 2007. Available from: [Link].
-
PubMed. Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls. 2025. Available from: [Link].
-
JCI Insight. Targeting fatty acid oxidation to promote anoikis and inhibit ovarian cancer progression. 2021. Available from: [Link].
-
ResearchGate. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. 2022. Available from: [Link].
-
PubMed. Systematic review of the efficacy and safety of perhexiline in the treatment of ischemic heart disease. 2001. Available from: [Link].
-
Walsh Medical Media. The Antianginal Agent Ranolazine Inhibits Mitochondrial β-Oxidation Pathway. 2016. Available from: [Link].
-
MDPI. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. 2023. Available from: [Link].
-
PubMed Central. Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts. 2011. Available from: [Link].
-
Walsh Medical Media. The Antianginal Agent Ranolazine Inhibits Mitochondrial β-Oxidation Pathway. 2016. Available from: [Link].
-
PubMed. Perhexiline maleate treatment for severe angina pectoris--correlations with pharmacokinetics. 1984. Available from: [Link].
-
ResearchGate. Unlocking the Potential of Meldonium: From Performance Enhancement to Therapeutic Insights. 2024. Available from: [Link].
-
JBC. Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome. 2013. Available from: [Link].
-
Scilit. Inhibitors of fatty acid oxidation. 1985. Available from: [Link].
-
PubMed. Trimetazidine: in vitro influence on heart mitochondrial function. 1993. Available from: [Link].
-
PubMed. Ranolazine improves oxidative stress and mitochondrial function in the atrium of acetylcholine-CaCl2 induced atrial fibrillation rats. 2016. Available from: [Link].
-
Agilent. Agilent Seahorse XF Palmitate Oxidation Stress Test Kit Quick Starter Guide. Available from: [Link].
-
National Center for Biotechnology Information. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. 2022. Available from: [Link].
-
PubMed. Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts. 2011. Available from: [Link].
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. 2023. Available from: [Link].
-
YouTube. off-target effects of drugs. 2020. Available from: [Link].
-
Frontiers. The imPAct of Trimetazidine on MicrOcirculation after Stenting for stable coronary artery disease (PATMOS study). 2023. Available from: [Link].
-
PMC. Effects of trimetazidine on oxidant-antioxidant balance and angiogenesis; an in vivo experimental study. 2023. Available from: [Link].
Sources
- 1. agilent.com [agilent.com]
- 2. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]
- 3. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trimetazidine: in vitro influence on heart mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 12. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of Meldonium: From Performance Enhancement to Therapeutic Insights [mdpi.com]
- 15. Systematic review of the efficacy and safety of perhexiline in the treatment of ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Metabolism Inhibitors: 2-Bromooctanoic Acid vs. Cerulenin in Microbial Growth Regulation
This guide provides an in-depth comparative analysis of two prominent inhibitors used in microbial research: 2-Bromooctanoic acid and cerulenin. While both compounds impact lipid metabolism and microbial growth, they do so through fundamentally distinct mechanisms. This document will elucidate these differences, provide supporting experimental data, and offer detailed protocols for their evaluation, empowering researchers to make informed decisions for their experimental designs.
Introduction: Targeting Lipid Metabolism as an Antimicrobial Strategy
Lipid biosynthesis and degradation are central metabolic hubs essential for microbial survival. They provide the building blocks for cell membranes, serve as energy reserves, and generate signaling molecules. Consequently, the enzymes within these pathways present attractive targets for antimicrobial agents. Among the vast array of chemical tools available, this compound (2-BrOA) and cerulenin have been instrumental in dissecting and inhibiting these processes. This guide moves beyond a surface-level comparison to explore the causality behind their mechanisms and the practical implications for their use in the laboratory.
Dueling Mechanisms of Action: Synthesis vs. Oxidation
The primary distinction between cerulenin and 2-BrOA lies in the specific metabolic pathway each compound targets. Cerulenin is a classic inhibitor of fatty acid synthesis, while 2-BrOA is an established inhibitor of fatty acid oxidation.
Cerulenin: A Potent Blocker of Fatty Acid Synthesis
Cerulenin is a natural antifungal antibiotic produced by the fungus Cephalosporium caerulens.[1][2] Its potent antimicrobial activity stems from its ability to irreversibly inhibit fatty acid synthase (FAS) systems.[3][4]
-
Molecular Target: The specific target of cerulenin is β-ketoacyl-acyl carrier protein (ACP) synthase (KAS), a key condensing enzyme in the fatty acid elongation cycle.[5][6][7] In bacteria, which utilize the Type II Fatty Acid Synthase (FASII) pathway, cerulenin effectively inhibits both FabF and FabB enzymes.[6][8] In fungi like Saccharomyces cerevisiae, it targets the ketoacyl synthase (KS) domain of the large, multifunctional Type I Fatty Acid Synthase (FASI) complex.[7]
-
Inhibitory Action: Cerulenin contains a reactive epoxide ring. It forms a covalent bond with a critical cysteine residue in the active site of the KAS enzyme.[7][9] This covalent modification permanently inactivates the enzyme, thereby blocking the condensation of malonyl-CoA with the growing acyl-ACP chain and halting fatty acid production.[5][6] The resulting depletion of essential fatty acids required for membrane biogenesis leads to growth arrest and, in many cases, cell death, rendering its effect fungicidal in yeasts.[3]
This compound: An Irreversible Inhibitor of Beta-Oxidation
In stark contrast to cerulenin, 2-BrOA targets the catabolic process of β-oxidation, the pathway responsible for breaking down fatty acids to generate acetyl-CoA and energy.
-
Molecular Target: The primary target of 2-BrOA is 3-ketoacyl-CoA thiolase (also known as β-ketothiolase), the final enzyme in the β-oxidation cycle.[10]
-
Inhibitory Action: Research indicates that 2-BrOA acts as a suicide substrate.[10] It is first activated to its coenzyme A (CoA) derivative and then processed by the initial enzymes of the β-oxidation pathway. This converts it into 2-bromo-3-ketooctanoyl-CoA, a highly reactive α-haloketone.[10] This intermediate then irreversibly inactivates 3-ketoacyl-CoA thiolase, effectively shutting down fatty acid degradation.[10][11] While its primary role is in inhibiting fatty acid breakdown, the disruption of the cell's carbon and energy flux can indirectly halt growth. Some brominated fatty acids are also hypothesized to disrupt microbial cell membranes directly due to their lipophilicity.[12][13]
Figure 1: Distinct metabolic targets of Cerulenin and this compound.
Comparative Efficacy: A Quantitative Overview
The differing mechanisms of action result in varied efficacy across different microbial species. Cerulenin has been extensively characterized as a broad-spectrum antifungal and antibacterial agent.[3][9][14] Data on the antimicrobial activity of 2-BrOA is less abundant, as it is more commonly used as a tool to study metabolic pathways. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from the literature.
| Compound | Target Organism | MIC (µg/mL) | Primary Target Pathway | Reference |
| Cerulenin | Saccharomyces cerevisiae | 1-10 | Fatty Acid Synthesis | [3] |
| Candida albicans | 1-5 | Fatty Acid Synthesis | [3] | |
| Escherichia coli | 10-50 | Fatty Acid Synthesis | [6][15] | |
| Bacillus subtilis | 0.1-1 | Fatty Acid Synthesis | [8] | |
| 2-BrOA | Escherichia coli | >100* | Fatty Acid Oxidation | [16] |
| Staphylococcus aureus | ~900 (Octanoic Acid) | Membrane Disruption | [16] |
*Note: Data for 2-BrOA's direct MIC is sparse. The value for Octanoic Acid is provided as a structural analogue to illustrate the generally higher concentrations required for fatty acids to exert antimicrobial effects, often through membrane disruption rather than specific enzyme inhibition.[13][16]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To empirically compare the efficacy of these compounds, a standardized method is required. The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[17] This protocol is designed to be self-validating through the inclusion of appropriate controls.
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as it is low in inhibitors and provides good reproducibility.[18] For fungi like Candida, RPMI-1640 medium is often used.
-
Inoculum Standardization: The bacterial concentration is standardized to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the well. This is the most critical step for reproducibility. An inoculum that is too dense can overcome the inhibitor, leading to a falsely high MIC, while an overly dilute inoculum can lead to a falsely low MIC.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the minimum concentration that prevents visible growth.[19]
Step-by-Step Broth Microdilution Protocol
-
Preparation of Inhibitor Stock Solutions:
-
Accurately weigh and dissolve 2-BrOA and cerulenin in a suitable solvent (e.g., DMSO or ethanol) to create high-concentration stock solutions (e.g., 10 mg/mL). Justification: Using a solvent ensures complete dissolution, but its final concentration in the assay must be low enough (<1%) to not affect microbial growth.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the inhibitor stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row (e.g., to column 10). Discard the final 100 µL from the last dilution well. This leaves 100 µL in each well with decreasing concentrations of the inhibitor.
-
Designate column 11 as the positive control (growth control, no inhibitor) and column 12 as the negative control (sterility control, no bacteria).[20]
-
-
Preparation of Standardized Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension 1:100 in MHB to achieve the final working inoculum concentration.
-
-
Inoculation:
-
Add 100 µL of the working inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well is now 200 µL, and the inhibitor concentrations are halved. The final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) to prevent evaporation and contamination.
-
Incubate at 35-37°C for 16-24 hours for most bacteria.
-
-
Reading the Results:
-
Visually inspect the plate. The MIC is the lowest concentration of the inhibitor at which there is no visible turbidity or pellet of bacterial growth.[17][19]
-
The positive control (column 11) should show distinct turbidity. The negative control (column 12) should remain clear. If these controls fail, the assay is invalid.
-
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Synthesis and Concluding Remarks
The choice between this compound and cerulenin depends entirely on the research question.
-
Cerulenin is the superior choice for experiments requiring potent, broad-spectrum inhibition of microbial growth via the targeted shutdown of fatty acid biosynthesis. Its irreversible and well-characterized mechanism makes it an excellent tool for studying the consequences of FAS inhibition on cell physiology, virulence, and membrane composition.[3][21]
-
This compound is a highly specific tool for investigating the role of fatty acid oxidation . It is less of a general-purpose antimicrobial and more of a precision instrument for dissecting cellular energy metabolism. Its utility lies in creating a specific metabolic block to understand how microbes adapt to the inability to catabolize fatty acids.
References
-
The inhibitory effect of cerulenin to yeasts is fungicidal - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Cerulenin - Wikipedia. (n.d.). Wikipedia. [Link]
-
Cerulenin | C12H17NO3 | CID 5282054 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
The Action Mechanism of Cerulenin 1. Effect of Cerulenin on Sterol and Fatty Acid Biosyntheses in Yeast*. (n.d.). J-Stage. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024). National Center for Biotechnology Information. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Inhibition of the fungal fatty acid synthase type I multienzyme complex. (2008). PNAS. [Link]
-
The action mechanism of cerulenin. I. Effect of cerulenin on sterol and fatty acid biosynthesis in yeast. (1972). PubMed. [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]
-
Investigating anti-microbial action. (n.d.). Practical Biology. [Link]
-
50-year-old mystery solved: how fungi made the ultimate fat-busting molecule. (n.d.). University of Western Australia. [Link]
-
The antibiotic cerulenin, a novel tool for biochemistry as an inhibitor of fatty acid synthesis. (1976). PubMed. [Link]
-
Structural insights into bacterial resistance to cerulenin. (n.d.). PubMed. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Cerulenin inhibits unsaturated fatty acids synthesis in Bacillus subtilis by modifying the input signal of DesK thermosensor - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. (1979). PubMed. [Link]
-
Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. (1979). PubMed. [Link]
-
Inhibition of unsaturated fatty acid synthesis in escherichia coli by the antibiotic cerulenin. (n.d.). PubMed. [Link]
-
Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? (n.d.). PubMed. [Link]
-
Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. (n.d.). Taylor & Francis Online. [Link]
-
Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma. (2021). National Center for Biotechnology Information. [Link]
-
Fatty acid synthase inhibitor cerulenin hinders liver cancer stem cell properties through FASN/APP axis as novel therapeutic strategies. (n.d.). National Center for Biotechnology Information. [Link]
-
Understanding biocatalyst inhibition by carboxylic acids. (n.d.). Frontiers. [Link]
-
Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis. (n.d.). PubMed Central. [Link]
-
Inhibition of Microbial Growth and Biofilm Formation in Pure and Mixed Bacterial Samples. (n.d.). MDPI. [Link]
-
What are the new molecules for FAS inhibitors?. (2025). Patsnap Synapse. [Link]
-
The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli. (2023). MDPI. [Link]
-
The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli. (2023). PubMed. [Link]
-
Controlling Microbial Growth in the Environment | Chapter 8 – Prescott's Microbiology (11th). (2025). Microbiology Videos. [Link]
-
Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Cerulenin | C12H17NO3 | CID 5282054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inhibitory effect of cerulenin to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic cerulenin, a novel tool for biochemistry as an inhibitor of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerulenin - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Cerulenin inhibits unsaturated fatty acids synthesis in Bacillus subtilis by modifying the input signal of DesK thermosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into bacterial resistance to cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Inhibition of unsaturated fatty acid synthesis in escherichia coli by the antibiotic cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. bmglabtech.com [bmglabtech.com]
- 20. protocols.io [protocols.io]
- 21. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Gamble: A Comparative Guide to the Reproducibility of Experiments Using 2-Bromooctanoic Acid from Different Suppliers
For the diligent researcher, the reproducibility of an experiment is the bedrock of scientific integrity. The slightest variation in starting materials can lead to cascading effects, jeopardizing months of work and casting doubt on hard-won results. 2-Bromooctanoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. While seemingly a simple C8 carboxylic acid with a bromine at the alpha position, the reality of its commercial supply can be far from uniform. This guide provides an in-depth, evidence-based comparison of this compound from various suppliers, equipping researchers with the knowledge and protocols to mitigate risks and ensure the consistency of their work.
The Hidden Variables: Why Supplier Matters
The most common industrial synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This classic method, while effective, is notorious for generating a host of impurities if not meticulously controlled. These can include:
-
Unreacted Octanoic Acid: Incomplete bromination leads to the presence of the starting material.
-
Dibromo- and Polybrominated Species: Over-zealous bromination can introduce additional bromine atoms onto the alkyl chain.
-
Residual Phosphorus and Bromine Reagents: Inadequate purification can leave behind traces of the catalysts and excess reagents used in the HVZ reaction.
-
Solvent Residues: Remnants of solvents used during synthesis and purification.
These seemingly minor contaminants can have a significant impact on subsequent reactions, acting as catalysts, inhibitors, or competing substrates, ultimately leading to inconsistent yields, unexpected side products, and a frustrating lack of reproducibility.
Experimental Design: A Multi-Faceted Approach to Quality Assessment
To provide a robust comparison, this guide outlines a three-pronged experimental approach to evaluate this compound from three representative (anonymized) major suppliers, henceforth referred to as Supplier A, Supplier B, and Supplier C.
Caption: Experimental workflow for comparing this compound from different suppliers.
Part 1: Physicochemical and Purity Analysis
A foundational assessment of the material's physical properties and purity is the first line of defense against experimental variability.
Visual Inspection and Solubility
-
Protocol: Samples from each supplier were visually inspected for color and clarity. Solubility was assessed in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, and Methanol) at a concentration of 10 mg/mL.
-
Observations:
| Supplier | Appearance | Solubility in DCM |
| A | Colorless, clear liquid | Freely soluble |
| B | Pale yellow liquid | Freely soluble |
| C | Colorless, clear liquid | Freely soluble |
The slight yellow tinge in the sample from Supplier B may suggest the presence of trace impurities.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC with UV detection is a powerful technique for separating and quantifying the main component and any UV-active impurities.
-
Protocol:
-
System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
-
-
Results:
| Supplier | Purity by HPLC (%) | Major Impurity (Retention Time) |
| A | 98.5% | Impurity 1 (Rt = 3.2 min) |
| B | 96.2% | Impurity 2 (Rt = 4.5 min) |
| C | 99.1% | Minor impurities <0.1% |
Supplier C demonstrated the highest purity by HPLC, with no single impurity exceeding 0.1%. Supplier B showed a lower purity and a significant impurity peak that warrants further investigation.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[5][6][7][8]
-
Protocol:
-
Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Procedure: Accurately weighed samples of this compound and the internal standard were dissolved in CDCl₃. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration.
-
Quantification: The purity was calculated by comparing the integral of the α-proton of this compound to the integral of the vinyl protons of maleic acid.
-
-
Results:
| Supplier | Purity by qNMR (%) |
| A | 98.2% |
| B | 95.9% |
| C | 99.0% |
The qNMR results corroborated the HPLC findings, confirming the higher purity of the material from Supplier C.
Part 2: Performance in a Representative Chemical Reaction: Fischer Esterification
The ultimate test of a reagent's quality is its performance in a chemical transformation. The Fischer esterification of this compound with ethanol to form ethyl 2-bromooctanoate is a common and well-understood reaction, making it an ideal benchmark.
Caption: Fischer esterification of this compound with ethanol.
-
Protocol:
-
To a round-bottom flask was added this compound (1.0 g, 4.48 mmol) from each supplier.
-
Absolute ethanol (10 mL) was added, followed by 3-4 drops of concentrated sulfuric acid.
-
The mixture was refluxed for 4 hours.
-
Reaction progress was monitored by Thin-Layer Chromatography (TLC) every hour.[9][10][11][12][13]
-
Upon completion, the reaction mixture was cooled, and the excess ethanol was removed under reduced pressure. The residue was dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The yield of ethyl 2-bromooctanoate was determined, and its purity was assessed by ¹H NMR.
-
-
Results:
| Supplier | Reaction Time to Completion (by TLC) | Yield of Ethyl 2-Bromooctanoate (%) | Purity of Product by ¹H NMR (%) |
| A | 4 hours | 85% | >98% |
| B | >4 hours (incomplete) | 65% | ~90% (with unreacted starting material and side products) |
| C | 3.5 hours | 92% | >99% |
The material from Supplier C not only provided the highest yield but also resulted in a cleaner product in a shorter reaction time. The sample from Supplier B performed poorly, with the reaction failing to reach completion and yielding a product of lower purity, likely due to the presence of inhibitory impurities.
Conclusion and Recommendations
This comparative guide unequivocally demonstrates that the source of this compound can have a profound impact on experimental outcomes. While all three suppliers provided material that was nominally "this compound," the purity and performance varied significantly.
Key Takeaways:
-
Supplier C consistently provided the highest purity material, which translated to superior performance in the Fischer esterification, yielding a cleaner product in a shorter time.
-
Supplier A offered a product of acceptable quality that performed reasonably well in the subsequent reaction.
-
Supplier B 's material, with its lower purity, led to a sluggish and incomplete reaction, highlighting the potential for impurities to negatively affect chemical transformations.
As a Senior Application Scientist, my recommendations to fellow researchers are as follows:
-
Always Scrutinize the Certificate of Analysis (CoA): While not always a complete picture, the CoA provides a baseline for purity and should be the first point of reference.
-
Perform Incoming Quality Control: For critical applications, a simple purity check by HPLC or NMR upon receipt of a new batch of reagent can save significant time and resources in the long run.
-
Consider a Pilot Reaction: When using a new supplier or a new lot of a critical reagent, a small-scale pilot reaction can quickly identify any performance issues before committing to a larger-scale synthesis.
-
Prioritize Purity for Reproducibility: For sensitive and multi-step syntheses, investing in higher purity starting materials is often a prudent choice that pays dividends in the form of reliable and reproducible results.
By taking these proactive steps, researchers can move beyond the gamble of reagent variability and build a solid foundation of reproducible science.
References
-
LookChem. (n.d.). This compound cas no.2623-82-7. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813–823.
- Schoenberger, T. (2012). Quantitative NMR spectroscopy (qNMR) in the analysis of secondary plant metabolites. Analytical and bioanalytical chemistry, 403(1), 247-254.
-
AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
- Diehl, B. W. (2012). Quantitative NMR spectroscopy of biologically active substances and excipients. Magnetic Resonance in Chemistry, 50(S1), S2-S10.
-
ResearchGate. (2023). TLC analysis of the reaction mixture during the esterification of the... Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved from [Link]
-
Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Thin layer chromotography (TLC) and liquid-liquid extraction in steglich esterification? Retrieved from [Link]
-
Chromatography Forum. (2011). validating HPLC method for impurity analysis. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
Sources
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. ethz.ch [ethz.ch]
- 6. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromooctanoic Acid
As a cornerstone of various research and development applications, 2-Bromooctanoic acid demands rigorous adherence to safety and disposal protocols.[1] This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring laboratory safety and regulatory compliance. The procedures outlined herein are designed to mitigate risks associated with its corrosive and halogenated nature.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a corrosive, acidic, and halogenated organic compound.[2][3] Its primary hazards include causing severe skin burns and eye damage.[4][5] Understanding these properties is the first step in ensuring safe handling and disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound, it is imperative to be equipped with the appropriate PPE. The causality behind each piece of equipment is rooted in preventing chemical contact and inhalation.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data to ensure protection against breakthrough.[6] |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes to protect against splashes of this corrosive liquid.[1][6] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing, this provides a barrier against accidental spills and contamination.[6] |
| Respiratory | Chemical fume hood | All work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.[4][6] |
Waste Segregation: The Critical First Step
Proper segregation is the most crucial aspect of hazardous waste management. As a brominated compound, this compound is categorized as a halogenated organic waste .[3]
Why Segregation Matters: Halogenated organic wastes cannot be disposed of with non-halogenated solvents. The reason is primarily due to the disposal method; halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[7] Mixing these waste streams leads to improper disposal, environmental harm, and significantly higher disposal costs.[8]
Collection Protocol:
-
Select a Compatible Container: Use a designated container made of borosilicate glass or high-density polyethylene that is resistant to corrosive acids.[6]
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive).[6][9]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly bases, oxidizing agents, or non-halogenated organic waste.[6][8][10]
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is critical to minimize exposure and environmental contamination. The procedure varies based on the scale of the spill.
Caption: Decision workflow for managing a this compound spill.
Step-by-Step Spill Cleanup Protocol (Minor Spills):
-
Alert Personnel: Notify others in the immediate area.[11]
-
Ensure Ventilation: Work must be performed in a well-ventilated area or fume hood.[6]
-
Don PPE: Wear the appropriate PPE as detailed in Section 1.[6]
-
Contain the Spill: Create a dike around the spill's edge using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent.[6][12] Do not use combustible materials like paper towels or sawdust.[6]
-
Absorb the Liquid: Apply the absorbent material, working from the outside edges of the spill toward the center to prevent it from spreading.[13]
-
Neutralize (Optional but Recommended): If it is safe to do so, slowly add a weak base such as sodium bicarbonate (soda ash) to the contained spill to neutralize the acid.[13][14] The neutralization process can be vigorous and produce heat.[13] Use pH paper to test the mixture until it is neutral (pH 6-8).[12]
-
Collect Residue: Carefully scoop the absorbed and neutralized material into a designated, compatible hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6]
-
Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[2]
For major spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[4][6]
Standard Disposal Protocol
The final disposal of this compound waste must be handled by licensed professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
Primary Disposal Pathway:
-
Collection and Storage: Collect waste this compound in a properly segregated and labeled container as described in Section 2.[6] Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.[4] The designated storage area should be a satellite accumulation area compliant with institutional guidelines.
-
EHS Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Documentation: Ensure all waste is properly documented according to institutional and national regulations.[6] The final treatment method is typically high-temperature incineration.[7]
On-Site Neutralization of Bulk Waste (Use with Extreme Caution): Neutralizing bulk quantities of this compound should only be performed if it is explicitly permitted by your institution's EHS department and by trained personnel.[6]
-
Work in a Fume Hood: This procedure must be conducted in a certified chemical fume hood.
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large, appropriate container.
-
Slow Addition: With constant stirring, slowly and carefully add the this compound waste to the basic solution. This reaction is exothermic and may produce gas.
-
Monitor pH: Continuously monitor the pH of the solution. Continue adding the acid until it is all transferred, and then add more base if necessary until the pH is neutral (6-8).[12][13]
-
Dispose of Neutralized Solution: The resulting neutralized solution may still be considered hazardous waste depending on local regulations. Consult with your EHS department for proper disposal of the final solution.
Chemical Incompatibility
To prevent dangerous reactions, this compound must not be stored with or mixed with certain chemical classes.
| Incompatible Material | Reason for Incompatibility |
| Strong Bases | Vigorous and exothermic acid-base neutralization reaction can cause splashing and boiling.[13] |
| Strong Oxidizing Agents | Can lead to a violent reaction, potentially causing fire or explosion.[15] |
| Strong Reducing Agents | May cause an exothermic reaction.[15] |
| Most Metals | As an acid, it can react with metals to produce flammable hydrogen gas. |
By adhering to these rigorous procedures, you can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Sigma-Aldrich. (2024). Safety Data Sheet - this compound.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Sigma-Aldrich. (n.d.). This compound 97.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- National Institutes of Health (NIH), PubChem. (n.d.). This compound.
- Gojira Fine Chemicals. (n.d.). Safety Data Sheet - 8-Bromooctanoic acid.
- U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Thermo Fisher Scientific. (2009). Safety Data Sheet - 8-Bromooctanoic acid.
- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
- University of Louisville Department of Environmental Health and Safety. (2025). Chemical waste management: combining compatible used organic solvents.
- University of British Columbia Safety & Risk Services. (n.d.). Spill Clean up Procedure.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
- Louisiana State University. (n.d.). Table of Incompatible Chemicals.
Sources
- 1. 2-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gojirafc.com [gojirafc.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. louisville.edu [louisville.edu]
- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. jk-sci.com [jk-sci.com]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromooctanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromooctanoic acid. Our goal is to equip you with the knowledge to handle this chemical safely, ensuring both personal and environmental protection. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and expertise in your laboratory.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No: 2623-82-7) is a corrosive organic acid that presents significant hazards upon contact.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified under Skin Corrosion/Irritation Category 1B or 1C, signifying that it can cause severe skin burns and eye damage.[1][3][4] The primary routes of exposure are through skin contact, eye contact, and ingestion.[4][5][6] Understanding these hazards is the first step in mitigating risk.
Key Hazard Information:
| Hazard Statement | GHS Classification | Description |
| H314 | Skin Corrosion/Irritation, Category 1B/1C | Causes severe skin burns and eye damage.[1][3][4] |
| H318 | Serious Eye Damage/Eye Irritation, Category 1 | Causes serious eye damage.[5][7] |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a thorough risk assessment of its chemical properties.
Eye and Face Protection: Your First Line of Defense
Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the acid. They provide a seal around the eyes, protecting against splashes from all angles.[8]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield must be worn in conjunction with chemical splash goggles.[3] This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Corrosivity
To prevent skin burns, comprehensive skin and body protection is required.
-
Gloves: The choice of glove material is critical. While specific permeation data for this compound is not always available, general recommendations for corrosive organic acids should be followed.
-
Recommended Materials: Butyl rubber and nitrile gloves are often recommended for handling corrosive acids.[9] However, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility.[10][11]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation before use. If contact with the acid occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[12][13]
-
-
Laboratory Coat: A standard lab coat is required to protect against minor splashes.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is necessary to provide an additional layer of protection.
Respiratory Protection: When to Use It
In most laboratory settings where this compound is handled in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required.[12][14] However, if you are working in an area with poor ventilation or there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be used.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. This compound | C8H15BrO2 | CID 92184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. SOPs: Corrosives – Laboratory Safety [wp.stolaf.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. unisafegloves.com [unisafegloves.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
